12-hydroxyhexadecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H66N7O18P3S |
|---|---|
Molecular Weight |
1021.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-hydroxyhexadecanethioate |
InChI |
InChI=1S/C37H66N7O18P3S/c1-4-5-14-25(45)15-12-10-8-6-7-9-11-13-16-28(47)66-20-19-39-27(46)17-18-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53) |
InChI Key |
HVCBWXZZTMLXMO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Putative Biosynthesis of 12-Hydroxyhexadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthesis of 12-hydroxyhexadecanoyl-CoA is not a well-documented, canonical metabolic pathway. This guide outlines a plausible two-step enzymatic pathway based on the known substrate specificities of relevant enzyme families.
Introduction
Hydroxy fatty acids (HFAs) are a diverse class of molecules that play significant roles in various biological processes, including inflammation, cell signaling, and as structural components of complex lipids. While the biosynthesis of many HFAs is well-characterized, the pathway leading to this compound, the coenzyme A thioester of 12-hydroxyhexadecanoic acid, is not established. This technical guide synthesizes available evidence to propose a putative biosynthetic route, provides quantitative data on related enzymatic reactions, and details experimental protocols for investigating this pathway.
The proposed biosynthesis of this compound involves two key enzymatic steps:
-
Hydroxylation of Hexadecanoic Acid: A cytochrome P450 monooxygenase hydroxylates hexadecanoic acid (palmitic acid) at the C-12 position to form 12-hydroxyhexadecanoic acid.
-
Activation to Acyl-CoA: A long-chain acyl-CoA synthetase (LACS) activates 12-hydroxyhexadecanoic acid by attaching coenzyme A to form this compound.
This guide will delve into the technical details of each step, providing a framework for researchers to explore this potential metabolic pathway.
Part 1: The Putative Biosynthetic Pathway
Step 1: Hydroxylation of Hexadecanoic Acid by Cytochrome P450
The initial and rate-limiting step in this proposed pathway is the hydroxylation of the 16-carbon saturated fatty acid, hexadecanoic acid. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes.
Enzyme Family: Cytochrome P450, Subfamily 4F (CYP4F)
The CYP4F subfamily of enzymes are known fatty acid ω-hydroxylases, catalyzing the hydroxylation of long to very-long-chain fatty acids.[1] While their primary recognized function is ω-hydroxylation (at the terminal carbon), the promiscuity of some P450 enzymes allows for hydroxylation at other positions.
-
CYP4F11: This isoform is known to hydroxylate various fatty acids, including palmitic acid (C16:0).[1] It is considered a more promiscuous isoform and is capable of metabolizing 3-hydroxy fatty acids, suggesting a broader substrate acceptance that might include hydroxylation at other positions along the acyl chain.[1]
-
CYP4A11 and CYP2E1: These enzymes are also known to perform ω- and (ω-1)-hydroxylations of saturated fatty acids, with activity decreasing as the chain length increases from C12 to C16.[2]
The hydroxylation reaction requires the P450 enzyme, NADPH-cytochrome P450 reductase, and molecular oxygen. The enzyme introduces one atom of oxygen into the fatty acid substrate to form the hydroxyl group, while the other oxygen atom is reduced to water.
References
- 1. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 12-Hydroxyhexadecanoyl-CoA in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 12-hydroxyhexadecanoyl-CoA in fatty acid metabolism. While not a direct intermediate in the canonical beta-oxidation of straight-chain fatty acids, this molecule is a key player in the alternative omega-oxidation (ω-oxidation) pathway. This pathway becomes particularly significant under conditions of high fatty acid influx or when mitochondrial beta-oxidation is impaired. This document details the formation of this compound, its subsequent conversion to a dicarboxylic acid, and its ultimate degradation via peroxisomal and mitochondrial beta-oxidation. Detailed experimental protocols, quantitative data on enzyme kinetics, and signaling pathway diagrams are provided to support further research and drug development in this area.
Introduction: Omega-Oxidation as an Alternative Fatty Acid Catabolic Pathway
Mitochondrial beta-oxidation is the primary pathway for the degradation of most fatty acids. However, an alternative pathway, omega-oxidation (ω-oxidation), exists in the endoplasmic reticulum. This pathway involves the oxidation of the terminal methyl (ω) carbon of a fatty acid. While typically a minor route, ω-oxidation becomes more prominent when the capacity of mitochondrial beta-oxidation is exceeded or compromised.[1] The initial products of ω-oxidation are ω-hydroxy fatty acids, which are subsequently oxidized to dicarboxylic acids. These dicarboxylic acids can then enter peroxisomal and mitochondrial beta-oxidation pathways for complete catabolism.[2][3]
Formation of this compound
The formation of this compound begins with the ω-oxidation of hexadecanoic acid (palmitic acid). This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions:
-
Hydroxylation: The first and rate-limiting step is the hydroxylation of the ω-carbon (C-16) of hexadecanoic acid to form 16-hydroxyhexadecanoic acid. This reaction is catalyzed by a member of the cytochrome P450 family of enzymes, specifically CYP4A and CYP4F subfamilies.[4] These monooxygenases utilize molecular oxygen and NADPH.[5]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of hexadecanedioic acid, a 16-carbon dicarboxylic acid.[6]
-
Activation to CoA Ester: Before entering beta-oxidation, hexadecanedioic acid must be activated to its coenzyme A (CoA) ester, hexadecanedioyl-CoA. This activation can occur at either carboxyl group and is catalyzed by an acyl-CoA synthetase.[2] Although the specific enzyme for dicarboxylic acids is not fully characterized, long-chain acyl-CoA synthetases like ACSL1 and ACSL4 are likely candidates.[2]
While the primary product of ω-oxidation is hydroxylated at the terminal carbon, cytochrome P450 enzymes can also hydroxylate at sub-terminal positions (ω-1, ω-2, etc.). Therefore, 12-hydroxyhexadecanoic acid can be formed through the action of these enzymes on hexadecanoic acid. Once formed, 12-hydroxyhexadecanoic acid is activated to This compound . This molecule then enters a modified beta-oxidation pathway.
Signaling Pathways and Experimental Workflows
Omega-Oxidation Pathway
The following diagram illustrates the initial steps of ω-oxidation leading to the formation of a dicarboxylic acid, which is the precursor for further beta-oxidation.
Figure 1: Omega-oxidation of hexadecanoic acid.
Beta-Oxidation of Dicarboxylic Acids
Once formed, hexadecanedioyl-CoA enters the beta-oxidation spiral, which can occur in both peroxisomes and mitochondria.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase-1 regulates mTOR signaling and apoptosis by sensing nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
An In-depth Technical Guide to the Enzymatic Synthesis of 12-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 12-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-coenzyme A. This molecule and others like it are of increasing interest in metabolic research, drug development, and as precursors for specialty polymers and oleochemicals. The enzymatic approach offers high specificity and milder reaction conditions compared to traditional chemical synthesis.
The synthesis is a two-step process:
-
Regioselective Hydroxylation: The introduction of a hydroxyl group at the C12 position of hexadecanoic acid (palmitic acid).
-
Thioesterification: The activation of the resulting 12-hydroxyhexadecanoic acid to its coenzyme A (CoA) thioester.
This document details the classes of enzymes involved, their mechanisms, relevant quantitative data, and detailed experimental protocols for each step.
Step 1: Regioselective Hydroxylation of Hexadecanoic Acid
The primary challenge in this initial step is achieving hydroxylation at a specific, non-terminal carbon atom of the fatty acid chain. Cytochrome P450 monooxygenases are the most promising biocatalysts for this C-H activation reaction.[1]
Enzyme System: Cytochrome P450 Monooxygenases (CYPs)
Cytochrome P450s are heme-containing enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water.[2] For fatty acid hydroxylation, specific CYP families exhibit different regioselectivity:
-
ω-Hydroxylases (e.g., CYP4 family): These enzymes typically hydroxylate the terminal (ω) or sub-terminal (ω-1) carbon.[3][4]
-
In-Chain Hydroxylases: Certain bacterial CYPs, such as CYP152A1 (P450-BSβ) from Bacillus subtilis, are known to hydroxylate fatty acids at α- and β-positions.[5] Achieving hydroxylation at the 12-position of a C16 fatty acid (the ω-4 position) is a specific challenge that often requires enzyme engineering or screening for novel CYPs with the desired regioselectivity. The active site of a P450 enzyme often has an elongated shape of a specific length that dictates which carbon atom is positioned closest to the heme iron for oxidation.[6]
Catalytic Mechanism of Cytochrome P450
The hydroxylation reaction proceeds through a well-defined catalytic cycle. The substrate (fatty acid) binds to the active site, followed by a series of electron transfer steps involving a redox partner (like NADPH-P450 reductase) and the binding of molecular oxygen. This process generates a highly reactive ferryl-oxo intermediate (Compound I) which abstracts a hydrogen atom from the substrate's alkyl chain, followed by a "rebound" of the hydroxyl group to form the hydroxylated product.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 12-Hydroxyhexadecanoyl-CoA: Chemical Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Nomenclature
While a specific CAS number or a definitive IUPAC name for 12-hydroxyhexadecanoyl-CoA is not cataloged in major public databases like PubChem, ChEBI, or LIPID MAPS, its structure can be deduced. It consists of a 16-carbon fatty acid (hexadecanoic acid) with a hydroxyl (-OH) group at the 12th carbon, which is esterified to the thiol group of coenzyme A.
The IUPAC name for the corresponding fatty acid is 12-hydroxyhexadecanoic acid. The CoA derivative would be named systematically as S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl) 12-hydroxyhexadecanethioate.
Physicochemical Properties
Quantitative data for this compound is not experimentally determined in the available literature. However, we can calculate its molecular formula and weight. The properties of the related fatty acid, 12-hydroxyhexadecanoic acid, are also provided for reference.
Table 1: Calculated and Reference Physicochemical Properties
| Property | Value (this compound) | Value (12-hydroxyhexadecanoic acid) | Reference |
| Molecular Formula | C37H66N7O18P3S | C16H32O3 | Calculated / --INVALID-LINK-- |
| Molecular Weight | 1021.94 g/mol | 272.42 g/mol | Calculated / --INVALID-LINK-- |
| CAS Number | Not Available | 83646-62-2 |
Biological Context and Potential Signaling Pathways
Long-chain hydroxy fatty acids and their CoA esters are involved in various metabolic pathways. While the specific biological role of this compound is not well-defined in the scientific literature, it is likely an intermediate in fatty acid metabolism, potentially in pathways involving fatty acid hydroxylation or degradation.
Hydroxylated fatty acids are known to be involved in:
-
Omega-oxidation: A pathway for fatty acid degradation that occurs in the endoplasmic reticulum.
-
Sphingolipid metabolism: Hydroxy fatty acids are components of certain sphingolipids, which are critical for cell membrane structure and signaling.
-
Inflammatory signaling: Some hydroxylated fatty acids can act as signaling molecules in inflammatory processes.
The formation of this compound would likely involve the activation of 12-hydroxyhexadecanoic acid by a long-chain acyl-CoA synthetase. This activated form could then enter various metabolic fates.
Below is a generalized logical workflow for the potential metabolic involvement of this compound.
Experimental Protocols
Specific experimental protocols for this compound are not available. However, methodologies for the synthesis and analysis of other long-chain hydroxy fatty acyl-CoAs can be adapted.
General Synthesis of Long-Chain Hydroxy Fatty Acyl-CoAs
The synthesis of a long-chain hydroxy fatty acyl-CoA can be achieved through the activation of the corresponding hydroxy fatty acid by an acyl-CoA synthetase.
Materials:
-
12-hydroxyhexadecanoic acid
-
Coenzyme A, lithium salt
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP, disodium (B8443419) salt
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
Dithiothreitol (DTT)
-
Triton X-100
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and Triton X-100.
-
Add 12-hydroxyhexadecanoic acid (dissolved in a suitable organic solvent like ethanol (B145695) and then complexed with bovine serum albumin if necessary to improve solubility).
-
Add Coenzyme A to the reaction mixture.
-
Initiate the reaction by adding long-chain acyl-CoA synthetase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid) to precipitate the enzyme.
-
Purify the resulting this compound using solid-phase extraction or high-performance liquid chromatography (HPLC).
Analysis by Mass Spectrometry
The synthesized this compound can be characterized using liquid chromatography-mass spectrometry (LC-MS).
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
-
C18 reverse-phase column.
Procedure:
-
Dissolve the purified product in a suitable solvent (e.g., methanol/water).
-
Inject the sample into the LC-MS system.
-
Separate the analyte using a gradient elution with solvents such as water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B).
-
Detect the parent ion of this compound in positive ion mode.
-
Confirm the identity of the molecule by fragmentation analysis (MS/MS), looking for characteristic fragments of coenzyme A and the 12-hydroxyhexadecanoyl moiety.
The following diagram illustrates a general workflow for the synthesis and analysis of a long-chain hydroxy fatty acyl-CoA.
Conclusion
This compound is a molecule of interest in the study of lipid metabolism. Although detailed information about this specific compound is scarce in public databases, this guide provides a foundational understanding of its structure, inferred properties, and potential biological significance. The outlined experimental approaches offer a starting point for researchers aiming to synthesize and characterize this and other similar long-chain hydroxy fatty acyl-CoA molecules, paving the way for a deeper understanding of their roles in health and disease. a deeper understanding of their roles in health and disease.
Metabolic Fate of 12-Hydroxyhexadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-hydroxyhexadecanoyl-CoA, a hydroxylated derivative of the saturated fatty acid hexadecanoic acid (palmitic acid), occupies a unique position in lipid metabolism. Its metabolic fate is intricately linked to cellular localization, primarily involving peroxisomal and mitochondrial β-oxidation pathways, with potential contributions from ω-oxidation. The presence of a hydroxyl group on the 12th carbon introduces modifications to the canonical fatty acid degradation process, necessitating the action of specific enzymes to handle this structural feature. Understanding the precise metabolic route of this compound is crucial for elucidating its physiological roles and its implications in various pathological conditions, including metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, detailing the involved enzymatic pathways, summarizing available quantitative data, and outlining key experimental protocols for its investigation.
Introduction
Long-chain fatty acids are essential molecules for energy storage, membrane structure, and cellular signaling. Their catabolism, primarily through β-oxidation, is a fundamental metabolic process. Hydroxylated fatty acids, such as 12-hydroxyhexadecanoic acid, represent a class of lipids that can be generated endogenously through the action of cytochrome P450 monooxygenases or obtained from dietary sources. Once activated to their coenzyme A (CoA) thioesters, these molecules enter specific metabolic pathways for degradation. The mid-chain hydroxyl group of this compound presents a challenge to the standard β-oxidation machinery, requiring specialized enzymatic steps for its complete catabolism.
Biosynthesis of this compound
The primary route for the formation of 12-hydroxyhexadecanoic acid is through the hydroxylation of hexadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, a superfamily of monooxygenases.
Metabolic Pathways of this compound
The degradation of this compound is thought to proceed through a combination of peroxisomal and mitochondrial β-oxidation. The initial steps for long-chain and modified fatty acids often occur in the peroxisomes.
Peroxisomal β-Oxidation
Due to its chain length and hydroxyl modification, this compound is a likely substrate for the peroxisomal β-oxidation system. This pathway is responsible for the initial breakdown of very long-chain fatty acids, branched-chain fatty acids, and other modified lipids. The presence of the hydroxyl group at the C12 position may necessitate additional enzymatic steps to the canonical β-oxidation spiral.
The proposed peroxisomal degradation would involve a series of enzymatic reactions leading to chain-shortened acyl-CoAs.
Mitochondrial β-Oxidation
Following initial chain shortening in the peroxisomes, the resulting medium-chain hydroxyacyl-CoA is transported to the mitochondria for complete oxidation. The mitochondrial β-oxidation pathway will continue to break down the acyl-CoA, generating acetyl-CoA molecules that can enter the citric acid cycle for ATP production. The hydroxyl group may be addressed by specific long-chain 3-hydroxyacyl-CoA dehydrogenases or require isomerization.
Potential for ω-Oxidation
In cases where β-oxidation is impaired, ω-oxidation can serve as an alternative pathway. This process involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid, leading to the formation of a dicarboxylic acid. This dicarboxylic acid can then undergo β-oxidation from both ends. While less common for standard fatty acids, this pathway may be relevant for modified fatty acids like 12-hydroxyhexadecanoic acid.
Quantitative Data
Currently, specific quantitative data on the enzyme kinetics, metabolite concentrations, and metabolic flux for the degradation of this compound are limited in the publicly available literature. The tables below are structured to incorporate such data as it becomes available through future research.
Table 1: Enzyme Kinetic Parameters for this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Data Not Available | This compound | - | - | - |
| Data Not Available | Intermediates | - | - | - |
Table 2: Cellular Concentrations of this compound and its Metabolites
| Metabolite | Tissue/Cell Type | Concentration (nmol/g tissue) | Condition | Source |
| This compound | Data Not Available | - | - | - |
| Downstream Metabolites | Data Not Available | - | - | - |
Experimental Protocols
The study of the metabolic fate of this compound requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of enzymes involved in this compound metabolism.
Protocol:
-
Enzyme Source: Purified recombinant enzymes or subcellular fractions (mitochondrial or peroxisomal) isolated from tissues or cultured cells.
-
Substrate: Synthesized this compound.
-
Assay Buffer: Optimized buffer conditions for each specific enzyme (e.g., pH, ionic strength, cofactors like NAD+, FAD, CoA).
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme to the reaction mixture containing the substrate and cofactors.
-
Detection: The rate of the reaction can be monitored spectrophotometrically by following the change in absorbance of NAD(P)H or by using coupled enzyme assays. Alternatively, reaction products can be quantified at different time points using HPLC or LC-MS/MS.
-
Data Analysis: Michaelis-Menten kinetics are used to determine Km and Vmax values.
Cellular Metabolism Studies using Radiolabeled Substrates
Objective: To trace the metabolic fate of 12-hydroxyhexadecanoic acid in cultured cells.
Protocol:
-
Cell Culture: Culture relevant cell lines (e.g., hepatocytes, fibroblasts) to confluence.
-
Radiolabeling: Incubate cells with [1-¹⁴C]-12-hydroxyhexadecanoic acid or [³H]-12-hydroxyhexadecanoic acid for a defined period.
-
Metabolite Extraction: After incubation, wash the cells and extract metabolites using a methanol/water/chloroform procedure.
-
Separation and Detection: Separate the radiolabeled metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactivity in each metabolite fraction using a scintillation counter or radio-HPLC detector. This allows for the determination of the distribution of the label into various downstream products, including CO₂, acid-soluble metabolites (indicating β-oxidation), and complex lipids.
Mass Spectrometry-Based Metabolomics
Objective: To identify and quantify the full spectrum of metabolites derived from this compound.
Protocol:
-
Sample Preparation: Tissues or cells are homogenized and metabolites are extracted. For acyl-CoA analysis, specific extraction protocols are required to maintain the stability of the thioester bond.
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Metabolite Identification: Metabolites are identified by comparing their retention times and fragmentation patterns to those of authentic standards.
-
Quantification: Stable isotope-labeled internal standards are used for accurate quantification of each metabolite.
-
Pathway Analysis: The identified and quantified metabolites are mapped onto metabolic pathways to reconstruct the metabolic fate of this compound.
Conclusion and Future Directions
The metabolic fate of this compound is a complex process likely involving the coordinated action of enzymes in both peroxisomes and mitochondria. While the general pathways of fatty acid oxidation provide a framework for its degradation, the specific enzymes and regulatory mechanisms involved in handling the mid-chain hydroxyl group remain to be fully elucidated. Future research should focus on:
-
Enzyme Identification and Characterization: Identifying and characterizing the specific dehydrogenases, hydratases, and isomerases that act on this compound and its downstream intermediates.
-
Quantitative Flux Analysis: Utilizing stable isotope tracers and advanced mass spectrometry techniques to quantify the flux through the different metabolic pathways.
-
Physiological and Pathophysiological Relevance: Investigating the role of this compound metabolism in normal physiology and in the context of diseases such as metabolic syndrome, non-alcoholic fatty liver disease, and inherited metabolic disorders.
A deeper understanding of the metabolic fate of this compound will provide valuable insights into the broader field of lipid metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.
Unveiling the Subcellular Landscape of 12-Hydroxyhexadecanoyl-CoA: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxyhexadecanoyl-CoA, a long-chain hydroxy fatty acyl-CoA, is an intriguing metabolite at the intersection of lipid metabolism and cellular signaling. Its precise subcellular localization is critical to understanding its function in both normal physiology and disease states. This technical guide synthesizes the current understanding of where this compound is found within the cell, details the experimental methodologies used to make these determinations, and visualizes the key metabolic pathways it participates in. While direct quantitative data for the subcellular distribution of this compound remains to be fully elucidated, its localization can be inferred from the known locations of fatty acid synthesis and oxidation machinery.
Introduction
Long-chain fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production, lipid synthesis, and post-translational modifications. The addition of a hydroxyl group, as seen in this compound, can significantly alter the molecule's properties and biological activity. Understanding the compartmentalization of this specific acyl-CoA is paramount for deciphering its metabolic fate and signaling roles. This guide provides an in-depth exploration of the cellular homes of this compound, focusing on the peroxisome, endoplasmic reticulum, and mitochondria.
Predicted Cellular Localization and Metabolic Roles
Direct quantitative analysis of the subcellular distribution of this compound is not yet available in the scientific literature. However, based on the known functions of cellular organelles in fatty acid metabolism, its primary locations are predicted to be the peroxisomes, the endoplasmic reticulum, and to a lesser extent, the mitochondria.
-
Peroxisomes: These organelles are central to the metabolism of very long-chain and branched-chain fatty acids.[1] Peroxisomes are equipped for both α- and β-oxidation of fatty acids.[1] Notably, (S)-3-Hydroxyhexadecanoyl-CoA, a structurally similar molecule, is a known substrate for the peroxisomal enzyme acyl-CoA thioesterase 2 (PTE-2).[2] This strongly suggests that this compound is also a substrate for peroxisomal β-oxidation. The initial steps of β-oxidation in peroxisomes lead to chain-shortened acyl-CoAs and acetyl-CoA, which are then transported to mitochondria for complete oxidation.[3]
-
Endoplasmic Reticulum (ER): The ER is the primary site for the synthesis of long-chain fatty acids.[4] The multi-enzyme complex responsible for this process is embedded in the ER membrane.[4] Therefore, it is plausible that this compound is synthesized in the ER, potentially through the action of specific hydroxylases that modify a C16:0-CoA precursor. The ER is also involved in the ω-oxidation of fatty acids, providing another potential metabolic route for this molecule.[5]
-
Mitochondria: While peroxisomes are the primary site for the initial breakdown of very long-chain fatty acids, mitochondria are the powerhouses of the cell, responsible for the complete β-oxidation of most fatty acids to generate ATP.[6] It is likely that chain-shortened hydroxyacyl-CoA products from peroxisomal oxidation are further metabolized in the mitochondria.[7] Studies have shown that mitochondria are capable of the carnitine-dependent beta-oxidation of other hydroxyeicosatetraenoic acids (HETEs).[7]
Quantitative Data on Acyl-CoA Distribution
While specific data for this compound is lacking, studies have quantified the abundance of other acyl-CoA species in different cell lines, providing a general overview of their cellular concentrations.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~2.5 |
| C18:1-CoA | - | ~6 | ~2 |
| C18:2-CoA | - | ~0.5 | ~0.2 |
| C20:4-CoA | - | ~0.3 | ~0.1 |
Note: The data is compiled from multiple sources and methodologies, which may affect direct comparability.[8]
Experimental Protocols
Determining the subcellular localization of this compound requires a combination of cell fractionation to isolate organelles and sensitive analytical techniques to detect and quantify the molecule.
Subcellular Fractionation
Differential centrifugation is a common method to separate cellular organelles based on their size and density.
Protocol for Isolation of Cytosolic, Mitochondrial, and Nuclear Fractions:
-
Cell Lysis:
-
Harvest cultured cells (e.g., 1 x 10^7 cells) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors).
-
Incubate on ice to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.[9]
-
-
Nuclear Fraction Isolation:
-
Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C.
-
The resulting pellet contains the nuclei. Wash the nuclear pellet with the lysis buffer.
-
-
Mitochondrial Fraction Isolation:
-
Transfer the supernatant from the previous step to a new tube.
-
Centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15 minutes at 4°C.
-
The resulting pellet contains the mitochondria.
-
-
Cytosolic and Microsomal (ER) Fraction Isolation:
-
The supernatant from the mitochondrial spin contains the cytosol and microsomes (fragments of the ER).
-
To separate the microsomes, perform ultracentrifugation at 100,000 x g for 1 hour at 4°C. The pellet will contain the microsomes, and the supernatant will be the cytosolic fraction.
-
Note: The purity of each fraction should be assessed using marker proteins for each organelle (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Calnexin for ER) via Western blotting.
Acyl-CoA Extraction
Acyl-CoAs are labile molecules, and their extraction requires care to prevent degradation.[8]
Protocol for Acyl-CoA Extraction:
-
Quenching and Extraction:
-
To the isolated organelle fractions, add a cold extraction solvent, typically a mixture of methanol (B129727), acetonitrile, and water, often with an acidic component to improve stability.
-
A common method involves adding 2 mL of methanol to the sample and incubating at -80°C for 15 minutes.[10]
-
-
Phase Separation:
-
After incubation, scrape the cell lysate and centrifuge at high speed (e.g., 15,000 x g) at 4°C.[10]
-
The supernatant containing the acyl-CoAs is transferred to a new tube.
-
-
Drying and Reconstitution:
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs and hydroxy fatty acids.[10][11]
General LC-MS/MS Parameters:
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate acyl-CoAs based on their chain length and hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile/isopropanol) is used.[10]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.[10]
Visualizing the Pathways and Workflows
Metabolic Pathways
The following diagrams illustrate the predicted metabolic fates of this compound in different cellular compartments.
Caption: Predicted pathway for the beta-oxidation of this compound within the peroxisome.
Caption: Hypothesized synthesis of this compound in the endoplasmic reticulum.
Experimental Workflow
The following diagram outlines the experimental workflow for determining the subcellular localization of this compound.
Caption: A generalized experimental workflow for quantifying this compound in subcellular fractions.
Conclusion and Future Directions
The precise subcellular localization of this compound is a critical piece of the puzzle in understanding its biological function. While direct quantitative evidence is still needed, the existing knowledge of fatty acid metabolism strongly points to the peroxisomes and the endoplasmic reticulum as the primary sites of its metabolism and potential synthesis. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively map the subcellular landscape of this and other important lipid metabolites. Future studies employing these techniques will be instrumental in elucidating the specific roles of this compound in health and disease, potentially opening new avenues for therapeutic intervention in metabolic and inflammatory disorders.
References
- 1. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxyhexadecanoyl-CoA (HMDB0003932) [hmdb.ca]
- 3. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of 17β-HSD12, the 3-ketoacyl-CoA reductase of long-chain fatty acid synthesis, on breast cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Mitochondrial metabolism of 12- and 15-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted lipidomics strategies for oxygenated metabolites of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 12-Hydroxyhexadecanoyl-CoA in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty acyl-CoAs are integral players in cellular metabolism, serving as key intermediates in fatty acid synthesis and degradation. Beyond their metabolic functions, a growing body of evidence suggests their involvement in cellular signaling cascades. This technical guide focuses on 12-hydroxyhexadecanoyl-CoA, a hydroxylated derivative of palmitoyl-CoA. While direct research on this specific molecule is nascent, this document synthesizes information from related long-chain hydroxy fatty acyl-CoAs to build a foundational understanding of its putative roles in cell signaling. We present hypothesized biosynthetic and metabolic pathways, speculate on potential signaling mechanisms, and provide detailed experimental protocols for its study. All quantitative data for related molecules is summarized for comparative analysis, and key pathways and workflows are visualized. This guide aims to provide a comprehensive resource for researchers poised to investigate the function of this compound and its potential as a therapeutic target.
Introduction to this compound
Fatty acids and their activated counterparts, fatty acyl-Coenzyme A (acyl-CoA) esters, are fundamental molecules in cellular biology.[1] Long-chain fatty acyl-CoAs, those with 12 or more carbons, are not only critical for energy storage and membrane synthesis but also act as signaling molecules that can modulate the activity of a variety of cellular proteins, including enzymes and ion channels.[2] The intracellular concentrations of these molecules are tightly regulated and their dysregulation has been implicated in various disease states.[2]
Hydroxylated fatty acids and their CoA esters represent a class of lipids with emerging roles in cell signaling. The introduction of a hydroxyl group can dramatically alter the molecule's properties, facilitating new interactions and functions. This compound is the Coenzyme A thioester of 12-hydroxyhexadecanoic acid (12-hydroxypalmitic acid). While its precise biological roles are yet to be fully elucidated, by examining the established functions of structurally similar molecules, we can infer its potential involvement in key cellular processes. This whitepaper will explore these possibilities, providing a theoretical framework and practical methodologies to spur further investigation.
Putative Biosynthesis and Metabolism
The cellular pool of this compound is likely determined by the balance of its synthesis from hexadecanoyl-CoA and its subsequent metabolic degradation.
Hypothesized Biosynthesis Pathway
The formation of this compound is likely a two-step process: the hydroxylation of hexadecanoic acid (palmitic acid) followed by its activation to a CoA ester.
-
Hydroxylation of Hexadecanoic Acid: Cytochrome P450 monooxygenases are a large family of enzymes known to catalyze the hydroxylation of fatty acids.[3][4] Specifically, members of the CYP4 family are known to hydroxylate fatty acids at the ω and ω-1 positions.[5] It is plausible that a specific cytochrome P450 isoform catalyzes the hydroxylation of hexadecanoic acid at the 12th carbon position to form 12-hydroxyhexadecanoic acid.
-
Activation to Acyl-CoA: The resulting 12-hydroxyhexadecanoic acid would then be activated to its CoA thioester by a long-chain acyl-CoA synthetase (LACS).[1] These enzymes are responsible for activating fatty acids for their subsequent metabolic fates.
Inferred Metabolic Fate: Beta-Oxidation
Once formed, this compound is likely catabolized through the mitochondrial or peroxisomal beta-oxidation pathways to generate energy.[6][7] The presence of the hydroxyl group on the 12th carbon does not prevent its entry into this pathway. The molecule would undergo sequential rounds of beta-oxidation until the hydroxylated portion of the chain is reached. At that point, specific enzymes for the degradation of hydroxy fatty acids, such as 3-hydroxyacyl-CoA dehydrogenase, would be involved.[8][9] Peroxisomes are particularly important for the initial breakdown of very long-chain and some modified fatty acids.[10][11]
Potential Roles in Cell Signaling
The signaling functions of long-chain acyl-CoAs and other hydroxy fatty acids provide a framework for speculating on the potential signaling roles of this compound.
Intracellular Signaling
Long-chain acyl-CoAs can act as allosteric regulators of various intracellular proteins. For instance, they are known to modulate the activity of protein kinases, phosphatases, and ion channels.[2] The presence of a hydroxyl group on the acyl chain of this compound could confer specificity for a unique set of protein targets that are not recognized by the parent molecule, hexadecanoyl-CoA. This could allow for fine-tuning of specific signaling pathways in response to metabolic cues that lead to its production.
Receptor-Mediated Signaling
Several hydroxylated fatty acids have been identified as ligands for G protein-coupled receptors (GPCRs). For example, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) has been shown to bind to a specific high-affinity receptor, leading to the activation of phospholipase C and subsequent downstream signaling through protein kinase C (PKC).[12] Similarly, the ω3 fatty acid metabolite 12-hydroxyeicosapentaenoic acid (12-HEPE) has been shown to act via the retinoid X receptor α.[13] It is conceivable that 12-hydroxyhexadecanoic acid, or its CoA ester, could act as a ligand for a yet-to-be-identified cell surface or nuclear receptor, thereby initiating a signaling cascade.
Quantitative Data Summary
Direct quantitative data for this compound is not yet available in the literature. However, data from related long-chain acyl-CoAs and the enzymes that metabolize them can provide a valuable reference point for future studies.
| Parameter | Molecule/Enzyme | Value | Cell/Tissue Type | Citation |
| Intracellular Concentration | Total Acyl-CoA | 20-600 µM | E. coli | [14] |
| Free Cytosolic Acyl-CoA | < 5 nM (during fatty acid synthesis) | General | [2] | |
| Free Cytosolic Acyl-CoA | < 200 nM (extreme conditions) | General | [2] | |
| Palmitoyl-CoA | Nanomolar concentrations | General | [15] | |
| Enzyme Kinetics (Km) | L-3-hydroxyacyl-CoA dehydrogenase | Varies with chain length (medium-chain preferred) | Pig heart | [16] |
| Enzyme Kinetics (Vmax) | L-3-hydroxyacyl-CoA dehydrogenase | Varies with chain length (medium-chain preferred) | Pig heart | [16] |
| Inhibition Constant (Ki) | Acetyl-CoA carboxylase | 5 nM (for Acyl-CoA) | General | [2] |
Experimental Protocols
Extraction and Quantification of this compound by LC-MS/MS
This protocol provides a general method for the analysis of acyl-CoAs from biological samples, which can be adapted for this compound.[17]
1. Sample Preparation:
- Harvest cells (e.g., 1-5 x 10^6) and wash with ice-cold phosphate-buffered saline (PBS).
- Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
- Homogenize or sonicate the sample on ice.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Wash the pellet twice with 1 mL of ice-cold 2% (w/v) TCA.
- Resuspend the final pellet in 200 µL of 0.5 M potassium phosphate (B84403) buffer (pH 7.5).
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
- Load the resuspended pellet onto the cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.
- Dry the eluate under a stream of nitrogen.
3. LC-MS/MS Analysis:
- Reconstitute the dried sample in 50 µL of 50% methanol.
- Inject an appropriate volume onto a C18 reverse-phase HPLC column.
- Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
- Detect the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
- The specific precursor and product ion transitions for this compound will need to be determined using a synthetic standard.
"Cell_Harvest" [label="Cell Harvest and Lysis"];
"TCA_Precipitation" [label="TCA Precipitation"];
"SPE" [label="Solid-Phase Extraction (SPE)"];
"Elution_Drying" [label="Elution and Drying"];
"Reconstitution" [label="Reconstitution"];
"LC_Separation" [label="HPLC Separation (C18)"];
"MS_Detection" [label="Tandem MS Detection (MRM)"];
"Data_Analysis" [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Harvest" -> "TCA_Precipitation";
"TCA_Precipitation" -> "SPE";
"SPE" -> "Elution_Drying";
"Elution_Drying" -> "Reconstitution";
"Reconstitution" -> "LC_Separation";
"LC_Separation" -> "MS_Detection";
"MS_Detection" -> "Data_Analysis";
}
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This coupled spectrophotometric assay can be used to measure the activity of enzymes that oxidize 3-hydroxyacyl-CoAs, and could be adapted for substrates like this compound.[16]
1. Reaction Mixture:
- 100 mM potassium phosphate buffer (pH 7.3)
- 0.2 mM NADH
- 10 µM rotenone (B1679576) (to inhibit mitochondrial NADH dehydrogenase)
- 50 µM Coenzyme A
- 10 µg/mL 3-ketoacyl-CoA thiolase
- Cell or tissue homogenate containing 3-hydroxyacyl-CoA dehydrogenase activity
- Substrate: this compound (concentration to be optimized)
2. Procedure:
- Combine all reaction components except the substrate in a cuvette.
- Incubate at 30°C for 5 minutes to allow for temperature equilibration.
- Initiate the reaction by adding the this compound substrate.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Conclusion and Future Directions
This compound is a largely uncharacterized lipid metabolite with the potential to play significant roles in cellular signaling and metabolism. Based on our understanding of related long-chain hydroxy fatty acyl-CoAs, we have proposed plausible biosynthetic and metabolic pathways, as well as potential mechanisms of action in cell signaling. The experimental protocols detailed in this guide provide a starting point for researchers to begin to unravel the specific functions of this molecule.
Future research should focus on:
-
Confirmation of Biosynthesis: Identifying the specific cytochrome P450 and long-chain acyl-CoA synthetase isoforms responsible for the synthesis of this compound.
-
Identification of Signaling Receptors and Targets: Utilizing chemical biology and proteomic approaches to identify the cellular receptors and binding partners of this compound.
-
Elucidation of Physiological Roles: Using cell-based and animal models to investigate the physiological and pathophysiological roles of this compound in health and disease.
The study of this compound represents an exciting new frontier in lipid research, with the potential to uncover novel signaling pathways and therapeutic targets.
References
- 1. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. 12(S)-hydroxyeicosatetraenoic acid and 13(S)-hydroxyoctadecadienoic acid regulation of protein kinase C-alpha in melanoma cells: role of receptor-mediated hydrolysis of inositol phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Amphiphilic Architect: A Technical Guide to the Physical Properties of Hydroxy Long-Chain Fatty Acyl-CoAs
For Immediate Release
A Deep Dive into the Physicochemical Landscape of Hydroxy Long-Chain Fatty Acyl-CoAs for Advanced Research and Therapeutic Development
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the physical properties of hydroxy long-chain fatty acyl-CoAs. These molecules, at the crossroads of lipid metabolism and cellular signaling, present unique characteristics that are pivotal for understanding their biological functions and for the development of novel therapeutics. While direct quantitative data for many hydroxylated species remains an area of active research, this document synthesizes available information on their non-hydroxylated counterparts and the known effects of hydroxylation to provide a robust predictive framework.
Introduction: The Significance of Hydroxylation
Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. The introduction of a hydroxyl group onto the acyl chain dramatically alters the molecule's polarity, geometry, and capacity for hydrogen bonding. These changes have profound implications for its physical behavior in aqueous environments, including its solubility, aggregation properties, and interaction with cellular membranes and proteins. Understanding these properties is critical for elucidating their roles in both normal physiology and pathological states.
Aggregation and Micellar Properties
A key characteristic of amphiphilic molecules like long-chain fatty acyl-CoAs is their ability to self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). This property is crucial for their transport, storage, and enzymatic interactions.
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that defines the concentration at which monomeric amphiphiles begin to form micelles. For non-hydroxylated long-chain fatty acyl-CoAs, the CMC is influenced by acyl chain length, degree of unsaturation, temperature, and the ionic strength of the buffer.[1][2] Generally, the CMC decreases with increasing acyl chain length and increases with the presence of double bonds.[2]
Expected Impact of Hydroxylation: The addition of a hydroxyl group increases the polarity of the acyl chain. This is expected to increase the CMC compared to a non-hydroxylated fatty acyl-CoA of the same chain length, as the molecule becomes more water-soluble and less prone to aggregate.
Table 1: Experimentally Determined CMC of Non-Hydroxylated Long-Chain Fatty Acyl-CoAs
| Fatty Acyl-CoA | Chain Length & Unsaturation | CMC (µM) | Conditions | Reference |
| Palmitoyl-CoA | 16:0 | 7 - 250 | Varied buffers, pH, and ionic strength | [1] |
| Stearoyl-CoA | 18:0 | ~3-4 | Fluorimetric determination | [1] |
| Oleoyl-CoA | 18:1 | ~60 | Fluorimetric determination | [1] |
| Lauryl-CoA | 12:0 | ~3000 | Fluorescent titration | [2] |
| Myristoyl-CoA | 14:0 | ~300 | Fluorescent titration | [2] |
Note: The wide range for Palmitoyl-CoA reflects the significant influence of experimental conditions.
Micellar Structure and Size
Micelles formed by long-chain fatty acyl-CoAs are generally spherical, with the hydrophobic acyl chains forming the core and the polar CoA headgroups exposed to the aqueous environment.[1] The size and aggregation number (number of monomers per micelle) are influenced by the same factors that affect the CMC. For instance, palmitoyl-CoA micelles have been reported to be approximately spherical with an anhydrous mass of around 50,000 daltons.[1]
Expected Impact of Hydroxylation: The presence of a hydroxyl group within the acyl chain could lead to alterations in micellar packing and structure. The hydroxyl group may reside at the micelle-water interface, potentially increasing the surface area per molecule and leading to smaller aggregation numbers.
Solubility in Aqueous Solutions
The solubility of long-chain fatty acyl-CoAs is intrinsically linked to their CMC. Below the CMC, they exist as monomers, and their solubility is very low. Above the CMC, the total concentration in solution can increase significantly due to the formation of micelles.[3]
Expected Impact of Hydroxylation: The introduction of a polar hydroxyl group is expected to increase the aqueous solubility of the monomeric form of hydroxy long-chain fatty acyl-CoAs compared to their non-hydroxylated analogs. This increased hydrophilicity may also influence the partitioning of these molecules between aqueous and lipid phases within the cell.
Experimental Protocols
Accurate determination of the physical properties of hydroxy long-chain fatty acyl-CoAs requires robust experimental methodologies. The following protocols are adapted from established methods for non-hydroxylated species.
Determination of Critical Micelle Concentration (CMC)
Method 1: Fluorimetric Measurement
This is a common and sensitive method for determining the CMC of surfactants.[1][2]
-
Principle: A fluorescent probe, such as 2-toluidinylnaphthalene-6-sulfonate (TNS), exhibits a significant change in its fluorescence quantum yield upon partitioning into the hydrophobic core of micelles.
-
Procedure:
-
Prepare a series of solutions of the hydroxy long-chain fatty acyl-CoA in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) at varying concentrations.
-
Add a small, constant amount of the fluorescent probe (e.g., TNS to a final concentration of 10 µM) to each solution.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of the hydroxy long-chain fatty acyl-CoA concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.
-
Method 2: Surface Tension Measurement
-
Principle: Surfactants lower the surface tension of a solution. At the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in concentration.
-
Procedure:
-
Prepare a series of concentrations of the hydroxy long-chain fatty acyl-CoA in the desired buffer.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).
-
Plot surface tension versus the logarithm of the concentration.
-
The CMC is identified as the concentration at which a sharp break in the curve occurs.
-
Synthesis of Hydroxy Long-Chain Fatty Acyl-CoAs
The study of the physical properties of these molecules necessitates their availability in pure form.
-
Principle: Hydroxy long-chain fatty acyl-CoAs can be synthesized from the corresponding hydroxy fatty acid and Coenzyme A. One common method involves the activation of the fatty acid's carboxyl group.
-
Generalized Procedure:
-
Activation of the Hydroxy Fatty Acid: The hydroxy fatty acid can be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Thioesterification: The activated hydroxy fatty acid is then reacted with the free sulfhydryl group of Coenzyme A in a suitable buffer system (e.g., a mixture of tetrahydrofuran (B95107) and aqueous sodium bicarbonate) to form the thioester bond.
-
Purification: The resulting hydroxy long-chain fatty acyl-CoA is purified, typically using chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).
-
Signaling and Metabolic Pathways
Hydroxy long-chain fatty acyl-CoAs are key players in specific metabolic pathways, most notably α-oxidation.
Alpha-Oxidation of 2-Hydroxy Long-Chain Fatty Acyl-CoAs
This pathway is essential for the degradation of 2-hydroxy fatty acids and 3-methyl-branched fatty acids.[4][5] The initial step involves the activation of the 2-hydroxy fatty acid to its CoA thioester.
Caption: The α-oxidation pathway of 2-hydroxy long-chain fatty acids.
Experimental Workflow for CMC Determination
The following diagram illustrates a typical workflow for determining the CMC of a synthesized hydroxy long-chain fatty acyl-CoA.
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
12-Hydroxyhexadecanoyl-CoA: A Technical Guide for Researchers
Topic: 12-hydroxyhexadecanoyl-CoA as a Metabolic Intermediate Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a critical, yet often overlooked, metabolic intermediate in the biosynthesis of specialized lipid polymers in plants, namely cutin and suberin. These complex biopolyesters form protective barriers on the surfaces of aerial and subterranean plant organs, respectively, playing vital roles in preventing water loss, pathogen defense, and maintaining structural integrity. This guide provides a comprehensive technical overview of this compound, detailing its metabolic context, relevant enzymatic activities, analytical methods, and potential signaling functions. Due to the limited direct research on this specific molecule, this guide incorporates data and protocols from closely related compounds and enzymatic families to provide a robust framework for its study.
Metabolic Pathway of this compound
The primary established role of this compound is as a monomer precursor in the synthesis of cutin and suberin. The pathway originates with the C16 fatty acid, palmitic acid, which is activated to its CoA thioester, hexadecanoyl-CoA (palmitoyl-CoA). A mid-chain hydroxylation event, catalyzed by a cytochrome P450-dependent fatty acid hydroxylase, introduces a hydroxyl group at the C-12 position, yielding this compound. This intermediate is then incorporated into the growing polyester (B1180765) chain.
Quantitative Data
Table 1: Relative Abundance of C16 Monomers in Arabidopsis Cutin and Suberin
| Monomer | Arabidopsis Leaf Cutin (% of total monomers) | Arabidopsis Root Suberin (% of total monomers) |
| Hexadecanoic acid | Minor | ~5% |
| Hexadecane-1,16-dioic acid | Minor | ~10-15% |
| 16-Hydroxyhexadecanoic acid | ~2-5% | ~15-20% |
| 10,16-Dihydroxyhexadecanoic acid | ~20-30% | Minor |
Note: Data are approximate and compiled from multiple sources studying Arabidopsis thaliana. The presence of 10,16-dihydroxyhexadecanoic acid implies the existence of mid-chain hydroxylation of C16 fatty acids, a process analogous to the formation of this compound.
Table 2: Kinetic Parameters of a Representative Fatty Acid ω-Hydroxylase (Human CYP4A11)
| Substrate | Km (µM) | kcat (min-1) |
| Lauric Acid (C12:0) | 11 - 200 | 15 - 38 |
Note: This data is for a human enzyme and serves as an example of the kinetic parameters that can be determined for plant fatty acid hydroxylases.[1] Specific data for plant enzymes acting on hexadecanoyl-CoA at the C-12 position is a key area for future research.
Experimental Protocols
Heterologous Expression and Purification of a Candidate Plant Cytochrome P450 Fatty Acid Hydroxylase
Objective: To produce a recombinant plant cytochrome P450 enzyme (e.g., from the CYP86A family) for in vitro characterization and substrate specificity studies.
Methodology:
-
Gene Cloning: Amplify the full-length cDNA of the candidate P450 gene from plant tissue (e.g., Arabidopsis roots) using PCR with gene-specific primers. Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) suitable for heterologous expression in Saccharomyces cerevisiae.[2][3]
-
Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11), which co-expresses a cytochrome P450 reductase to provide the necessary electrons for P450 activity.[4]
-
Expression: Grow the transformed yeast cells in an appropriate selection medium. Induce protein expression according to the vector's promoter system (e.g., galactose induction for the GAL1 promoter).
-
Microsome Isolation: Harvest the yeast cells and spheroplast them to remove the cell wall. Lyse the spheroplasts and isolate the microsomal fraction, which contains the membrane-bound P450, by differential centrifugation.
-
Purification (Optional): For detailed kinetic studies, the P450 can be solubilized from the microsomal membranes using detergents and purified using chromatographic techniques such as affinity chromatography (e.g., His-tag) or ion-exchange chromatography.[5][6]
In Vitro Enzyme Assay for Fatty Acid Hydroxylase Activity
Objective: To determine the enzymatic activity and substrate specificity of the recombinant P450 towards hexadecanoyl-CoA.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Recombinant P450 (in microsomal fraction or purified)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Hexadecanoyl-CoA (substrate)
-
-
Reaction Initiation and Incubation: Pre-incubate the mixture at a controlled temperature (e.g., 30°C). Initiate the reaction by adding the substrate. Incubate for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the lipids with an organic solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to their methyl esters (for GC-MS analysis) by adding a reagent like BF3-methanol and heating.
-
Analysis: Analyze the derivatized products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the hydroxylated products.[7][8]
Analysis of Acyl-CoA Profiles in Plant Tissues by LC-MS/MS
Objective: To extract and quantify the acyl-CoA pool, including this compound, from plant tissues.
Methodology:
-
Tissue Homogenization and Extraction: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract the acyl-CoAs using a solvent mixture, often containing an acid to precipitate proteins and an organic solvent (e.g., isopropanol/acetic acid).[9][10]
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the crude extract using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS). The separation is typically achieved using a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Quantification: Identify and quantify the different acyl-CoA species based on their retention times and specific mass transitions (Multiple Reaction Monitoring - MRM). Use stable isotope-labeled internal standards for accurate quantification.[11][12][13][14]
Potential Signaling Role of this compound
While a direct signaling role for this compound has not been established, there is growing evidence that hydroxylated fatty acids and other lipid derivatives (oxylipins) act as signaling molecules in plants, particularly in response to biotic and abiotic stress.[15][16][17][18] These molecules can trigger downstream defense responses, including the expression of defense-related genes and the production of antimicrobial compounds.
The oxylipin signaling pathway, particularly the jasmonic acid pathway, is a well-characterized example of lipid-derived signaling.[15][16][19] It is plausible that this compound, or its corresponding free fatty acid, could function in a similar capacity, perhaps acting as a localized signal of cell wall modification or damage.
Conclusion and Future Directions
This compound is a key intermediate in the formation of the protective plant polymers cutin and suberin. While much is known about the general pathways of fatty acid metabolism and polyester synthesis, specific biochemical and physiological data for this particular molecule are lacking. Future research should focus on:
-
Identifying and characterizing the specific plant cytochrome P450 enzymes responsible for the 12-hydroxylation of hexadecanoyl-CoA.
-
Determining the kinetic parameters of these enzymes to understand the regulation of this metabolic step.
-
Quantifying the cellular and subcellular concentrations of this compound under different developmental and environmental conditions.
-
Investigating a potential signaling role for this compound or its derivatives in plant stress responses.
The development of specific analytical methods and the application of modern genetic and metabolomic approaches will be crucial in elucidating the precise functions of this important metabolic intermediate. This knowledge will not only advance our fundamental understanding of plant biochemistry but may also open new avenues for the development of crops with enhanced stress resistance and for the biotechnological production of novel biopolymers.
References
- 1. pure.uj.ac.za [pure.uj.ac.za]
- 2. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]
- 3. Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 5. Purification and characterization of the fatty acid synthase from Bugula neritina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and basic biochemical characterization of 19 recombinant plant peroxidase isoenzymes produced in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae [repository.rothamsted.ac.uk]
- 14. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 15. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The oxylipin pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) [frontiersin.org]
The Enigmatic Molecule: A Technical Guide to the Potential Biological Roles of 12-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-hydroxyhexadecanoyl-CoA, a hydroxylated derivative of the 16-carbon saturated fatty acid palmitic acid, represents a largely unexplored area of lipid metabolism and signaling. While direct research on this specific molecule is limited, this technical guide synthesizes current knowledge on related long-chain hydroxy fatty acids and their CoA esters to postulate the potential synthesis, metabolism, and biological functions of this compound. By examining the roles of analogous molecules and the enzymes known to act on similar substrates, we provide a framework for future investigation into its physiological and pathological significance. This whitepaper details potential enzymatic pathways, proposes experimental methodologies for its study, and presents inferred biological activities, offering a comprehensive resource for researchers poised to investigate this intriguing molecule.
Introduction: The Landscape of Hydroxy Fatty Acyl-CoAs
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, serving as activated intermediates in a myriad of anabolic and catabolic pathways. They are the substrates for energy production through β-oxidation, the building blocks for complex lipids, and signaling molecules that modulate cellular processes.[1][2] Hydroxylation of the fatty acyl chain adds a layer of complexity and potential for novel biological functions. These hydroxy fatty acids can be esterified to Coenzyme A, forming hydroxy fatty acyl-CoAs, which can then enter specific metabolic or signaling cascades.
Long-chain hydroxy fatty acids are known to play crucial roles in various biological systems. For instance, ω-hydroxy fatty acids are key components of cutin in the plant cuticle, providing a protective barrier.[3] In animals, they are involved in the synthesis of specialized lipids and the modulation of inflammatory responses.[3] The position of the hydroxyl group on the acyl chain is critical in determining the molecule's biological activity and metabolic fate.
This guide focuses on this compound, a molecule about which little is directly known. By drawing parallels with its close structural analog, 12-hydroxystearic acid (12-HSA), and considering the broader context of long-chain fatty acid metabolism, we can begin to sketch a picture of its potential roles in cellular physiology.
Putative Synthesis and Metabolism of this compound
The biosynthesis of this compound likely begins with the hydroxylation of hexadecanoic acid (palmitic acid) to form 12-hydroxyhexadecanoic acid, which is then activated to its CoA thioester.
Synthesis of the Precursor: 12-Hydroxyhexadecanoic Acid
The hydroxylation of a long-chain fatty acid at the C12 position is a key step. In humans, cytochrome P450 enzymes of the CYP4F family are known to be fatty acid ω- and (ω-1)-hydroxylases.[3] Specifically, CYP4F22 has been identified as an ultra-long-chain fatty acid ω-hydroxylase, crucial for the synthesis of acylceramides in the skin.[4] While its preferred substrates are fatty acids with chain lengths of C28 or more, it is plausible that other CYP4F isoforms or related enzymes could hydroxylate shorter-chain fatty acids like palmitic acid at the 12th position (ω-4).
Alternatively, certain bacterial fatty acid hydratases are known to catalyze the addition of water across a double bond in an unsaturated fatty acid to produce a hydroxy fatty acid. For instance, specific hydratases can convert oleic acid to 10-hydroxystearic acid.[5] It is conceivable that a similar enzymatic activity in the microbiome or in human cells could lead to the formation of 12-hydroxyhexadecanoic acid from a C16 unsaturated precursor.
Activation to this compound
Once formed, 12-hydroxyhexadecanoic acid would be activated to its CoA ester by an acyl-CoA synthetase (ACS). Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that catalyze this ATP-dependent reaction.[2] The specific ACSL isoform that would act on 12-hydroxyhexadecanoic acid is unknown, but several ACSLs have broad substrate specificity for long-chain fatty acids.
Potential Metabolic Fates
The metabolic fate of this compound is likely to be influenced by the presence of the hydroxyl group.
-
β-Oxidation: this compound could be a substrate for the mitochondrial β-oxidation pathway. The third step of this pathway is catalyzed by hydroxyacyl-CoA dehydrogenases.[6] Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is part of the mitochondrial trifunctional protein and acts on long-chain substrates.[7][8] It is possible that a specific isomer of this compound could be processed by this or a related enzyme.
-
Incorporation into Complex Lipids: The hydroxyl group of this compound could serve as a point of attachment for other molecules, leading to the formation of novel complex lipids. For example, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with anti-diabetic and anti-inflammatory effects.[5] this compound could be a precursor for the synthesis of such molecules.
-
ω-Oxidation and Dicarboxylic Acid Formation: If the initial hydroxylation occurs at the ω-position (C16), the resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid. This pathway is a mechanism for fatty acid detoxification and energy production under certain conditions.
Below is a diagram illustrating the putative synthesis and major metabolic routes of this compound.
References
- 1. dhaomega3.org [dhaomega3.org]
- 2. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 12-hydroxyhexadecanoyl-CoA: Precursors, Derivatives, and Scientific Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-hydroxyhexadecanoyl-CoA is a hydroxylated long-chain acyl-CoA molecule that, while not as extensively studied as its 18-carbon homolog, 12-hydroxystearoyl-CoA, holds potential significance in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the precursors, biosynthesis, potential derivatives, and analytical methodologies related to this compound. Drawing upon research into analogous fatty acids, this document outlines the likely enzymatic pathways for its formation, highlights its potential role in the burgeoning field of fatty acid esters of hydroxy fatty acids (FAHFAs), and offers detailed experimental protocols for its study. This guide is intended to serve as a foundational resource for researchers investigating the roles of hydroxylated fatty acids in health and disease.
Introduction to this compound
This compound is the coenzyme A thioester of 12-hydroxyhexadecanoic acid (also known as 12-hydroxypalmitic acid). As a derivative of hexadecanoic acid (palmitic acid), the most common saturated fatty acid in humans, its presence and metabolism are of significant interest.[1] While direct research on this specific molecule is limited, its structural similarity to other well-characterized hydroxy fatty acids allows for informed hypotheses regarding its biosynthesis, function, and analysis.
Precursors and Biosynthesis of this compound
The primary precursor to this compound is hexadecanoic acid (palmitic acid). The biosynthesis of 12-hydroxyhexadecanoic acid is likely mediated by cytochrome P450 (CYP) enzymes, which are known to catalyze the hydroxylation of fatty acids.[2][3]
2.1. The Role of Cytochrome P450 Enzymes
The mammalian CYP4 family of enzymes is primarily responsible for the ω- and (ω-1)-hydroxylation of fatty acids.[2] For a 16-carbon fatty acid like hexadecanoic acid, the ω position is C16, and the ω-1 position is C15. Hydroxylation at the C12 position would be considered a sub-terminal hydroxylation. While less common than ω or ω-1 hydroxylation, in-chain hydroxylation of fatty acids by CYP enzymes is known to occur.[4] For instance, cytochrome P450(BioI) (CYP107H1) has been shown to produce 11-, 12-, 13-, 14-, and 15-hydroxy C16 fatty acids from hexadecanoic acid.[5]
2.2. Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound begins with the hydroxylation of hexadecanoic acid to form 12-hydroxyhexadecanoic acid. This free fatty acid is then activated to its coenzyme A thioester by an acyl-CoA synthetase.
Caption: Proposed biosynthetic pathway of this compound.
Derivatives of this compound
The primary derivatives of this compound are likely to be complex lipids where the hydroxyl group or the CoA ester is further modified.
3.1. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
A significant class of derivatives are the fatty acid esters of hydroxy fatty acids (FAHFAs). In these molecules, another fatty acid is esterified to the hydroxyl group of the hydroxy fatty acid. For example, palmitic acid can be esterified to hydroxystearic acid to form palmitic acid hydroxy stearic acids (PAHSAs).[6] By analogy, this compound could be a precursor for the synthesis of FAHFAs where various fatty acids are esterified at the 12-hydroxy position of a hexadecanoyl chain.
Caption: Potential formation of a FAHFA-like derivative.
3.2. Other Potential Derivatives
Other potential derivatives include:
-
Lower alkyl esters: These have applications as biofuels.[7]
-
Polymers: Hydroxy fatty acids can be used as precursors for the synthesis of polyesters.
-
Amides and amines: These have been synthesized from the related 12-hydroxystearic acid.
Potential Biological Roles and Signaling Pathways
While the direct signaling roles of this compound are unknown, the functions of related molecules provide strong indications of its potential activities.
4.1. Modulation of Cellular Signaling
Palmitic acid itself is a known signaling molecule that can influence pathways related to metabolic syndrome, cardiovascular disease, and inflammation.[1] The hydroxylation of palmitic acid may alter its interaction with cellular receptors and signaling proteins.
4.2. G-Protein Coupled Receptor (GPCR) Activation
FAHFAs, such as PAHSAs, have been identified as endogenous ligands for G-protein coupled receptors, including GPR40 and GPR43.[6][8] Activation of these receptors by PAHSAs has been linked to improved glucose homeostasis and anti-inflammatory effects.[6] It is plausible that FAHFAs derived from 12-hydroxyhexadecanoic acid could have similar signaling properties.
Caption: Postulated signaling pathway for FAHFA derivatives.
Quantitative Data
| Compound Class | Analyte | Concentration/Level | Biological Matrix | Reference |
| Hydroxy Fatty Acids | 2- and 3-hydroxy fatty acids (C8-C20) | Up to 17.7 mg/100g | Milk and dairy products | [9] |
| 2-hydroxy fatty acids | Up to 1180 mg/100g | Wool wax | [9] | |
| FAHFAs | PAHSAs | Reduced levels in insulin-resistant humans | Serum and adipose tissue | [6] |
| Acyl-CoAs | Various | pmol/mg of cells | Mouse liver | [10] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of hydroxy fatty acids and acyl-CoAs and can be applied to the study of this compound and its derivatives.
6.1. Extraction and Analysis of 12-hydroxyhexadecanoic Acid
This protocol is for the analysis of the free fatty acid form.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma) in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Saponification (Optional, for total hydroxy fatty acids):
-
Resuspend the dried lipid extract in a solution of NaOH in methanol.
-
Heat at 60-80°C for 1-2 hours to hydrolyze esters.
-
Acidify the solution with HCl to protonate the fatty acids.
-
Extract the free fatty acids with hexane (B92381) or diethyl ether.
-
-
Derivatization for GC-MS Analysis:
-
Esterify the carboxylic acid group by reacting with BF3-methanol or by forming methyl esters.
-
Silylate the hydroxyl group using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient to separate the fatty acid derivatives.
-
Analyze the eluting compounds using a mass spectrometer in electron ionization (EI) mode.
-
Identify 12-hydroxyhexadecanoic acid based on its retention time and characteristic mass spectrum. Tandem mass spectrometry (MS/MS) can be used to confirm the position of the hydroxyl group.[11]
-
6.2. Analysis of this compound by LC-MS/MS
This protocol is for the direct analysis of the CoA-activated form.
-
Extraction of Acyl-CoAs:
-
Homogenize the sample in a cold extraction buffer containing an organic solvent (e.g., acetonitrile) and an acidic aqueous component to precipitate proteins and preserve the acyl-CoAs.
-
Centrifuge to pellet the precipitated material.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extract onto a reverse-phase liquid chromatography column (e.g., C18).
-
Use a gradient elution with solvents such as water and acetonitrile (B52724) containing a weak acid (e.g., formic acid) to separate the acyl-CoA species.
-
Analyze the eluting compounds using a tandem mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound based on its precursor ion and characteristic fragment ions.
-
Caption: A general analytical workflow for hydroxy fatty acids.
Conclusion
This compound represents an understudied yet potentially important molecule at the intersection of fatty acid metabolism and cellular signaling. Based on the available evidence from related compounds, its biosynthesis is likely regulated by cytochrome P450 enzymes, and its derivatives, particularly FAHFAs, may possess significant biological activities. The experimental protocols outlined in this guide provide a robust framework for the future investigation of this compound and its role in biological systems. Further research is warranted to elucidate the specific enzymes involved in its metabolism, to quantify its levels in various tissues, and to fully characterize its signaling functions. Such studies will undoubtedly contribute to a deeper understanding of the diverse roles of hydroxylated fatty acids in health and disease.
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102007202B - Applications of hydroxy fattyacid derivatives as fuels and fuel additives - Google Patents [patents.google.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 12-Hydroxyhexadecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyhexadecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative. Acyl-CoAs are critical intermediates in numerous metabolic and signaling pathways, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of protein function through acylation. The hydroxylation of the fatty acid chain introduces a functional group that can alter the molecule's properties and biological activity, suggesting a potential role in specific signaling cascades or metabolic regulation. Accurate and sensitive quantification of this compound is essential for understanding its physiological and pathological significance. This application note provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The MRM transitions are based on the characteristic fragmentation of the precursor ion of this compound into specific product ions, ensuring high selectivity and sensitivity. A stable isotope-labeled internal standard (e.g., ¹³C₁₆-Palmitoyl-CoA) can be used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Protocols
Sample Preparation (from Cell Culture)
-
Cell Harvesting and Lysis:
-
Aspirate cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to the culture plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 1 minute and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Multiple reaction monitoring (MRM) is a sensitive mass spectrometry technique for targeted analysis.[1] A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [Calculated based on structure] | [Predicted based on neutral loss of 507 Da] | 100 | 35 |
| Internal Standard (e.g., ¹³C₁₆-Palmitoyl-CoA) | [Based on isotopic labeling] | [Predicted based on neutral loss of 507 Da] | 100 | 35 |
Note: The exact m/z values for the precursor and product ions of this compound and the internal standard need to be determined empirically by direct infusion of the analytical standards.
Data Presentation
The quantitative data for this compound should be presented in a clear and structured table. The following is an example of how to present such data from a hypothetical experiment comparing control and treated cells.
Table 1: Quantification of this compound in Control vs. Treated HeLa Cells
| Sample Group | n | This compound (pmol/10⁶ cells) | Standard Deviation | p-value |
| Control | 6 | 1.25 | 0.21 | \multirow{2}{*}{0.008} |
| Treated (Compound X) | 6 | 2.89 | 0.45 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Plausible Signaling Pathway Involvement
The formation of hydroxy fatty acids can occur through various enzymatic pathways, including cytochrome P450 monooxygenases or as intermediates in fatty acid β-oxidation. This compound could potentially act as a signaling molecule, for instance, by activating specific receptors or by serving as a precursor for other bioactive lipids.
Caption: Plausible signaling pathway involving this compound.
References
Application Note: Preparation and Quantification of an In-House Analytical Standard for 12-hydroxyhexadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that may play a role in various metabolic pathways, including fatty acid oxidation and signaling. Accurate quantification of this and other lipid metabolites is crucial for understanding their biological functions and for the development of novel therapeutics. A significant challenge in the study of this compound is the lack of a commercially available certified analytical standard. This application note provides a comprehensive guide for the in-house preparation, purification, and quantification of a this compound analytical standard. The protocols described herein are based on established methods for the synthesis and analysis of other long-chain acyl-CoAs.
I. Synthesis and Purification of this compound
The preparation of an in-house standard of this compound involves a two-step process: the synthesis of 12-hydroxyhexadecanoic acid, followed by its conjugation to Coenzyme A.
Protocol 1: Proposed Synthesis of this compound
Part A: Synthesis of 12-hydroxyhexadecanoic acid
A potential synthetic route to 12-hydroxyhexadecanoic acid involves the oxidation of a suitable precursor. For instance, 2-hexylcyclododecanone can be oxidized using a combination of peracetic and permaleic acids to yield the lactone of 12-hydroxystearic acid, which is then hydrolyzed to the desired acid.[1]
Materials:
-
2-hexylcyclododecanone
-
Peracetic acid
-
Permaleic acid
-
Methylene (B1212753) chloride
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Oxidation: Dissolve 2-hexylcyclododecanone in methylene chloride. Add a mixture of peracetic and permaleic acids and stir the reaction at a controlled temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and wash the organic layer with a suitable aqueous solution to remove excess acids. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude lactone.
-
Hydrolysis: Dissolve the crude lactone in ethanol and add a solution of potassium hydroxide. Reflux the mixture to induce alkaline hydrolysis of the lactone.[1]
-
Acidification and Extraction: After hydrolysis, cool the reaction mixture and acidify it with hydrochloric acid to protonate the carboxylate. Extract the 12-hydroxyhexadecanoic acid into an organic solvent.
-
Purification: Purify the crude 12-hydroxyhexadecanoic acid using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the synthesized 12-hydroxyhexadecanoic acid using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Part B: Conjugation to Coenzyme A
The formation of the acyl-CoA thioester is a critical step. This can be achieved through enzymatic or chemical methods. The reaction involves the activation of the carboxylic acid group of 12-hydroxyhexadecanoic acid and its subsequent reaction with the thiol group of Coenzyme A.[2]
Materials:
-
Synthesized 12-hydroxyhexadecanoic acid
-
Coenzyme A trilithium salt
-
Acyl-CoA synthetase (for enzymatic method) or a suitable chemical coupling agent (e.g., carbodiimide)
-
ATP (for enzymatic method)
-
Magnesium chloride
-
Buffer solution (e.g., Tris-HCl)
Procedure (Enzymatic Method):
-
Reaction Setup: In a reaction vessel, combine a buffer solution, ATP, magnesium chloride, Coenzyme A trilithium salt, and the synthesized 12-hydroxyhexadecanoic acid.
-
Enzyme Addition: Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C).
-
Monitoring: Monitor the formation of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
Materials:
-
Crude this compound solution
-
SPE cartridge (e.g., C18)
-
Water (HPLC grade)
-
Ammonium (B1175870) hydroxide (optional, for pH adjustment)
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing it sequentially with methanol and then water.
-
Sample Loading: Load the crude this compound solution onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10-20% methanol in water) to remove unbound Coenzyme A and other polar impurities.
-
Elution: Elute the this compound from the cartridge using a higher concentration of organic solvent (e.g., 80-100% methanol).
-
Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Reconstitute the purified this compound in a suitable solvent and store it at -80°C to prevent degradation.[3]
II. Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[4][5][6][7]
Protocol 3: LC-MS/MS Quantification of this compound
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (suggested starting point):
-
Column: A reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid or a suitable ammonium salt.
-
Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid or a suitable ammonium salt.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the long-chain acyl-CoA.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The precursor ion will be the [M+H]+ of this compound. The product ion is typically a fragment corresponding to the acyl-pantetheine moiety or a neutral loss of 507 amu.[6] The exact masses should be calculated based on the chemical formula of this compound (C37H64N7O18P3S).
-
Collision Energy and other parameters: These need to be optimized for the specific instrument and compound.
III. Data Presentation
The following tables summarize the key parameters for the LC-MS/MS analysis of this compound and the expected performance of the method.
Table 1: Predicted LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Chemical Formula | C37H64N7O18P3S |
| Monoisotopic Mass | 1067.31 g/mol |
| Precursor Ion ([M+H]+) | m/z 1068.31 |
| Product Ion ([M-507+H]+) | m/z 561.31 |
| Ionization Mode | ESI+ |
| Analysis Mode | MRM |
Table 2: Target Performance Characteristics for a Validated LC-MS/MS Method
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1-10 fmol on column |
| Limit of Quantification (LOQ) | 5-25 fmol on column |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
IV. Visualizations
Experimental Workflow
Caption: Workflow for in-house preparation of this compound standard.
Metabolic Pathway
Caption: Proposed metabolic pathway involving this compound.
V. Conclusion
The absence of a commercially available analytical standard for this compound necessitates the development of in-house standards for reliable quantification. This application note provides a framework for the synthesis, purification, and LC-MS/MS-based quantification of this compound. The successful implementation of these protocols will enable researchers to accurately measure the levels of this important metabolite in various biological systems, thereby facilitating a deeper understanding of its role in health and disease. It is imperative that any in-house standard be thoroughly characterized for identity and purity to ensure the accuracy of quantitative data.
References
- 1. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. al-edu.com [al-edu.com]
- 3. Enzymatic Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Involvement of a single hydroxylase species in the hydroxylation of palmitate at the omega-1, omega-2 and omega-3 positions by a preparation from Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Synthesis of 12-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-hydroxyhexadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A thioester. Hydroxy fatty acids and their CoA derivatives are involved in various metabolic pathways and are precursors for the synthesis of important bioactive lipids. The in vitro synthesis of this compound is essential for studying the enzymes that metabolize it, for its use as a chemical standard in metabolomics research, and for the development of novel therapeutics.
This document provides a detailed protocol for the in vitro synthesis of this compound from its corresponding free fatty acid, 12-hydroxyhexadecanoic acid, using an enzymatic approach. The method relies on the activity of a long-chain acyl-CoA synthetase (ACSL).
Synthesis Pathway and Workflow
The synthesis of this compound is a one-step enzymatic reaction that activates the carboxyl group of 12-hydroxyhexadecanoic acid with Coenzyme A (CoA) in an ATP-dependent manner. The reaction is catalyzed by a long-chain acyl-CoA synthetase.
The general experimental workflow involves the preparation of reagents, the enzymatic reaction itself, followed by purification and verification of the final product.
Experimental Protocols
This section outlines the necessary protocols for the synthesis, purification, and verification of this compound.
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the conversion of 12-hydroxyhexadecanoic acid to its CoA ester. It is based on established methods for in vitro acyl-CoA synthesis. Long-chain acyl-CoA synthetases from various sources (e.g., human, rat, or bacterial) with broad substrate specificity can be used. Several human ACSL isoforms, such as ACSL1 or ACSL6, are known to activate a wide range of fatty acids and are commercially available as recombinant proteins.[1]
Materials:
-
12-hydroxyhexadecanoic acid
-
Coenzyme A, lithium salt (CoA)
-
Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Triton X-100
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Recombinant Long-Chain Acyl-CoA Synthetase (e.g., human ACSL1)
-
Nuclease-free water
Reaction Setup:
-
Prepare a 10x reaction buffer containing: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM KCl, and 1% Triton X-100.
-
Prepare stock solutions of substrates and cofactors in nuclease-free water:
-
10 mM 12-hydroxyhexadecanoic acid (dissolve in ethanol (B145695) or DMSO, then dilute).
-
10 mM Coenzyme A.
-
100 mM ATP.
-
100 mM DTT.
-
-
On ice, assemble the reaction mixture in a microcentrifuge tube as described in Table 1 . Add the enzyme last.
Table 1: Reaction Mixture for this compound Synthesis
| Component | Stock Concentration | Volume (µL) for 100 µL reaction | Final Concentration |
|---|---|---|---|
| 10x Reaction Buffer | 10x | 10 | 1x |
| 12-hydroxyhexadecanoic acid | 10 mM | 5 | 500 µM |
| Coenzyme A | 10 mM | 5 | 500 µM |
| ATP | 100 mM | 5 | 5 mM |
| DTT | 100 mM | 1 | 1 mM |
| ACSL Enzyme | 0.1 - 1 mg/mL | 1-5 | 1-5 µg |
| Nuclease-free water | - | to 100 µL | - |
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction mixture at 37°C for 60-120 minutes. The optimal time may vary depending on the enzyme activity and concentration.
Reaction Quenching:
-
To stop the reaction, add 10 µL of 5 M acetic acid or perchloric acid.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant containing the product to a new tube for purification.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
The product can be purified from the reaction mixture using reversed-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Reaction supernatant from Protocol 1.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the supernatant from the quenched reaction.
-
Elute the acyl-CoAs using a linear gradient, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B
-
35-40 min: 60% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: Re-equilibrate at 5% B
-
-
Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).
-
Collect the fractions corresponding to the this compound peak. The retention time will be longer than that of free CoA due to the hydrophobic acyl chain.
-
Lyophilize the collected fractions to obtain the purified product.
Protocol 3: Product Verification by LC-MS/MS
The identity and purity of the final product should be confirmed by mass spectrometry.
Procedure:
-
Reconstitute the lyophilized product in a suitable solvent (e.g., 50% methanol (B129727) in water).
-
Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The expected mass of this compound can be calculated and used to set up a selected reaction monitoring (SRM) method for sensitive detection.[2]
-
Parent Ion (M-H)⁻: Calculate the exact mass of the molecule [C₃₇H₆₅N₇O₁₈P₃S]⁻.
-
Fragment Ion: A characteristic fragment corresponds to the loss of the acyl chain, resulting in a CoA-related fragment.
-
Data and Expected Results
Table 2: Summary of Optimized Reaction Conditions
| Parameter | Recommended Value | Notes |
|---|---|---|
| pH | 7.5 - 8.0 | Optimal for most acyl-CoA synthetases. |
| Temperature | 37°C | Standard for mammalian enzymes. |
| Incubation Time | 60 - 120 minutes | Monitor reaction progress for optimization. |
| Enzyme Conc. | 1 - 5 µg per 100 µL | Titrate for optimal conversion. |
| Substrate Conc. | 100 - 500 µM | Higher concentrations may cause substrate inhibition. |
| ATP:Mg²⁺ Ratio | ~1:2 | Mg²⁺ is a crucial cofactor for ATP-dependent enzymes. |
Expected Yield and Purity:
-
Yield: Enzymatic synthesis of acyl-CoAs can be highly efficient, with reported yields often exceeding 80-90% conversion of the limiting substrate.[3]
-
Purity: Following HPLC purification, the purity of this compound should be >95% as determined by LC-MS analysis.
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Inactive enzyme | Use a fresh batch of enzyme or verify its activity with a known substrate like palmitic acid. |
| Sub-optimal reaction conditions | Optimize pH, temperature, and incubation time. Titrate substrate and cofactor concentrations. | |
| Poor substrate solubility | Ensure 12-hydroxyhexadecanoic acid is fully dissolved in the reaction buffer. The presence of Triton X-100 should aid solubility. | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase incubation time or enzyme concentration. |
| Product degradation | Minimize freeze-thaw cycles. Store product at -80°C. Ensure pH of solutions is stable. | |
| No Product Formed | Missing essential component | Double-check the addition of all reactants and cofactors (especially ATP and MgCl₂). |
| | Enzyme not suitable | The chosen ACSL may not accept hydroxylated fatty acids. Test a different synthetase with broader specificity. |
Conclusion
The protocol described provides a robust and reliable method for the in vitro synthesis of this compound. This chemo-enzymatic approach offers high specificity and yield under mild reaction conditions. The purified product can serve as a valuable tool for researchers in the fields of lipid metabolism, enzymology, and drug discovery.
References
Application Note: Extraction of Long-Chain Acyl-CoAs from Tissues
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in cellular metabolism, acting as activated forms of long-chain fatty acids.[1][2] They are central to numerous metabolic processes, including fatty acid β-oxidation for energy production and the synthesis of complex lipids such as triglycerides, phospholipids, and ceramides. The concentration and composition of the intracellular LC-CoA pool are tightly regulated, and dysregulation is implicated in various metabolic diseases, including type 2 diabetes, obesity, and insulin (B600854) resistance.[2][3][4]
The analysis of LC-CoAs in tissues presents significant analytical challenges due to their low abundance, inherent instability, and amphipathic nature.[1] This document provides a detailed protocol for the efficient extraction and purification of LC-CoAs from tissue samples, optimized for subsequent quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The method involves tissue homogenization, organic solvent extraction, and solid-phase extraction (SPE) for purification, ensuring high recovery and reproducibility.
Principle of the Method
The protocol is designed to effectively lyse tissue, precipitate proteins, and extract LC-CoAs while minimizing degradation. The core steps are:
-
Homogenization: Frozen tissue is rapidly homogenized in a cold phosphate (B84403) buffer to release intracellular contents and inhibit enzymatic activity.
-
Extraction: A mixture of organic solvents (e.g., acetonitrile (B52724) and isopropanol) is used to precipitate proteins and solubilize the amphipathic LC-CoA molecules.[5]
-
Purification: A solid-phase extraction (SPE) step using a weak anion exchange or specialized column selectively binds the negatively charged CoA moiety, allowing for the removal of interfering lipids and other contaminants.[5][6]
-
Elution & Reconstitution: The purified LC-CoAs are eluted from the SPE column and prepared for analysis, typically by LC-MS/MS, which offers high sensitivity and specificity for quantification.[1][2]
Experimental Protocol
This protocol is a composite method based on several well-established procedures for the extraction of LC-CoAs from various mammalian tissues.[1][5][7]
Materials and Reagents
-
Equipment:
-
Tissue homogenizer (e.g., Omni TH)
-
Centrifuge capable of 16,000 x g at 4°C
-
Solid-Phase Extraction (SPE) manifold
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
-
-
Chemicals:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Acetonitrile (ACN), HPLC grade
-
2-Propanol (IPA), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Glacial acetic acid
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
SPE Columns: Weak anion exchange (e.g., Strata X-AW)[6] or oligonucleotide purification columns[7]
-
-
Solutions:
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9. Prepare fresh and keep on ice.[1][7]
-
Extraction Solvent: Acetonitrile:2-Propanol (3:1, v/v).[8]
-
SPE Wash Solvent: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[5]
-
SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v).[5]
-
Reconstitution Solvent: Varies by analytical method. For LC-MS, a common solvent is 50% methanol in water or 20% acetonitrile in ammonium acetate (B1210297) buffer.[9]
-
Procedure
1. Sample Preparation and Homogenization a. Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.[1][7] b. Add 0.5 mL of ice-cold Homogenization Buffer (100 mM KH₂PO₄, pH 4.9).[1] c. Add a known amount of internal standard (e.g., 20 ng of C17:0-CoA).[1] d. Immediately homogenize the tissue on ice until no visible tissue fragments remain. e. Add 0.5 mL of Extraction Solvent (ACN:IPA).[1] f. Homogenize again briefly on ice.
2. Extraction a. Vortex the homogenate for 2 minutes.[1] b. Centrifuge at 16,000 x g for 10 minutes at 4°C.[1] c. Carefully transfer the supernatant to a new tube. This fraction contains the acyl-CoAs.
3. Solid-Phase Extraction (SPE) Purification a. Condition Column: Condition the SPE column by passing 1 mL of methanol followed by 1 mL of water. b. Equilibrate Column: Equilibrate the column with 1 mL of the SPE Wash Solvent.[5] c. Load Sample: Load the supernatant from step 2c onto the conditioned SPE column. d. Wash Column: Wash the column with 1 mL of SPE Wash Solvent to remove unbound contaminants.[5] e. Elute Acyl-CoAs: Elute the acyl-CoAs with 2 mL of SPE Elution Buffer into a clean collection tube.[5]
4. Sample Concentration and Reconstitution a. Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. Do not overheat. b. Reconstitute the dried extract in 100 µL of Reconstitution Solvent. c. Vortex briefly and centrifuge to pellet any insoluble material. d. Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
Data Presentation
Quantitative data from LC-CoA extraction experiments are crucial for evaluating method performance and comparing metabolic states between tissue samples.
Table 1: Recovery Rates of Acyl-CoAs Using a Two-Step Extraction and Purification Procedure. [5]
| Acyl-CoA Species | Chain Length | Tissue Extraction Recovery (%) | Solid-Phase Extraction Recovery (%) |
| Acetyl-CoA | Short | 93% | 83% |
| Malonyl-CoA | Short | 104% | 88% |
| Octanoyl-CoA | Medium | 98% | 90% |
| Oleoyl-CoA | Long | 95% | 85% |
| Palmitoyl-CoA | Long | 96% | 86% |
| Arachidonyl-CoA | Long | 94% | 84% |
| Data adapted from a study on powdered rat liver, demonstrating high recovery for acyl-CoAs of varying chain lengths.[5] |
Table 2: Representative Concentrations of Total Long-Chain Acyl-CoAs in Different Tissues.
| Tissue | Species | Total LC-CoA Content | Citation |
| Liver (Fed) | Rat | 108 ± 11 nmol/g protein | [10] |
| Liver (Fasted 48h) | Rat | 248 ± 19 nmol/g protein | [10] |
| Liver | Rat | 83 ± 11 nmol/g wet weight | [11] |
| Heart | Hamster | 61 ± 9 nmol/g wet weight | [11] |
| Values represent the mean ± standard deviation and illustrate physiological variations in LC-CoA levels. |
Visualizations
Diagrams help clarify complex workflows and metabolic relationships.
Caption: Workflow for LC-CoA Extraction.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Hydroxy Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxy fatty acyl-Coenzyme A (hFA-CoA) species are critical intermediates in fatty acid metabolism, particularly in pathways such as β-oxidation. The accurate quantification and separation of these molecules are essential for understanding metabolic regulation, identifying biomarkers for disease, and for drug development targeting metabolic pathways. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has become the most robust and reproducible method for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1][2] These application notes provide detailed protocols for the extraction, separation, and quantification of hydroxy fatty acyl-CoAs from biological matrices using LC-MS/MS and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method.
Core Methodologies
The primary recommended method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which offers superior sensitivity and the ability to resolve a wide range of acyl-CoA species, from short to long chains.[3][4] Key considerations for the analysis include efficient sample preparation to extract these polar molecules from complex biological samples, and optimized chromatographic conditions to separate structurally similar species.
A general workflow involves sample homogenization, protein precipitation and/or solid-phase extraction (SPE) to isolate the hFA-CoAs, followed by chromatographic separation and detection by mass spectrometry.
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for Hydroxy Fatty Acyl-CoAs
This protocol is adapted from established methods for the comprehensive analysis of acyl-CoAs and is suitable for hydroxy fatty acyl-CoA species.[3][5][6]
1. Sample Preparation (from Tissues or Cells)
-
Homogenization: Homogenize ~10-50 mg of tissue or a cell pellet in a cold extraction solvent (e.g., 2 mL of methanol) to precipitate proteins and extract acyl-CoAs.[1][6]
-
Internal Standards: Add a suite of stable isotope-labeled internal standards to the sample prior to homogenization for accurate quantification.
-
Extraction: After homogenization, centrifuge the sample at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet precipitated proteins and cellular debris. Collect the supernatant.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[5]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[5]
-
Elute the acyl-CoAs with 1 mL of methanol.[5]
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium (B1175870) acetate).[5][6]
2. UHPLC Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2 mm, <2 µm particle size).[5][6]
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water (pH 6.8).[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 100% B
-
15-22 min: Hold at 100% B
-
22-23 min: 100% to 20% B
-
23-30 min: Re-equilibrate at 20% B.[6]
-
3. Mass Spectrometry Conditions
-
Ionization: Positive Electrospray Ionization (ESI+).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
Key Parameters:
-
Ion Transitions: Monitor for the characteristic neutral loss of 507 Da from the precursor ion, which corresponds to the phosphopantetheine moiety of CoA.[6]
Protocol 2: GC-MS Method for 3-Hydroxy Fatty Acids (after hydrolysis)
This method is suitable for analyzing the total 3-hydroxy fatty acid content after liberation from the CoA moiety. It requires hydrolysis and derivatization.[8]
1. Sample Preparation
-
Hydrolysis: To measure total 3-hydroxy fatty acid content, hydrolyze the sample (e.g., 500 µL of plasma extract) with 500 µL of 10 M NaOH for 30 minutes.[8]
-
Acidification: Acidify the sample with 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Drying: Dry the combined organic layers under a stream of nitrogen at 37°C.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS) and heat at 80°C for one hour to create trimethylsilyl (B98337) (TMS) derivatives.[8]
2. GC-MS Conditions
-
GC System: Agilent 5890 series II system or equivalent.[8]
-
Column: HP-5MS capillary column.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 min.
-
Ramp 1: Increase at 3.8°C/min to 200°C.
-
Ramp 2: Increase at 15°C/min to 290°C, hold for 6 min.[8]
-
-
MS Detection:
-
Mode: Selected Ion Monitoring (SIM).
-
Quantitation Ions: Monitor the characteristic fragment ion m/z 233 for unlabeled 3-hydroxy fatty acid TMS derivatives and m/z 235 for labeled internal standards.[8]
-
Data Presentation
Quantitative performance data from various validated methods are summarized below. These values provide a benchmark for researchers developing their own assays.
Table 1: Performance Characteristics of LC-MS/MS Methods for Acyl-CoA Analysis
| Parameter | Value | Biological Matrix | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 1-10 fmol | General | [3][4][5] |
| Limit of Quantification (LOQ) | 5-50 fmol | General | [5] |
| Recovery | 90-111% | Mouse Liver, HepG2 Cells | [3][4] |
| Linearity (R²) | >0.98 | Prostate & Hepatic Cells | [6] |
| Precision (RSD%) | < 5% | General |[5] |
Table 2: Performance Characteristics of GC-MS Method for 3-Hydroxy Fatty Acids
| Parameter | Value | Biological Matrix | Reference |
|---|---|---|---|
| Coefficient of Variation (CV%) | 1.0–10.5% (at 30 µmol/L) | Serum/Plasma | [8] |
| Coefficient of Variation (CV%) | 3.3–13.3% (at 0.3 µmol/L) | Serum/Plasma |[8] |
Signaling Pathways & Logical Relationships
Hydroxy fatty acyl-CoAs are integral to the mitochondrial fatty acid β-oxidation spiral. The separation and quantification of these intermediates (e.g., 3-hydroxyacyl-CoA) can provide a direct measure of the flux and potential enzymatic deficiencies within this critical energy-producing pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of 12-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyhexadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A molecule. Hydroxy fatty acids and their CoA esters are involved in various metabolic pathways, including omega-oxidation of fatty acids, and can act as signaling molecules and components of complex lipids. Accurate and sensitive quantification of this compound is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound. These values are calculated based on the structure of the molecule and typical fragmentation patterns of long-chain acyl-CoAs.[1]
| Analyte | Molecular Formula | Exact Mass | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [M+H-507]⁺ | Product Ion (m/z) [Adenine fragment]⁺ |
| This compound | C₃₇H₆₆N₇O₁₈P₃S | 1021.3402 | 1022.3475 | 515.3518 | 136.0623 |
| Parameter | Typical Range for Long-Chain Acyl-CoAs |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Tissues or Cells
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from biological matrices.
Materials:
-
Homogenization Buffer: 10% trichloroacetic acid (TCA) in water
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA
-
Solid Phase Extraction (SPE) Cartridges: C18, 100 mg
-
SPE Conditioning Solution: 100% Methanol (B129727)
-
SPE Equilibration Solution: Water
-
SPE Wash Solution: 50 mM Ammonium (B1175870) Acetate in water
-
SPE Elution Solution: 50 mM Ammonium Acetate in 90% Methanol
-
Nitrogen gas evaporator
-
Reconstitution Solution: 95:5 Water:Acetonitrile with 0.1% Formic Acid
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue powder or cell pellet.
-
Add 1 mL of ice-cold homogenization buffer and a known amount of internal standard.
-
Homogenize the sample on ice using a tissue homogenizer or probe sonicator.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 50 mM ammonium acetate.
-
Elute the acyl-CoAs with 2 mL of the elution solution.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of reconstitution solution for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Formic Acid.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 20.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5-10 µL
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
ESI Source Parameters (Positive Ion Mode):
-
IonSpray Voltage: +5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
Multiple Reaction Monitoring (MRM) Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1022.3 | 515.4 | 100 | 45 |
| Internal Standard (e.g., C17-CoA) | 1020.4 | 513.4 | 100 | 45 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Metabolic Context of this compound
Caption: Simplified metabolic pathway showing the formation of this compound.
References
purification of 12-hydroxyhexadecanoyl-CoA from biological samples
Application Notes: Purification of 12-Hydroxyhexadecanoyl-CoA
Introduction
This compound is a long-chain acyl-Coenzyme A (acyl-CoA) molecule. Like other acyl-CoAs, it is a central intermediate in various metabolic pathways. The accurate purification and quantification of specific acyl-CoAs from biological samples are crucial for understanding metabolic regulation in both healthy and diseased states[1][2]. However, the analysis of these molecules presents significant challenges due to their low abundance, inherent instability, and the complexity of biological matrices[1][3].
This document provides a detailed protocol for the extraction and purification of long-chain acyl-CoAs, such as this compound, from cultured cells and tissues. The methodology is a synthesis of established protocols designed to ensure high recovery and sample stability for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS)[1][4][5]. While specific recovery data for this compound is not extensively published, the principles and techniques outlined for other long-chain acyl-CoAs are directly applicable.
Key Challenges in Acyl-CoA Analysis
The purification of acyl-CoAs requires careful consideration of several factors to ensure accurate and reproducible results.
Caption: Key challenges and solutions in acyl-CoA analysis.
Data Presentation
The efficiency of acyl-CoA recovery is highly dependent on the extraction method and the solid-phase extraction (SPE) sorbent used. The following table summarizes representative recovery data for various long-chain acyl-CoAs from published protocols, which can be considered indicative for this compound.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80% | [2] |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% | [2] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% | [2] |
| Various Long-Chain | C12-C20 | 2-(2-pyridyl)ethyl | 83-90% | [4] |
Experimental Protocols
This section details a comprehensive protocol for the , including cell cultures and tissues. The workflow involves initial extraction followed by solid-phase extraction for enrichment.
Caption: Experimental workflow for acyl-CoA purification.
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from both cultured cells and tissue samples[1][2][6].
Materials:
-
Biological Sample: Adherent/suspension cells or fresh/frozen tissue.
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[2].
-
Extraction Solvents: Acetonitrile (B52724) (ACN) and 2-Propanol (Isopropanol)[2][4].
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.
-
-
Equipment:
-
Cell scraper (for adherent cells).
-
Glass homogenizer.
-
Refrigerated centrifuge (capable of 15,000 x g at 4°C).
-
Microcentrifuge tubes (pre-chilled).
-
Procedure:
-
Sample Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS[1].
-
Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS[1].
-
Tissues: Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer[2].
-
-
Homogenization and Extraction:
-
For Tissues: Add 1 mL of ice-cold Homogenization Buffer containing the internal standard to the homogenizer. Homogenize the tissue on ice until uniform. Add 1 mL of 2-Propanol and homogenize again. Finally, add 2 mL of Acetonitrile and vortex vigorously for 2 minutes[2].
-
For Cells: After the final PBS wash, add 1 mL of cold methanol (B129727) (or an acetonitrile/isopropanol mixture) containing the internal standard. For adherent cells, use a cell scraper to collect the cells into the solvent. For suspension cells, resuspend the pellet directly[1].
-
-
Protein Precipitation and Supernatant Collection:
-
Transfer the cell lysate or tissue homogenate to a pre-chilled centrifuge tube.
-
Centrifuge at 12,000 - 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris[1][2].
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube for immediate SPE or storage at -80°C[1].
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This SPE protocol is designed to enrich acyl-CoAs and remove interfering substances like salts and phospholipids[2].
Materials:
-
Reagents:
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges are commonly used[2][4].
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[2].
-
Elution Solution: Methanol/250 mM Ammonium (B1175870) Formate (4:1, v/v)[2].
-
-
Equipment:
-
SPE manifold or gentle vacuum source.
-
Vacuum concentrator or nitrogen evaporator.
-
Procedure:
-
Column Conditioning:
-
Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Elution Solution followed by 2 mL of the Wash Solution through it[2]. Do not let the column dry out.
-
-
Sample Loading:
-
Load the supernatant from the extraction step (Protocol 1) onto the conditioned SPE column.
-
Allow the sample to pass through the sorbent slowly, either by gravity or with a gentle vacuum[2].
-
-
Washing:
-
Wash the column with 2 mL of the Wash Solution to remove unbound impurities[2].
-
-
Elution:
-
Elute the bound acyl-CoAs from the column by adding 1.5 mL of the Elution Solution[2].
-
Collect the eluate in a clean microcentrifuge tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator[2].
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7) or a solution of 60% acetonitrile with 0.1% formic acid[1][4].
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material before transferring to an autosampler vial for analysis[1].
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols for Investigating the Function of 12-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-hydroxyhexadecanoyl-CoA is a long-chain fatty acyl-CoA molecule whose specific cellular functions remain largely uncharacterized. As a hydroxylated fatty acid derivative, it is postulated to play a role in cellular signaling, similar to other lipid molecules that act as ligands for nuclear receptors and other signaling proteins. For instance, the structurally related molecule, 12-hydroxyeicosatetraenoic acid (12-HETE), has been shown to activate the Aryl Hydrocarbon Receptor (AHR) and interact with the steroid receptor coactivator-1 (SRC-1). This suggests a potential role for this compound as an endogenous ligand for a yet-to-be-identified nuclear receptor, thereby regulating gene expression and cellular processes.
These application notes provide a comprehensive framework and detailed protocols for a cell-based assay strategy to investigate the function of this compound, focusing on its potential role as a nuclear receptor agonist. The proposed workflow will enable researchers to screen for potential receptor targets, validate interactions, and assess the downstream cellular consequences of receptor activation.
Data Presentation
Quantitative data from the described assays should be summarized in structured tables for clear interpretation and comparison.
Table 1: Luciferase Reporter Assay Results for Nuclear Receptor Activation by this compound
| Nuclear Receptor Target | This compound Concentration (µM) | Fold Luciferase Activity (Mean ± SD) | p-value (vs. Vehicle) |
| Orphan Receptor X | 0 (Vehicle) | 1.0 ± 0.1 | - |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Orphan Receptor Y | 0 (Vehicle) | 1.0 ± 0.1 | - |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| ... | ... | ... | ... |
| Positive Control Receptor | Positive Control Ligand |
Table 2: MTT Cell Viability Assay Results
| Cell Line | Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| HEK293T | Vehicle | 0 | 100 ± 5.0 |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Positive Control (Cytotoxic Agent) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of fatty acyl-CoAs, which can be adapted for this compound. The synthesis of the precursor, 12-hydroxyhexadecanoic acid, may require custom chemical synthesis.[1][2][3][4][5]
Materials:
-
12-hydroxyhexadecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (CoA) lithium salt
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Ether
-
Sodium Bicarbonate
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
HPLC system for purification
Procedure:
-
Activation of 12-hydroxyhexadecanoic acid:
-
Dissolve 12-hydroxyhexadecanoic acid and N-Hydroxysuccinimide (NHS) in anhydrous DMF under an inert atmosphere (argon or nitrogen).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
Precipitate the NHS ester by adding anhydrous ether and collect the solid.
-
-
Synthesis of this compound:
-
Dissolve the activated NHS ester of 12-hydroxyhexadecanoic acid in anhydrous DMF.
-
In a separate tube, dissolve Coenzyme A (CoA) lithium salt in a sodium bicarbonate buffer (pH ~7.5).
-
Slowly add the NHS ester solution to the CoA solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours.
-
Monitor the formation of the product by HPLC.
-
Purify the this compound using preparative HPLC.
-
Lyophilize the purified product and store at -80°C.
-
Protocol 2: Nuclear Receptor Activation Assay (Luciferase Reporter Assay)
This protocol describes a dual-luciferase reporter assay to screen for the activation of a panel of orphan nuclear receptors by this compound.[6][7][8][9][10]
Materials:
-
HEK293T cells (or other suitable cell line with low endogenous nuclear receptor expression)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other transfection reagent)
-
Expression plasmids for a panel of orphan nuclear receptors (e.g., Gal4-LBD fusion constructs)
-
Luciferase reporter plasmid with response elements for the corresponding nuclear receptors (e.g., UAS-luciferase)
-
Renilla luciferase control plasmid (for normalization)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. This complex should contain the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh DMEM containing 10% FBS.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Include a positive control ligand for a known receptor in the panel to validate the assay.
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound.[11][12][13][14]
Materials:
-
Cells used in the primary assay (e.g., HEK293T)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with the same concentrations of this compound as used in the primary assay. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for the same duration as the primary assay (e.g., 24 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Protocol 4: Co-immunoprecipitation (Co-IP) Assay
This protocol is to determine if this compound promotes the interaction between a candidate nuclear receptor and a known coactivator.[15][16][17][18][19]
Materials:
-
Cells expressing the candidate nuclear receptor (endogenously or via transfection)
-
Antibody against the nuclear receptor
-
Antibody against the coactivator (e.g., SRC-1)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle for a specified time.
-
Lyse the cells in Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against the nuclear receptor overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the nuclear receptor (to confirm pulldown) and the coactivator (to detect interaction).
-
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Overall experimental workflow.
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 10. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. assaygenie.com [assaygenie.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Flux Analysis Using 12-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, such as those enriched with ¹³C, researchers can elucidate the contributions of various pathways to cellular metabolism. This document provides detailed application notes and protocols for the hypothetical use of ¹³C-labeled 12-hydroxyhexadecanoyl-CoA in MFA. While direct literature on the use of this specific molecule in MFA is not currently available, these protocols are based on established principles of MFA for other fatty acids and related metabolites.
This compound is a hydroxylated long-chain fatty acyl-CoA. Hydroxy fatty acids are involved in various biological processes, and understanding their metabolic fate is of significant interest in fields such as drug development, biofuel production, and the study of metabolic diseases. The use of ¹³C-labeled this compound as a tracer would enable the precise tracking of its metabolism through interconnected pathways.
Key Applications
-
Elucidating Novel Metabolic Pathways: Tracing the metabolism of this compound can help uncover previously unknown enzymatic reactions and metabolic routes.
-
Drug Development: Understanding how a drug candidate affects the metabolism of hydroxy fatty acids can provide insights into its mechanism of action and potential off-target effects.
-
Biomarker Discovery: Altered fluxes in pathways involving this compound could serve as potential biomarkers for various disease states.
-
Metabolic Engineering: Quantifying metabolic bottlenecks in engineered organisms designed to produce or degrade hydroxy fatty acids can guide optimization strategies.
Hypothetical Metabolic Pathway of this compound
The metabolic fate of this compound can be hypothesized to involve several key pathways, including β-oxidation, elongation, and potential conversion to other bioactive lipids. A simplified potential pathway is depicted below.
Caption: Hypothetical metabolic pathways for this compound.
Experimental Workflow for ¹³C-MFA
A typical workflow for a metabolic flux analysis experiment using ¹³C-labeled this compound is outlined below.
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare the cell culture medium containing the desired concentration of ¹³C-labeled 12-hydroxyhexadecanoic acid. The free fatty acid will be intracellularly converted to its CoA ester. Ensure the labeled substrate is complexed with fatty acid-free bovine serum albumin (BSA) for enhanced solubility and cellular uptake.
-
Labeling: Replace the standard culture medium with the labeling medium. The duration of labeling will depend on the metabolic rates of the system under investigation and should be optimized to reach an isotopic steady state.
Metabolite Quenching and Extraction
-
Quenching: To halt all enzymatic activity, rapidly quench the metabolism. For adherent cells, this can be achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., 60% methanol (B129727) at -20°C).
-
Extraction: Scrape the cells in the quenching solution and transfer to a collection tube. Perform a liquid-liquid extraction to separate polar and nonpolar metabolites. A common method involves a mixture of chloroform, methanol, and water. The acyl-CoA species will be in the polar phase.
Sample Preparation for LC-MS/MS
-
Hydrolysis (Optional): To analyze the fatty acid backbone, samples can be subjected to acid or base hydrolysis to release the fatty acid from its CoA ester.
-
Derivatization (Optional): Derivatization may be necessary to improve the chromatographic separation and mass spectrometric detection of the analyte.
LC-MS/MS Analysis
-
Chromatography: Employ a suitable liquid chromatography (LC) method, such as reversed-phase chromatography, to separate this compound and its downstream metabolites.
-
Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target metabolites and their isotopologues.
Data Presentation: Quantitative Flux Data
The primary output of an MFA study is a flux map, which provides the rates of intracellular reactions. The data should be presented in a clear and organized manner.
| Metabolic Reaction | Flux (Control) | Flux (Treatment) | Fold Change | p-value |
| 12-OH-Hex-CoA -> β-Oxidation | 100 ± 10 | 50 ± 8 | 0.5 | < 0.01 |
| 12-OH-Hex-CoA -> Elongation | 20 ± 3 | 40 ± 5 | 2.0 | < 0.05 |
| Acetyl-CoA -> TCA Cycle | 150 ± 15 | 120 ± 12 | 0.8 | n.s. |
Fluxes are presented in arbitrary units (e.g., relative to the uptake rate of the tracer) and represent the mean ± standard deviation of at least three biological replicates.
Mass Isotopomer Distribution Data
The raw data from the LC-MS/MS analysis consists of the mass isotopomer distributions (MIDs) for key metabolites. This data is crucial for the flux calculations.
| Metabolite | Isotopologue | Relative Abundance (Control) | Relative Abundance (Treatment) |
| Acetyl-CoA | M+0 | 20% | 40% |
| M+1 | 5% | 10% | |
| M+2 | 75% | 50% | |
| Citrate | M+0 | 30% | 50% |
| M+1 | 10% | 15% | |
| M+2 | 60% | 35% |
The MIDs represent the fractional abundance of each mass isotopologue for a given metabolite.
Conclusion
The application of ¹³C-labeled this compound in metabolic flux analysis, while currently hypothetical, holds significant promise for advancing our understanding of hydroxy fatty acid metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute such studies. By carefully following these methodologies, it is possible to obtain high-quality, quantitative data on the metabolic fluxes through pathways involving this and other related molecules, thereby accelerating research and development in various scientific and therapeutic areas.
Application Notes and Protocols for the Derivatization of Hydroxy Fatty Acids for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. However, the inherent characteristics of hydroxy fatty acids—namely their low volatility and high polarity due to the presence of both carboxyl and hydroxyl functional groups—preclude their direct analysis by GC-MS.[1] These properties can lead to poor chromatographic peak shape, including significant tailing, and potential thermal degradation in the GC inlet.[2][3] To overcome these challenges, a derivatization step is essential. This process chemically modifies the functional groups, increasing the volatility and thermal stability of the analytes, thereby making them amenable to GC-MS analysis.[1][4]
This document provides detailed application notes and protocols for the two most common derivatization strategies for hydroxy fatty acids: silylation and esterification (specifically, methylation) . These methods convert the polar hydroxyl and carboxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and fatty acid methyl esters (FAMEs), respectively.[1]
Derivatization Strategies: An Overview
The choice of derivatization method depends on the specific fatty acids of interest and the overall analytical workflow.
-
Silylation: This is a versatile method that derivatizes both hydroxyl and carboxyl groups, as well as other active hydrogens.[2][5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used to form TMS derivatives.[1][2][6] This approach is effective for a broad range of hydroxy fatty acids.
-
Two-Step Methylation and Silylation: This is a common and robust approach where the carboxylic acid is first converted to a methyl ester (FAME), followed by silylation of the hydroxyl group.[4][7] This can provide stable derivatives with excellent chromatographic properties.
-
Esterification/Methylation: This method specifically targets the carboxyl group to form FAMEs.[1] While this increases volatility, the hydroxyl group remains underivatized, which may still lead to some chromatographic issues for certain hydroxy fatty acids.[3] Therefore, it is often followed by a silylation step for the hydroxyl group. Common reagents for esterification include boron trifluoride (BF₃) in methanol (B129727).[1][2]
Experimental Workflow for Hydroxy Fatty Acid Analysis
The general workflow for the analysis of hydroxy fatty acids from a biological matrix involves several key steps, from extraction to data acquisition.
Caption: General workflow for hydroxy fatty acid analysis.
Protocol 1: Two-Step Derivatization - Methylation followed by Silylation
This protocol is a robust method suitable for a wide range of hydroxy fatty acids. It involves the initial conversion of the carboxylic acid to a methyl ester, followed by the silylation of the hydroxyl group.
Materials:
-
Lipid extract containing hydroxy fatty acids
-
Boron trifluoride in methanol (BF₃-Methanol), 12-14% w/w[1]
-
Hexane (B92381) or Heptane, GC grade
-
Saturated Sodium Chloride (NaCl) solution[2]
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2]
-
Pyridine (B92270) or other suitable solvent (e.g., acetonitrile)[7]
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Methodology:
Part A: Methyl Esterification [1][2]
-
Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-capped glass tube.[1]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the tube.[1]
-
Reaction: Cap the tube tightly and heat at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically for specific analytes.[1]
-
Cooling and Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer. Allow the layers to separate.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs.
-
Re-dissolving: Re-dissolve the dried FAMEs in a small volume of pyridine or another suitable solvent.
-
Silylating Reagent Addition: Add an excess of BSTFA with 1% TMCS to the vial.[2]
-
Reaction: Cap the vial and heat at 60°C for 60 minutes.[2]
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Single-Step Silylation for Total Hydroxy Fatty Acids
This protocol offers a more streamlined approach by derivatizing both the carboxyl and hydroxyl groups simultaneously.
Materials:
-
Dried lipid extract containing hydroxy fatty acids
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2]
-
Pyridine or Acetonitrile, GC grade[7]
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Sample Preparation: Place the dried lipid extract (or an aliquot of the sample in a suitable aprotic solvent) into an autosampler vial. Ensure the sample is completely dry as the silylation reagents are moisture-sensitive.[1][2]
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial. A molar excess of the reagent is necessary.[2][6]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 80°C for 60 minutes.[6]
-
Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample with a suitable solvent like dichloromethane.[1]
-
Analysis: The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the GC-MS analysis of derivatized hydroxy fatty acids.
Table 1: Derivatization Reaction Conditions
| Parameter | Methylation (BF₃-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Typical Sample Size | 1-25 mg[1] | ~100 µL of 1 mg/mL solution[1] |
| Reaction Temperature | 60-100°C[1] | 60°C[1][2] |
| Reaction Time | 10-60 minutes[1] | 60 minutes[1][2] |
| Key Advantage | Robust for both free fatty acids and glycerolipids.[1] | Derivatizes multiple functional groups.[1][2] |
Table 2: GC-MS Detection and Quantification
| Analyte Type | Derivatization Method | Limit of Detection (LOD) | Reference |
| Monohydroxy fatty acid isomers | Methylation and Methoxy Derivatization | 0.2 ng (single ion monitoring) | [8] |
| Monohydroxy fatty acid isomers | Methylation and Methoxy Derivatization | 10 ng (monitoring 11 ion pairs) | [8] |
Signaling Pathways and Logical Relationships
The derivatization process can be visualized as a chemical transformation pathway, preparing the analyte for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. weber.hu [weber.hu]
- 6. lipidmaps.org [lipidmaps.org]
- 7. marinelipids.ca [marinelipids.ca]
- 8. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Methods for Acyl-CoA Enrichment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and signaling pathways. Their accurate quantification is crucial for understanding various physiological and pathological states. Solid-phase extraction (SPE) is a widely used technique for the enrichment and purification of acyl-CoAs from complex biological samples prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols and quantitative data for the effective enrichment of acyl-CoAs using SPE.
Data Presentation
The efficiency of acyl-CoA recovery using solid-phase extraction is dependent on the chain length of the acyl group, the type of SPE sorbent, and the specific protocol employed. The following table summarizes recovery data from various established methods to facilitate comparison.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | |
| Propionyl-CoA | Short (C3) | Not Specified | ~80% (5-SSA Extraction) | |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | |
| Various | Short to Long | 2-(2-pyridyl)ethyl | 93-104% (extraction), 83-90% (SPE) | |
| Various Long-Chain | Weak anion exchange | 70-80% |
Experimental Protocols
This section details a generalized protocol for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples, compiled from established methods. Variations for short- and long-chain acyl-CoAs are noted where applicable.
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges are effective for a broad range of acyl-CoAs. Oligonucleotide columns can be used for long-chain species. Weak anion exchange columns are also an option for long-chain acyl-CoAs.
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA
-
Standard laboratory equipment including a centrifuge and homogenizer.
Procedure
1. Sample Preparation and Homogenization
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. For short-chain acyl-CoAs, 20-50 mg of tissue can be used.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.
2. Extraction of Acyl-CoAs
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant which contains the acyl-CoAs.
3. Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
4. Sample Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or by using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for acyl-CoA enrichment using SPE and a key metabolic pathway involving acyl-CoAs.
Application Notes and Protocols for Isotopic Labeling of 12-Hydroxyhexadecanoyl-CoA in Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyhexadecanoyl-CoA is a key intermediate in the metabolic pathways of hydroxylated fatty acids, particularly within the peroxisome. Understanding its metabolic fate is crucial for investigating cellular lipid metabolism, energy homeostasis, and the pathophysiology of various metabolic diseases. Isotopic labeling of this compound provides a powerful tool for tracing its metabolic flux and identifying downstream metabolites. This document provides detailed application notes and protocols for the synthesis, isotopic labeling, and use of this compound in metabolic tracing studies.
Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are commonly used for labeling fatty acids. The incorporation of these heavy isotopes allows for the differentiation of the tracer from its endogenous, unlabeled counterparts by mass spectrometry. This enables researchers to follow the metabolic conversion of the labeled molecule through various biochemical pathways.
Applications
-
Metabolic Flux Analysis: Tracing the incorporation of isotopic labels from this compound into downstream metabolites allows for the quantification of metabolic pathway activity.
-
Elucidation of Metabolic Pathways: Identifying novel metabolites derived from labeled this compound can help to uncover new metabolic pathways or connections between existing ones.
-
Drug Discovery and Development: Evaluating the effect of drug candidates on the metabolism of this compound can provide insights into their mechanism of action and potential off-target effects.
-
Disease Research: Studying alterations in the metabolism of this compound in disease models can reveal underlying pathological mechanisms.
Data Presentation
Table 1: Commonly Used Isotopes for Labeling this compound
| Isotope | Common Labeling Position(s) | Advantages | Disadvantages |
| Deuterium (²H) | Methylene groups on the acyl chain | High isotopic enrichment possible; relatively inexpensive. | Potential for kinetic isotope effects; possible loss of label in certain enzymatic reactions. |
| Carbon-13 (¹³C) | Carboxyl carbon; specific carbons on the acyl chain | Stable label with minimal kinetic isotope effects; provides information on carbon backbone transformations. | Can be more expensive than deuterium; lower number of labels per molecule compared to perdeuteration. |
Table 2: Typical Mass Shifts for Labeled this compound and its Metabolites
| Analyte | Labeling Strategy | Expected Mass Shift (vs. Unlabeled) |
| This compound | [U-¹³C₁₆]-Hexadecanoic acid precursor | +16 Da |
| This compound | [D₃₁]-Hexadecanoic acid precursor | +31 Da |
| Downstream Metabolite (e.g., C14-hydroxy-dicarboxylyl-CoA) | [U-¹³C₁₆]-12-Hydroxyhexadecanoyl-CoA tracer | +14 Da (after one round of β-oxidation) |
| Downstream Metabolite (e.g., Acetyl-CoA) | [1,2-¹³C₂]-12-Hydroxyhexadecanoyl-CoA tracer | +2 Da |
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled 12-Hydroxyhexadecanoic Acid
This protocol outlines a general strategy for the synthesis of deuterium or ¹³C-labeled 12-hydroxyhexadecanoic acid. The synthesis involves two key steps: enzymatic hydroxylation of an isotopically labeled hexadecanoic acid precursor, followed by purification.
Materials:
-
Isotopically labeled hexadecanoic acid (e.g., [D₃₁]-palmitic acid or [U-¹³C₁₆]-palmitic acid)
-
Cytochrome P450 enzyme capable of ω-1 hydroxylation of fatty acids (e.g., from the CYP4 family)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate (B1210297), hexane)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware and equipment
Procedure:
-
Enzymatic Hydroxylation:
-
In a reaction vessel, combine the isotopically labeled hexadecanoic acid, the cytochrome P450 enzyme, and NADPH in the reaction buffer.
-
The optimal concentrations of substrates and enzyme should be determined empirically. A typical starting point is 100 µM fatty acid, 1-5 µM enzyme, and a 2-fold molar excess of NADPH over the fatty acid.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by TLC or LC-MS analysis of small aliquots taken at different time points.
-
-
Extraction:
-
Once the reaction has reached completion (or the desired conversion), acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the hydroxylated fatty acid with an organic solvent such as ethyl acetate (3 volumes). Repeat the extraction twice.
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude 12-hydroxyhexadecanoic acid by silica gel column chromatography.
-
Use a solvent system such as hexane:ethyl acetate with a gradient of increasing ethyl acetate to elute the product.
-
Monitor the fractions by TLC and pool the fractions containing the pure product.
-
Confirm the identity and isotopic enrichment of the final product by GC-MS or LC-MS/MS analysis.
-
Protocol 2: Synthesis of Isotopically Labeled this compound
This protocol describes the activation of the isotopically labeled 12-hydroxyhexadecanoic acid to its corresponding CoA thioester using a chemical method.
Materials:
-
Isotopically labeled 12-hydroxyhexadecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine (B128534)
-
Argon or nitrogen gas
-
HPLC system for purification
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve the isotopically labeled 12-hydroxyhexadecanoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Add a slight molar excess (e.g., 1.1 equivalents) of CDI to the solution and stir at room temperature for 1-2 hours, or until the activation is complete (can be monitored by the disappearance of the starting material on TLC). This forms the acyl-imidazolide intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A in a minimal amount of water and then add a sufficient amount of anhydrous THF to create a solution. Add a slight excess of anhydrous triethylamine to neutralize the CoA.
-
Slowly add the solution of the acyl-imidazolide to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by reversed-phase HPLC.
-
Use a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) for elution.
-
Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing the product, confirm its identity and purity by LC-MS/MS, and lyophilize to obtain the final product.
-
Protocol 3: Tracing the Metabolism of Labeled this compound in Cultured Cells
This protocol provides a general workflow for a cell-based tracing experiment.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Isotopically labeled this compound
-
Phosphate-buffered saline (PBS)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards for targeted metabolites (optional, but recommended for quantification)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere and grow.
-
On the day of the experiment, replace the culture medium with fresh medium containing the isotopically labeled this compound at a predetermined concentration (e.g., 1-10 µM). It is advisable to conjugate the labeled fatty acyl-CoA to fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
-
Incubate the cells for a specific period (a time-course experiment is recommended to capture the dynamics of metabolism).
-
-
Metabolite Extraction:
-
After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench the metabolism and extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples and centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using a high-resolution LC-MS/MS system.
-
Use a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate the metabolites.
-
Acquire the data in full scan mode to identify all labeled species or in a targeted manner (e.g., using selected reaction monitoring, SRM) to quantify specific metabolites.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify peaks corresponding to the labeled tracer and its downstream metabolites based on their accurate mass and isotopic pattern.
-
Calculate the fractional enrichment of the label in each metabolite.
-
Perform statistical analysis to identify significant changes in metabolite labeling between different experimental conditions.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of isotopically labeled this compound.
Caption: Peroxisomal β-oxidation pathway of this compound.
Caption: General experimental workflow for a tracing study using labeled this compound.
Application Notes and Protocols for the Analytical Distinction of Hydroxy Acyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the primary analytical techniques used to distinguish and quantify hydroxy acyl-CoA isomers. The accurate analysis of these isomers is critical for understanding cellular metabolism, identifying biomarkers for metabolic diseases, and in the development of therapeutic agents.
Introduction to Hydroxy Acyl-CoA Isomer Analysis
Hydroxy acyl-CoA isomers are intermediates in fatty acid metabolism and other vital biochemical pathways. Distinguishing between positional isomers (e.g., 2-hydroxy vs. 3-hydroxy) is crucial as they are processed by different enzymes and have distinct metabolic fates. The primary challenges in their analysis lie in their structural similarity, low abundance in biological matrices, and inherent instability. This document outlines three key analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Comparative Overview of Analytical Techniques
The choice of analytical technique depends on the specific research question, required sensitivity, and available instrumentation. The following table summarizes the key quantitative parameters for the described methods.
| Parameter | LC-MS/MS | GC-MS (with derivatization) | Enzymatic Assay |
| Limit of Detection (LOD) | 1-10 fmol[1] | 0.2 - 10 ng | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | Not explicitly stated | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | Not explicitly stated | Variable[1] |
| Precision (RSD%) | < 5%[1] | Not explicitly stated | < 20%[1] |
| Specificity | High (mass-to-charge ratio)[1] | High (after derivatization and separation) | High (enzyme-specific)[1] |
| Throughput | High[1] | Moderate | Low to Moderate[1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the analysis of acyl-CoA isomers due to its high sensitivity, specificity, and throughput.
Experimental Workflow
References
Application Notes and Protocols for the Analysis of 12-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism. The analysis of this and other hydroxy fatty acyl-CoAs is crucial for understanding various physiological and pathological processes, including inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and trifunctional protein (TFP) deficiencies. In these conditions, impaired beta-oxidation leads to the accumulation of long-chain hydroxyacyl-CoAs. Accurate and sensitive quantification of these molecules in biological matrices is essential for disease diagnosis, monitoring, and for advancing research in lipid metabolism and drug development.
This document provides a detailed protocol for the sample preparation and analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation: Quantitative Performance of Long-Chain Acyl-CoA Extraction
The following table summarizes typical quantitative performance characteristics for the analysis of long-chain acyl-CoAs from biological matrices using LC-MS/MS. These values can be considered as a benchmark for the expected performance of the described protocols.
| Analyte Class | Matrix | Extraction Method | Typical Accuracy (%) | Typical Precision (Inter-run, %RSD) | Representative Limit of Quantification (LOQ) |
| Long-Chain Acyl-CoAs | Rat Liver | Solid-Phase Extraction | 94.8 - 110.8[1][2][3][4] | 2.6 - 12.2[1][2][3][4] | 1 - 5 fmol on column[5] |
| Long-Chain Acyl-CoAs | Mammalian Cells | Liquid-Liquid Extraction & SPE | Not explicitly stated | Not explicitly stated | Sub-picomole amounts[6] |
| Hydroxy Long-Chain Acylcarnitines* | Human Plasma | Protein Precipitation | 95 - 115 | < 15 | ~0.01 µM |
*Note: Data for hydroxy long-chain acylcarnitines is provided as a proxy due to the limited availability of specific quantitative data for this compound. Acylcarnitines are closely related metabolites.
Experimental Protocols
Sample Preparation: Extraction of this compound from Mammalian Tissue
This protocol describes the solid-phase extraction (SPE) of long-chain acyl-CoAs from a tissue matrix.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Internal Standard (IS) solution (e.g., C17:0-CoA)
-
Homogenization Buffer: 10 mM HEPES, 1 mM EDTA, pH 7.4
-
Extraction Solvent: Acetonitrile (B52724)
-
SPE Cartridges: C18, 100 mg
-
SPE Conditioning Solvent: Methanol (B129727)
-
SPE Equilibration Solvent: 15 mM Ammonium Hydroxide in Water
-
SPE Wash Solvent: 15 mM Ammonium Hydroxide in 40% Acetonitrile
-
SPE Elution Solvent: 15 mM Ammonium Hydroxide in 80% Acetonitrile
-
Microcentrifuge tubes
-
Homogenizer
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled microcentrifuge tube.
-
Add a known amount of internal standard (e.g., C17:0-CoA) to the tissue.
-
Add 500 µL of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of acetonitrile to the homogenate to precipitate proteins.
-
Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of equilibration solvent.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of wash solvent to remove interfering substances.
-
Elute the acyl-CoAs with 1 mL of elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion (m/z) for this compound: [M+H]⁺
-
Product Ion (m/z) for this compound: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy and other MS parameters: Optimize by infusing a standard of a similar long-chain acyl-CoA.
Mandatory Visualizations
Metabolic Pathway of Hydroxy Fatty Acyl-CoA
The following diagram illustrates the formation of a hydroxy fatty acyl-CoA and its subsequent entry into the mitochondrial beta-oxidation pathway. Fatty acid hydroxylation can be catalyzed by cytochrome P450 enzymes. The resulting hydroxy fatty acyl-CoA can then be metabolized through the beta-oxidation spiral.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of 12-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of 12-hydroxyhexadecanoyl-CoA using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This compound is a hydroxylated long-chain fatty acyl-CoA, a class of molecules that are key intermediates in fatty acid metabolism and may play roles in cellular signaling. The methodology presented here outlines procedures for sample preparation, chromatographic separation, and mass spectrometric analysis, enabling sensitive and specific detection of this analyte in biological matrices.
Introduction
Long-chain fatty acyl-CoAs are pivotal molecules in cellular metabolism, serving as substrates for beta-oxidation, lipid biosynthesis, and protein acylation. The hydroxylation of these molecules can significantly alter their biological activity and metabolic fate. This compound, a hydroxylated derivative of palmitoyl-CoA, is an emerging molecule of interest in metabolic research. Its accurate identification and quantification are crucial for understanding its physiological and pathological roles. High-resolution mass spectrometry offers the necessary sensitivity and specificity for the unambiguous identification of such lipid species in complex biological samples.
Experimental Protocols
Sample Preparation (from cell culture)
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from cultured cells.
Materials:
-
Methanol (B129727) (ice-cold)
-
Phosphate-buffered saline (PBS), pH 7.4 (ice-cold)
-
Internal Standard (e.g., C17:0-CoA)
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the culture plate and place it at -80°C for 15 minutes to quench metabolic activity.
-
Scrape the cells and transfer the cell lysate to a centrifuge tube.
-
Add the internal standard solution to the lysate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of acetonitrile to the supernatant, vortex briefly, and then evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: linear gradient to 95% B
-
15-20 min: hold at 95% B
-
20.1-25 min: return to 5% B and equilibrate
-
High-Resolution Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.
Predicted m/z for this compound:
-
Chemical Formula: C₃₇H₆₆N₇O₁₈P₃S
-
Monoisotopic Mass: 1021.3400 Da
-
Precursor Ion [M+H]⁺: 1022.3478 m/z
-
Precursor Ion [M+2H]²⁺: 511.6778 m/z
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Full Scan MS1 Resolution: > 60,000
-
MS1 Scan Range: m/z 300-1200
-
MS/MS (ddMS2) Resolution: > 15,000
-
Collision Energy: Normalized collision energy (NCE) of 20-40 (optimization recommended)
-
Characteristic Fragmentation: A neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.1142 Da) is a hallmark of acyl-CoA fragmentation.[1][2] Additional fragments will arise from the cleavage of the fatty acyl chain, with the position of the hydroxyl group influencing the relative abundance of these fragments.
Predicted Product Ions for this compound ([M+H]⁺):
| Fragment Description | Predicted m/z |
| [M+H - H₂O]⁺ | 1004.3372 |
| [M+H - 507.1142]⁺ (Loss of phospho-ADP) | 515.2336 |
| Further fragmentation of the acyl chain | Various |
Data Presentation
The following table summarizes representative quantitative data for the analysis of long-chain acyl-CoAs using LC-MS/MS. While this data is not specific to this compound, it provides a benchmark for the expected performance of the method.
| Analyte | Linearity Range (pmol) | R² | LOD (pmol) | LOQ (pmol) | Recovery (%) |
| Palmitoyl-CoA (C16:0) | 0.1 - 100 | >0.99 | 0.05 | 0.15 | 85-110 |
| Stearoyl-CoA (C18:0) | 0.1 - 100 | >0.99 | 0.05 | 0.15 | 85-110 |
| Oleoyl-CoA (C18:1) | 0.1 - 100 | >0.99 | 0.06 | 0.20 | 85-110 |
Data adapted from representative studies on long-chain acyl-CoA quantification.
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow.
Metabolic Pathway: Beta-Oxidation of this compound
Caption: Beta-oxidation of this compound.
References
Troubleshooting & Optimization
improving the stability of 12-hydroxyhexadecanoyl-CoA in solution
Welcome to the technical support center for 12-hydroxyhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its storage and use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary causes?
A1: this compound, like other long-chain acyl-CoA thioesters, is susceptible to degradation, primarily through the hydrolysis of its high-energy thioester bond. This hydrolysis is often catalyzed by factors such as pH, temperature, and the presence of certain enzymes. Acyl-CoAs are known to be unstable in aqueous solutions, with stability decreasing as the fatty acid chain length increases.[1]
Q2: What is the optimal pH for storing this compound solutions?
A2: Acyl-CoAs are generally more stable in slightly acidic to neutral pH conditions. Alkaline and strongly acidic solutions should be avoided as they can accelerate the hydrolysis of the thioester bond. For instance, studies on palmitoyl-CoA have shown that a pH of around 7.5 is optimal for the activity of enzymes that utilize it, suggesting that the molecule is relatively stable at this pH. However, for long-term storage, a slightly more acidic pH may be beneficial.
Q3: How should I store my this compound for short-term and long-term use?
A3: For short-term storage (hours to a few days), it is recommended to keep the solution on ice or refrigerated at 4°C. For long-term storage, freezing the solution at -20°C or -80°C is crucial to minimize degradation. Studies on the enzymatic activity related to long-chain hydroxyacyl-CoA have shown that freezing minimizes the loss of activity, which is indirectly related to the stability of the substrate.
Q4: What solvent should I use to dissolve and store this compound?
A4: While aqueous buffers are often necessary for experiments, they are not ideal for long-term storage due to hydrolysis. Reconstituting and storing this compound in a solution containing an organic solvent can improve stability. Methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to purely aqueous solutions.[1] A solution of 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been demonstrated to be a suitable solvent for improving the stability of acyl-CoAs.[1]
Q5: Are there any stabilizing agents I can add to my this compound solution?
A5: Yes, several types of agents can help stabilize ester and thioester bonds. These include:
-
Antioxidants: To prevent oxidative damage that can lead to instability.
-
Chelating Agents (e.g., EDTA): To complex metal ions that can catalyze hydrolysis.
-
Ester Stabilizers: Compounds like carbodiimides can react with carboxylic acids that may be present due to hydrolysis, preventing further degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the stability of this compound.
Table 1: Troubleshooting Common Stability Issues
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of activity in biological assays | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Store stock solutions at -80°C in single-use aliquots. Thaw on ice immediately before use. |
| Inconsistent results between experiments | Inconsistent concentration of active this compound. | Quantify the concentration of your this compound solution using a reliable method like LC-MS/MS before each set of experiments. |
| Precipitate formation in the solution | Poor solubility or aggregation at low temperatures. | Ensure the buffer composition is optimal for solubility. Consider using a buffer containing a mild, non-ionic detergent if compatible with your downstream application. |
| High background signal in assays | Presence of degradation products (e.g., free 12-hydroxyhexadecanoic acid and Coenzyme A). | Purify the this compound sample if degradation is suspected. Use freshly prepared solutions. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues with this compound.
Degradation Pathway
The primary degradation pathway for this compound in solution is the hydrolysis of the thioester bond, which is susceptible to nucleophilic attack by water.
Caption: The hydrolysis of this compound yields 12-hydroxyhexadecanoic acid and Coenzyme A.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS/MS
This protocol outlines a method to quantify the degradation of this compound over time under different storage conditions.
Materials:
-
This compound
-
Heptadecanoyl-CoA (or other suitable internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., heptadecanoyl-CoA) in methanol.
-
-
Preparation of Test Solutions:
-
Prepare dilutions of the this compound stock solution to a final concentration of 500 nM in the following test solutions:
-
Solution A: Water
-
Solution B: 50 mM Ammonium Acetate, pH 7.0
-
Solution C: 50% Methanol / 50% 50 mM Ammonium Acetate, pH 7.0
-
Solution D: Methanol
-
-
Spike each test solution with the internal standard to a final concentration of 100 nM.
-
-
Incubation and Sampling:
-
Dispense aliquots of each test solution into autosampler vials.
-
Analyze a sample from each solution immediately (Time 0).
-
Store the vials under the desired test conditions (e.g., 4°C, 25°C).
-
Analyze samples at subsequent time points (e.g., 4, 8, 24, 48 hours).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from potential contaminants.
-
MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Establish MRM transitions for both this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the ratios to the Time 0 sample to determine the percentage of remaining this compound.
-
Plot the percentage of remaining analyte versus time for each condition to determine the stability.
-
Experimental Workflow for Stability Assessment
Caption: A step-by-step workflow for conducting a stability study of this compound.
Table 2: Representative Stability of a Long-Chain Acyl-CoA in Various Solvents
The following table provides an example of the expected stability trends for a long-chain acyl-CoA based on published data for similar molecules.[1] Specific degradation rates for this compound should be determined experimentally.
| Solvent Composition | Temperature | % Remaining after 24 hours (approximate) |
| Water | 4°C | 60-70% |
| 50 mM Ammonium Acetate (pH 7.0) | 4°C | 70-80% |
| 50% Methanol / 50% Ammonium Acetate (pH 7.0) | 4°C | >95% |
| Methanol | 4°C | >95% |
Disclaimer: The quantitative data presented in Table 2 is illustrative and based on general knowledge of long-chain acyl-CoA stability. Researchers should perform their own stability studies for this compound to obtain precise data for their specific experimental conditions.
References
troubleshooting low yield in 12-hydroxyhexadecanoyl-CoA synthesis
Welcome to the technical support center for the synthesis of 12-hydroxyhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process, helping to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis is typically a two-step process:
-
Hydroxylation: Enzymatic hydroxylation of hexadecanoic acid (palmitic acid) to produce 12-hydroxyhexadecanoic acid. This is commonly achieved using cytochrome P450 (CYP) monooxygenases, which are capable of inserting a hydroxyl group into the fatty acid chain.
-
CoA Ligation: Activation of the resulting 12-hydroxyhexadecanoic acid to its coenzyme A (CoA) thioester. This step is catalyzed by a long-chain acyl-CoA synthetase (ACSL).
A chemical synthesis approach is also possible but can be more complex, involving protection and deprotection steps to achieve regioselectivity.
Q2: My overall yield of this compound is very low. What are the most likely causes?
A2: Low overall yield can stem from inefficiencies in either the hydroxylation or the CoA ligation step. For the hydroxylation step, common issues include low enzyme activity, poor regioselectivity leading to a mixture of hydroxy-isomers, and over-oxidation of the desired product. For the CoA ligation step, problems can arise from enzyme inhibition, substrate insolubility, or degradation of ATP and CoA. A systematic approach to troubleshooting each step is recommended.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most effective method for both identification and purity assessment. A C18 reverse-phase column is typically used for separation. The identity can be confirmed by comparing the retention time to a standard (if available) and by analyzing the mass spectrum for the correct molecular weight and fragmentation pattern. Purity is determined by the relative area of the product peak compared to any impurity peaks in the chromatogram.
Troubleshooting Guide: Low Yield in Enzymatic Hydroxylation
This section addresses common problems encountered during the enzymatic synthesis of 12-hydroxyhexadecanoic acid from hexadecanoic acid using a CYP450 enzyme system.
Problem: Low Conversion of Hexadecanoic Acid
Possible Cause 1: Suboptimal Enzyme Activity or Stability Your CYP450 enzyme or its reductase partner may be inactive or unstable under the reaction conditions.
-
Solution:
-
Verify the activity of your enzyme and reductase preparations using a standard assay.
-
Ensure the presence of all necessary components for the CYP system: the CYP monooxygenase, a reductase partner (like NADPH-cytochrome P450 reductase), and an electron donor (NADPH).
-
Optimize reaction conditions such as pH, temperature, and buffer composition. Most CYP enzymes function optimally at a pH between 7.0 and 7.5 and temperatures between 25-37°C.
-
Avoid repeated freeze-thaw cycles of enzyme stocks.
-
Possible Cause 2: Inadequate Cofactor (NADPH) Supply The hydroxylation reaction consumes NADPH. Insufficient levels or lack of regeneration will halt the reaction.
-
Solution:
-
Ensure NADPH is added in molar excess to the substrate.
-
Implement an NADPH regeneration system (e.g., using glucose-6-phosphate and glucose-6-phosphate dehydrogenase) for sustained enzyme activity, especially in longer reactions.
-
Possible Cause 3: Poor Substrate Solubility Hexadecanoic acid has very low aqueous solubility, limiting its availability to the enzyme.
-
Solution:
-
Incorporate a small amount of a biocompatible organic co-solvent (e.g., DMSO, ethanol) to improve substrate solubility. Be cautious, as high concentrations can inhibit or denature the enzyme.
-
Use a carrier protein like bovine serum albumin (BSA) to help solubilize the fatty acid.
-
Problem: Incorrect Hydroxylation Regioselectivity
Possible Cause: Wrong CYP Enzyme or Poor Substrate Positioning Many CYP enzymes can hydroxylate fatty acids at multiple positions (ω, ω-1, ω-2, etc.). The formation of multiple isomers will reduce the yield of the desired 12-hydroxy (ω-4) product.[1][2]
-
Solution:
-
Select a CYP enzyme known for in-chain hydroxylation of long-chain fatty acids. While specific enzymes for C12 hydroxylation of palmitic acid are not extensively characterized in all literature, members of the CYP4 family are known for fatty acid hydroxylation.[3]
-
Enzyme engineering through site-directed mutagenesis can sometimes alter the regioselectivity by modifying the shape and hydrophobicity of the substrate-binding pocket.
-
Problem: Presence of Over-Oxidation Products
Possible Cause: Further Oxidation of the Hydroxylated Product The primary alcohol at the 12th position can be further oxidized to an aldehyde and then a carboxylic acid, leading to the formation of 12-oxohexadecanoic acid or dodecanedioic acid derivatives if oxidation occurs at the terminal end as well.[4]
-
Solution:
-
Optimize the reaction time. Shorter incubation times may reduce the formation of over-oxidation byproducts.
-
Consider using engineered enzymes that have a higher ratio of hydroxylation to over-oxidation activity.[4]
-
If possible, implement an in-situ product removal strategy to prevent the accumulation of the hydroxylated intermediate in the reaction mixture.
-
Quantitative Data Summary: Hydroxylation of Long-Chain Fatty Acids
The following table summarizes typical issues and their impact on product yield in enzymatic hydroxylation reactions. Note that specific yields for 12-hydroxylation of hexadecanoic acid are not widely reported; these values are illustrative based on similar CYP-catalyzed reactions.
| Parameter | Suboptimal Condition | Expected Low Yield Range (%) | Optimized Condition | Expected Good Yield Range (%) |
| Enzyme Activity | Denatured or inhibited enzyme | < 5% | Active enzyme with proper cofactors | 30-70% |
| NADPH | Limiting concentration | < 10% | Molar excess with regeneration | 30-70% |
| Substrate Conc. | Poor solubility | < 15% | Solubilized with co-solvent/BSA | 30-60% |
| Regioselectivity | Non-selective CYP enzyme | < 10% (of desired isomer) | Regioselective enzyme | > 50% (of desired isomer) |
| Reaction Time | Too long (over-oxidation) | Variable (product loss) | Optimized time course | Maximized product accumulation |
Troubleshooting Guide: Low Yield in CoA Ligation
This section addresses common problems encountered during the ligation of 12-hydroxyhexadecanoic acid to Coenzyme A using a long-chain acyl-CoA synthetase (ACSL).
Problem: Low Conversion of 12-Hydroxyhexadecanoic Acid
Possible Cause 1: Enzyme Inhibition The product, this compound, or the substrate itself at high concentrations, may cause feedback inhibition of the ACSL enzyme.[5] Additionally, contaminants from the previous step can inhibit the enzyme.
-
Solution:
-
Ensure the 12-hydroxyhexadecanoic acid substrate is purified before the ligation step to remove any potential inhibitors from the hydroxylation reaction.
-
Keep the substrate concentration below the level that causes substrate inhibition. The apparent Km for palmitic acid with nuclear ACSL is low, suggesting saturation at around 12.8 µM.[6]
-
Avoid known inhibitors of ACSLs, such as triacsin C, if they are used in other experimental contexts.
-
Possible Cause 2: Instability of Reagents ATP and Coenzyme A are labile and can degrade, especially with multiple freeze-thaw cycles or prolonged incubation at non-optimal pH.
-
Solution:
-
Use fresh, high-quality ATP and Coenzyme A. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Ensure the reaction buffer is at an optimal pH (typically around 7.5) to maintain the stability of the reagents.
-
Possible Cause 3: Reduced Affinity for Hydroxylated Substrate The presence of a hydroxyl group on the fatty acid chain may reduce the binding affinity of the substrate for some ACSL isoforms.[7]
-
Solution:
-
Screen different ACSL isoforms to find one with better activity towards hydroxylated fatty acids. Some studies suggest that the hydroxyl group does not significantly affect the interaction, but this can be isoform-dependent.[7]
-
Consider increasing the enzyme concentration to compensate for a higher Km value.
-
Problem: Product Degradation
Possible Cause: Hydrolysis of the Thioester Bond The thioester bond in acyl-CoAs is high-energy and susceptible to hydrolysis, especially at non-neutral pH or in the presence of thioesterase enzymes.
-
Solution:
-
Maintain the pH of the reaction and subsequent purification steps close to neutral.
-
Work quickly and at low temperatures (0-4°C) during product purification.
-
If using cell lysates, be aware of endogenous thioesterase activity and consider using specific inhibitors if available.
-
Quantitative Data Summary: Acyl-CoA Ligation
The following table summarizes typical issues and their impact on product yield in enzymatic CoA ligation reactions.
| Parameter | Suboptimal Condition | Expected Low Yield Range (%) | Optimized Condition | Expected Good Yield Range (%) |
| Enzyme Activity | Inhibited or inactive ACSL | < 10% | Active enzyme, optimal substrate conc. | 40-95%[8] |
| ATP/CoA Quality | Degraded reagents | < 20% | Fresh, high-quality reagents | 40-95% |
| Substrate Purity | Contaminants from previous step | < 30% | Purified 12-hydroxyhexadecanoic acid | 40-95% |
| Product Stability | Hydrolysis during workup | Variable (product loss) | Rapid purification at neutral pH | Minimized loss |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 12-Hydroxyhexadecanoic Acid
This protocol is a general guideline for the hydroxylation of hexadecanoic acid using a recombinant CYP450 system. Optimization will be required for specific enzymes.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Add the CYP450 enzyme (e.g., 1-5 µM final concentration).
-
Add the NADPH-P450 reductase partner (in a 1:1 or 1:2 molar ratio to the CYP).
-
Add an NADPH regeneration system (e.g., 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
-
Substrate Addition:
-
Prepare a stock solution of hexadecanoic acid (e.g., 100 mM in DMSO).
-
Add the substrate to the reaction mixture to a final concentration of 100-500 µM. The final DMSO concentration should be kept low (<1%).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction at 30°C with gentle shaking for 4-24 hours. Monitor the reaction progress by taking time points for analysis.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing a small amount of acetic acid (to acidify the mixture).
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis by HPLC-MS.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the ligation of 12-hydroxyhexadecanoic acid to Coenzyme A.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM DTT.
-
Add ATP to a final concentration of 5 mM.
-
Add Coenzyme A (lithium salt) to a final concentration of 2.5 mM.
-
-
Substrate Addition:
-
Add purified 12-hydroxyhexadecanoic acid (dissolved in a minimal amount of DMSO or ethanol) to a final concentration of 1 mM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding a purified long-chain acyl-CoA synthetase (ACSL) to a final concentration of 1-5 µM.
-
Incubate at 37°C for 1-2 hours.
-
-
Analysis:
-
Quench the reaction by adding perchloric acid to a final concentration of 0.4 M, or by flash-freezing in liquid nitrogen.
-
Analyze the formation of this compound directly by reverse-phase HPLC.
-
Protocol 3: HPLC Purification of this compound
This method is adapted from established protocols for long-chain acyl-CoA purification.[9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[9]
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.[9]
-
Gradient:
-
Detection: UV absorbance at 260 nm.
-
Flow Rate: 0.5 mL/min.
-
Procedure:
-
Acidify the quenched reaction mixture from Protocol 2 with acetic acid.
-
Centrifuge to remove any precipitate.
-
Inject the supernatant onto the equilibrated HPLC column.
-
Collect fractions corresponding to the this compound peak.
-
Lyophilize the collected fractions to remove the mobile phase.
-
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the enzymatic hydroxylation step.
Caption: Troubleshooting logic for low yield in the CoA ligation step.
References
- 1. Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of H2O2-dependent Cytochrome P450SPα with Its Bound Fatty Acid Substrate: INSIGHT INTO THE REGIOSELECTIVE HYDROXYLATION OF FATTY ACIDS AT THE α POSITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols [frontiersin.org]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Parameters for Hydroxy Acyl-CoA Detection
Welcome to the technical support center for the analysis of hydroxy acyl-CoA thioesters using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental workflow and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that users may encounter during the detection and quantification of hydroxy acyl-CoAs.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal Intensity | Inefficient Ionization: Hydroxy acyl-CoAs can exhibit variable ionization efficiency in electrospray ionization (ESI). | Operate the mass spectrometer in positive ion mode (ESI+), which is generally more sensitive for acyl-CoAs. Optimize source parameters such as capillary voltage, desolvation temperature, and gas flows. Use mobile phase additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to enhance protonation.[1] |
| Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions at neutral or alkaline pH.[1] | Prepare fresh standards and samples. Minimize the time samples spend at room temperature and in aqueous solutions. Reconstitute dried extracts in an appropriate solvent like methanol (B129727), which has been shown to provide better stability for acyl-CoAs. | |
| Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or inadequate collision energy will result in poor signal. | Utilize Multiple Reaction Monitoring (MRM) for targeted analysis. The most common and abundant fragmentation for acyl-CoAs involves a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][3] Optimize collision energy for each specific hydroxy acyl-CoA to maximize the signal of the product ion. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on C18 columns can interact with the polar head group of acyl-CoAs, leading to peak tailing. | Use a C8 reversed-phase column, which can provide a reasonable separation for a range of acyl-CoAs. Increasing the concentration of ammonium formate in the mobile phase can significantly improve peak shape.[2] |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the charge state and retention of acyl-CoAs. | An optimal mobile phase pH of around 5.0 has been found to be effective. While alkaline mobile phases can improve peak shape for long-chain acyl-CoAs, they can be detrimental to silica-based C18 columns.[2] | |
| Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Reconstitute the final sample in a solvent that is compatible with the initial mobile phase conditions. | |
| Inconsistent Retention Times | Column Equilibration Issues: Insufficient equilibration of the column between injections can lead to shifts in retention time. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in LC System Pressure: Leaks or blockages in the LC system can cause pressure fluctuations and affect retention time. | Regularly check the LC system for leaks and ensure all fittings are secure. Monitor system pressure for any unusual fluctuations. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise. | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases regularly. |
| Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. | Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. Optimize the chromatographic separation to resolve the analyte from co-eluting species. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q: What is the recommended method for extracting hydroxy acyl-CoAs from biological samples? A: A common and effective method involves protein precipitation followed by solid-phase extraction (SPE). For protein precipitation, 5-sulfosalicylic acid (SSA) is a suitable choice as it often does not require removal before LC-MS/MS analysis.[3] For SPE, a C18 cartridge can be used to purify and concentrate the acyl-CoAs.
-
Q: How can I ensure the stability of my hydroxy acyl-CoA samples during preparation and analysis? A: Hydroxy acyl-CoAs, like other acyl-CoAs, are prone to hydrolysis. It is crucial to work with samples on ice and minimize their time in aqueous solutions. Reconstituting the dried sample extract in methanol can improve stability.[4]
Liquid Chromatography
-
Q: What type of LC column is best suited for hydroxy acyl-CoA analysis? A: A C18 or C8 reversed-phase column is commonly used. A C8 column may offer a good balance for separating a range of acyl-CoAs from short to long chains.[2]
-
Q: What are typical mobile phases for separating hydroxy acyl-CoAs? A: A common mobile phase combination is water with an additive like ammonium formate or formic acid (Mobile Phase A) and acetonitrile (B52724) with the same additive (Mobile Phase B). A gradient elution from a low to a high percentage of Mobile Phase B is typically employed.[5]
Mass Spectrometry
-
Q: What is the characteristic fragmentation pattern for hydroxy acyl-CoAs in MS/MS? A: The most prominent fragmentation for all acyl-CoAs, including hydroxy acyl-CoAs, in positive ion mode is the neutral loss of 507 Da, which corresponds to the fragmentation of the 3'-phosphoadenosine diphosphate moiety.[2][3][6] This transition is highly specific and is the basis for programmed MRM methods for acyl-CoA profiling.[2][7] Another common fragment ion observed is at m/z 428, representing the CoA moiety itself.[3][8]
-
Q: How do I set up an MRM method for a specific hydroxy acyl-CoA? A: First, determine the m/z of the precursor ion, which is the [M+H]⁺ of your target hydroxy acyl-CoA. The primary product ion for quantification will typically be [M+H - 507]⁺. You can also monitor a secondary, qualifying transition, such as the precursor to m/z 428. The collision energy for each transition should be optimized to achieve the maximum product ion intensity.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize the tissue sample in an appropriate ice-cold buffer.
-
Protein Precipitation: Add ice-cold 5-sulfosalicylic acid (SSA) to the homogenate to a final concentration of 2.5% (w/v) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the hydroxy acyl-CoAs from the cartridge with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent, such as methanol, for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Hydroxy Acyl-CoA Analysis
| Parameter | Recommended Setting |
| LC Column | C8 or C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 5.0 |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Gradient | Start with a low %B, ramp up to a high %B to elute the analytes, followed by a re-equilibration step. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Key MRM Transition | [M+H]⁺ → [M+H - 507]⁺ |
| Collision Energy | Optimize for each specific analyte. |
Visualizations
Caption: Experimental workflow for hydroxy acyl-CoA analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Long-Chain Acyl-CoAs
Welcome to the technical support center for the quantification of long-chain acyl-CoAs (LC-CoAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-CoA analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of long-chain acyl-CoAs.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Analyte Degradation: LC-CoAs are unstable and susceptible to enzymatic and chemical hydrolysis.[1][2] | Work quickly on ice. Use fresh, high-purity solvents and acidic buffers (e.g., 100 mM KH2PO4, pH 4.9) to inhibit phosphatase activity.[2][3][4] Flash-freeze samples in liquid nitrogen and store them at -80°C, avoiding repeated freeze-thaw cycles.[2] |
| Inefficient Extraction: Incomplete cell lysis or poor partitioning of LC-CoAs from the biological matrix. | Ensure thorough tissue homogenization; a glass homogenizer is effective.[2][4] Use a proven solvent system, such as acetonitrile/isopropanol, often in combination with an acidic buffer.[3][4] An organic-aqueous mixture may be required for more hydrophobic species.[5] | |
| Poor Recovery from SPE: The solid-phase extraction (SPE) step may not be optimized. | Ensure the SPE column is properly conditioned and not allowed to dry out. Optimize wash steps to remove interferences without eluting the analytes, and ensure the elution solvent is strong enough to recover all LC-CoA species.[2] | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Secondary Interactions: The phosphate (B84403) groups of LC-CoAs can interact with the stationary phase or metal components of the LC system. | Use a high-quality reversed-phase column (e.g., C8 or C18).[3][6] Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for these acidic molecules.[6][7] |
| Sub-optimal Gradient: The elution gradient may not be suitable for separating species with long, hydrophobic acyl chains. | Optimize the gradient slope and solvent composition (e.g., water/acetonitrile with an additive like ammonium hydroxide).[3][6] A slower gradient may be necessary to resolve different chain lengths and saturation levels. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Minor variations in extraction timing, temperature, or volumes can introduce significant error. | Standardize the entire workflow. Use an internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) added at the very beginning of the extraction to account for variability in recovery.[3][8] |
| Matrix Effects in Mass Spectrometry: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes.[1] | Improve sample cleanup using SPE.[4][7] Adjust chromatography to separate the analytes from the interfering compounds. A stable isotope-labeled internal standard for each analyte is the gold standard for correcting matrix effects. | |
| Inaccurate Quantification | Lack of Appropriate Standards: The absence of a proper calibration curve or internal standards leads to inaccurate results. | Prepare calibration curves using authentic standards in a matrix that mimics the biological sample to account for matrix effects.[1] If a blank matrix is unavailable, use the standard addition method. Use an odd-chain length acyl-CoA (e.g., C17:0-CoA) as an internal standard for species not naturally abundant in the sample.[8] |
Quantitative Data Summary
The following tables provide a summary of expected performance metrics for LC-CoA quantification methods.
Table 1: Comparison of Extraction Methodologies and Expected Recovery
| Extraction Method | Typical Tissue Type | Key Steps | Reported Recovery | Reference |
| Solvent Extraction & SPE | Rat Heart, Kidney, Muscle | Homogenization in KH2PO4 buffer, extraction with acetonitrile/2-propanol, followed by SPE cleanup. | 70-80% | [4] |
| Modified Solvent Extraction | Human Muscle | Homogenization in KH2PO4 buffer with ACN:2-propanol:methanol (B129727), followed by centrifugation. | Not specified, but sufficient for sensitive UPLC/MS/MS detection. | [3] |
| Protein Precipitation | Cultured Cells | Cell lysis and protein precipitation with methanol. | Not specified, but validated for absolute quantification. | [1] |
Table 2: Method Precision and Sensitivity
| Analyte | Method | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Limit of Quantification (LOQ) | Reference |
| Palmitoyl-CoA (C16:0) | LC-MS/MS | 1.2% | 2.6% | In the fmol range | [6] |
| Oleoyl-CoA (C18:1) | LC-MS/MS | 4.4% | 5.3% | In the fmol range | [6] |
| Oleoyl-CoA (C18:1) | UPLC-MS/MS | ~5% | Not Reported | Not Reported | [3] |
| Stearoyl-CoA (C18:0) | LC-MS/MS | 1.8% | 12.2% | In the fmol range | [6] |
Frequently Asked Questions (FAQs)
Q1: Why are long-chain acyl-CoAs so difficult to quantify? A: The challenges in quantifying long-chain acyl-CoAs stem from several factors:
-
Instability: The thioester bond is prone to both chemical and enzymatic hydrolysis.[1]
-
Low Abundance: They are often present at low physiological concentrations.
-
Diverse Physicochemical Properties: The long acyl chains make them hydrophobic, while the CoA moiety is large and polar, making them amphipathic. This complicates extraction and chromatography.[7]
-
Matrix Complexity: Biological samples contain numerous lipids and other molecules that can interfere with analysis, causing matrix effects.[1]
Q2: What is the best way to store tissue samples to ensure LC-CoA stability? A: For optimal stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2] Avoid slow freezing and repeated freeze-thaw cycles, which can compromise the integrity of the analytes.[2]
Q3: Which internal standard should I use for my assay? A: The ideal internal standard is a stable isotope-labeled version of the analyte. If that is not available, a structurally similar compound not present in the sample is the next best choice. For LC-CoA analysis, odd-chain species such as heptadecanoyl-CoA (C17:0-CoA) are commonly used because they are not typically found in high abundance in most biological systems.[3][8]
Q4: My LC-MS signal for LC-CoAs deteriorates after several injections of tissue extracts. What can I do? A: Signal deterioration is a common problem when analyzing complex biological extracts and is often due to the accumulation of non-volatile matrix components in the ion source or at the front of the analytical column.[7] To mitigate this, ensure your sample cleanup is robust (e.g., using SPE).[4][7] Employing a guard column before your analytical column can help protect it. Regular cleaning of the mass spectrometer's ion source is also recommended.
Q5: How can I improve the separation of different LC-CoA species? A: Chromatographic resolution can be enhanced by optimizing several parameters. Using a column with a smaller particle size (e.g., UPLC) can increase efficiency.[3] Adjusting the mobile phase pH to a high value (around 10.5) with ammonium hydroxide (B78521) can deprotonate the phosphate groups and lead to sharper, more symmetrical peaks.[6][7] Finally, a long, shallow elution gradient is often necessary to separate species that differ only by chain length or degree of saturation.
Experimental Protocols & Visualizations
Detailed Protocol: LC-MS/MS Quantification of LC-CoAs from Tissue
This protocol is a composite method based on validated procedures for the extraction, purification, and analysis of long-chain acyl-CoAs from mammalian tissue.[3][4][6]
1. Sample Homogenization and Extraction
-
Weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.
-
In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). Add your internal standard (e.g., C17:0-CoA) to the buffer before homogenization.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Add 2 mL of a cold extraction solvent mixture (e.g., Acetonitrile:Isopropanol 1:1 v/v) to the homogenate.
-
Homogenize again for 1-2 minutes on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the LC-CoAs.
2. Solid-Phase Extraction (SPE) for Purification
-
Use a weak anion exchange (WAX) SPE cartridge.
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water, followed by 1 mL of the initial homogenization buffer (100 mM KH₂PO₄, pH 4.9).
-
Load: Slowly load the supernatant from the extraction step onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of the homogenization buffer, followed by 1 mL of methanol to remove unbound contaminants.
-
Elute: Elute the LC-CoAs with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50:50 Methanol:Water).
3. LC-MS/MS Analysis
-
LC Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[3]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[3]
-
Gradient: Start with a low percentage of B, and gradually increase to elute the more hydrophobic long-chain species. A typical gradient might run from 20% to 65% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole operated in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). The precursor ion is typically the protonated molecule [M+H]⁺. A common and specific fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da), leading to the detection of the fatty acyl-pantetheine fragment ion.[7][9] Monitor specific precursor → product transitions for each analyte and the internal standard.
Visualized Experimental Workflow
Caption: Workflow for LC-CoA quantification from sample to result.
Troubleshooting Decision Tree: Low Analyte Signal
Caption: Decision tree for troubleshooting low LC-CoA signal.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
minimizing degradation of acyl-CoA thioesters during extraction
Welcome to the technical support center for acyl-CoA thioester analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help minimize degradation and improve the accuracy of acyl-CoA quantification during extraction and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of acyl-CoA thioesters.
Issue 1: Low or No Recovery of Acyl-CoA Thioesters
Q: I am experiencing very low or no signal for my acyl-CoA analytes after extraction. What are the potential causes and solutions?
A: Low recovery is a common issue stemming from the inherent instability of the high-energy thioester bond.[1] Several factors during your workflow could be the cause.
-
Chemical Hydrolysis: Acyl-CoAs are highly susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2][3] The thioester bond is destabilized relative to oxygen esters, making it prone to cleavage.[1]
-
Enzymatic Degradation: Endogenous thioesterase enzymes present in the biological sample can rapidly hydrolyze acyl-CoAs upon cell lysis.[5]
-
Solution: Immediately quench metabolic activity at the point of sample collection. This can be achieved by flash-freezing the tissue in liquid nitrogen or by homogenizing the sample directly in an ice-cold acidic solution, such as 2.5% 5-sulfosalicylic acid (SSA), which effectively denatures proteins and precipitates them out of the solution.[2][6]
-
-
Poor Extraction Efficiency: The choice of extraction solvent is critical and can vary depending on the chain length of the acyl-CoAs of interest.
-
Solution: For broad coverage, methods using organic solvents like acetonitrile/isopropanol mixtures are effective.[7] An 80% methanol (B129727) solution has been shown to yield high mass spectrometry intensities for a range of acyl-CoAs.[8] Avoid solvents containing formic acid during the initial extraction, as this can lead to poor signal.[8]
-
-
Loss During Cleanup: Solid-phase extraction (SPE) is often used for sample cleanup but can lead to the loss of more hydrophilic, short-chain acyl-CoAs if not optimized correctly.[2]
Issue 2: Inaccurate or Imprecise Quantification
Q: My quantitative results are inconsistent and show high variability between replicates. How can I improve accuracy and precision?
A: Inaccurate quantification often points to issues with sample stability, matrix effects, or the analytical method itself.
-
Sample Degradation During Storage/Analysis: Acyl-CoAs can degrade even when stored, especially in aqueous solutions on an autosampler.
-
Solution: Store extracted samples as a dry pellet at -80°C.[2] For analysis, reconstitute the dried extract in a solution that enhances stability. An ammonium (B1175870) acetate (B1210297) buffered solution at neutral pH, with or without methanol, has been shown to stabilize most acyl-CoAs for up to 24-48 hours at 4°C.[3][8]
-
-
Matrix Effects: Co-eluting endogenous species from the sample matrix can compete for ionization in the mass spectrometer source, leading to ion suppression and inaccurate quantification.[2][3]
-
Lack of Appropriate Internal Standards: Variability in extraction efficiency and matrix effects between samples can be significant.[2]
-
Solution: The use of stable isotope-labeled internal standards is the gold standard for quantitative analyses by mass spectrometry, as they can correct for analyte loss during sample preparation and for ionization suppression.[1] If these are unavailable, use a structural analog, such as an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), that is not present in the sample.[9]
-
Issue 3: Poor Chromatographic Peak Shape
Q: I am observing significant peak tailing or splitting for my acyl-CoA analytes during LC-MS analysis. What could be the cause?
A: Poor peak shape is typically a chromatographic issue related to interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Analyte-Column Interactions: The phosphate (B84403) groups on the CoA moiety can interact with the silica (B1680970) backbone of reversed-phase columns, leading to tailing.
-
Solution: Employing a high pH mobile phase (e.g., using ammonium hydroxide) can deprotonate the silanol (B1196071) groups on the column, reducing these secondary interactions.[2] Alternatively, the use of ion-pairing agents in the mobile phase can shield the charges and improve peak shape.
-
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the reconstitution solvent is of similar or weaker strength than the starting mobile phase conditions of your chromatographic gradient.
-
Frequently Asked Questions (FAQs)
Q1: Why are acyl-CoA thioesters so unstable? Acyl-CoA thioesters are considered "energy-rich" compounds.[10][11] The thioester bond lacks the resonance stabilization found in oxygen esters, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, particularly by water (hydrolysis).[1][11] This inherent reactivity is crucial for their biological function in acyl group transfer but makes them challenging to work with experimentally.[11][12]
Q2: What is the best way to store tissues and cell pellets before extraction? To preserve the in vivo acyl-CoA profile, samples should be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C until extraction. This process, known as quenching, halts all enzymatic activity, preventing post-harvest degradation of the analytes.[9]
Q3: What are the key differences between extraction methods for short-chain vs. long-chain acyl-CoAs? While many methods can extract a broad range of acyl-CoAs, some are better suited for specific chain lengths.
-
Short-chain acyl-CoAs (C2-C6): These are more hydrophilic and can be lost during SPE steps designed for long-chain species.[2] Acidic protein precipitation with agents like SSA followed by direct analysis is often effective.[2][6]
-
Long-chain acyl-CoAs (C12-C20+): These are more hydrophobic and are well-retained on reversed-phase (e.g., C18) SPE cartridges.[13][14] Extraction methods often involve organic solvents to efficiently solubilize these molecules from tissues.[13][14]
Q4: Can I use plastic tubes and vials for my samples? While convenient, some studies have noted that using glass instead of plastic sample vials can decrease the loss of CoA signals and improve sample stability during analysis.[15] If you are experiencing inconsistent results or signal loss, consider switching to glass autosampler vials.
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the conditions of the solution in which they are stored. The following tables summarize key quantitative data regarding analyte stability and extraction recovery.
Table 1: Stability of Acyl-CoA Standards in Various Solutions
This table shows the percentage of various acyl-CoA standards remaining after incubation at 4°C for 24 hours in different reconstitution solvents. Data is adapted from studies on acyl-CoA stability.[3][8]
| Reconstitution Solution | Acetyl-CoA (C2) | Hexanoyl-CoA (C6) | Palmitoyl-CoA (C16) | Oleoyl-CoA (C18:1) |
| Water | ~75% | <10% | ~80% | ~85% |
| Methanol | ~95% | ~90% | ~95% | >95% |
| 50 mM Ammonium Acetate (pH 7) | >95% | ~70% | >95% | >95% |
| 50% Methanol / 50% Ammonium Acetate (pH 7) | >95% | >95% | >95% | >95% |
Note: Stability can vary between different acyl-CoA species. Neutral, buffered solutions containing an organic modifier generally offer the best stability.
Table 2: Comparison of Acyl-CoA Extraction Recovery Rates
This table presents typical recovery rates for different extraction methodologies.
| Extraction Method | Analyte Range | Typical Recovery | Reference |
| Acetonitrile/Isopropanol with SPE | Short- to Long-chain | 83-90% | [7] |
| 2-Propanol and KH₂PO₄ Buffer with SPE | Long-chain | 70-80% | [4] |
| Bligh-Dyer Modification with SPE | Long-chain | >85% (for C16) | [13] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Short-chain | >90% | [2][6] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for the extraction and analysis of acyl-CoA thioesters from biological samples.
Protocol: Acyl-CoA Extraction from Cultured Cells using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from established methods for the efficient extraction of short- to medium-chain acyl-CoAs and is designed to minimize degradation by rapidly quenching metabolic activity and denaturing enzymes.[2]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solution: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water, pre-chilled to 4°C.
-
Internal Standard (e.g., a 13C-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA)
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper
-
Refrigerated centrifuge (4°C)
Methodology:
-
Cell Washing: Aspirate the culture medium from the cell culture dish. Quickly wash the cells twice with ice-cold PBS to remove any remaining medium. Perform this step on ice.
-
Quenching and Lysis: Immediately after the final wash, add 200–500 µL of ice-cold 2.5% SSA containing the internal standard directly to the cells. The volume can be adjusted based on the size of the culture dish.
-
Cell Collection: Use a cell scraper to scrape the cells off the dish in the SSA solution. Immediately transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the lysate vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.
-
Incubation: Incubate the tube on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube. Be sure not to disturb the pellet.
-
Storage/Analysis: The sample is now ready for direct LC-MS/MS analysis. If not analyzing immediately, flash-freeze the supernatant and store it at -80°C. Alternatively, the sample can be dried down under a stream of nitrogen and stored as a pellet at -80°C for better long-term stability.[2]
Chemical Degradation Pathway of Acyl-CoA
Acyl-CoA thioesters are primarily degraded via hydrolysis of the thioester bond. This reaction is accelerated under both alkaline and strongly acidic conditions.
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 12-Hydroxyhexadecanoyl-CoA
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the analysis of 12-hydroxyhexadecanoyl-CoA, with a particular focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?
A1: Matrix effects in LC-MS/MS refer to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Biological matrices like plasma, serum, and tissue homogenates are complex and contain high concentrations of endogenous components, such as phospholipids, which are major contributors to matrix effects, especially in electrospray ionization (ESI). Given the typically low physiological concentrations of long-chain acyl-CoAs, mitigating matrix effects is crucial for achieving reliable and sensitive measurements.
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-extraction Spike Analysis: This quantitative method involves comparing the signal response of a pure standard of this compound in a clean solvent to the response of the same standard spiked into a blank matrix extract (a sample processed through the entire extraction procedure without the analyte). The percentage difference between the two signals indicates the degree of ion suppression or enhancement.
-
Post-column Infusion: This is a qualitative technique used to identify regions in the chromatogram where matrix effects occur. A constant flow of a this compound standard solution is infused into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the column. Any deviation (dip or rise) in the baseline signal of the infused standard indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.
Q3: What are the most effective strategies to minimize matrix effects in my experiments?
A3: A multi-pronged approach is often the most effective:
-
Sample Preparation: The primary goal is to remove interfering matrix components while efficiently extracting this compound. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up complex samples. Various sorbents can be used to selectively retain the analyte while washing away interfering substances.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases.
-
Protein Precipitation (PPT): A simpler but generally less clean method where a solvent (e.g., methanol, acetonitrile) is added to precipitate proteins. This method is often followed by further cleanup steps.
-
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is critical. This can involve adjusting the gradient, flow rate, or using a different column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction during data analysis. If a SIL standard is unavailable, a structurally similar odd-chain or hydroxylated acyl-CoA can be used as an alternative, though with potentially less accuracy.
Q4: Where can I source a this compound standard and its stable isotope-labeled internal standard?
A4: The precursor, 12-hydroxystearic acid, is commercially available from suppliers like Cayman Chemical and can be used for in-house synthesis of the CoA ester.[1] The direct commercial availability of this compound and its stable isotope-labeled counterpart can be limited. Specialized lipid suppliers such as Avanti Polar Lipids offer a wide range of acyl-CoAs and may have it in their catalog or offer custom synthesis services.[2] It is recommended to check the current catalogs of these suppliers or inquire about custom synthesis options.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Significant Ion Suppression: Co-eluting matrix components are interfering with ionization. 2. Analyte Degradation: Long-chain acyl-CoAs are susceptible to hydrolysis. 3. Poor Extraction Recovery: The chosen sample preparation method is not efficiently extracting the analyte. 4. Instrument Sensitivity Issues: The mass spectrometer may not be sensitive enough or requires tuning. | 1. Improve sample cleanup using SPE or LLE. Dilute the sample extract to reduce the concentration of interfering components. Optimize chromatography to separate the analyte from the suppression zone. 2. Keep samples on ice or at 4°C throughout the extraction process. Use fresh solvents and work quickly. Store extracts at -80°C.[3] 3. Optimize the extraction protocol. Ensure the pH and solvent composition are appropriate for this compound. Use a validated SPE or LLE method. 4. Tune and calibrate the mass spectrometer according to the manufacturer's recommendations. Perform an infusion of a pure standard to check for expected sensitivity.[2] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The analyte is interacting with active sites on the analytical column (e.g., residual silanols). 2. Column Overload: The amount of analyte or co-injected matrix components is exceeding the column's capacity. 3. Inappropriate Injection Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase. 4. Physical Column Issues: A void has formed at the column inlet or the frit is partially blocked.[4] | 1. Use a column with high-purity silica (B1680970) and end-capping. Adjust the mobile phase pH or add a competing agent (e.g., a low concentration of a volatile amine or acid) to mask active sites. 2. Dilute the sample or reduce the injection volume. 3. Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase composition. 4. Replace the column or try back-flushing it (if permitted by the manufacturer). Use an in-line filter or guard column to protect the analytical column.[5] |
| High Variability in Results (Poor Reproducibility) | 1. Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples. 2. Inconsistent Sample Preparation: Variations in the extraction procedure are leading to different recoveries. 3. Analyte Instability: The analyte is degrading to different extents in different samples. | 1. Use a stable isotope-labeled internal standard. Improve sample cleanup to remove the source of the variability. 2. Ensure precise and consistent execution of the sample preparation protocol for all samples. Automation can improve reproducibility. 3. Maintain consistent timing and temperature for all sample processing steps. |
Data Presentation: Comparison of Sample Preparation Methods
The following tables summarize quantitative data on the effectiveness of different sample preparation techniques for the analysis of long-chain acyl-CoAs and other lipids, providing an indication of expected performance when analyzing this compound.
Table 1: Recovery of Long-Chain Acyl-CoAs Using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver | SPE (Oligonucleotide) | 70-80% | [6] |
| Oleoyl-CoA (C18:1) | Rat Liver | SPE (2-(2-pyridyl)ethyl) | 85-90% | [7] |
| Various LCACoAs | Rat Liver | SPE (On-line) | 94.8-110.8% (Accuracy) | [8] |
Table 2: Comparison of Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Method | Matrix | Analyte Class | Average Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Plasma | Various Drugs | <20% | |
| Liquid-Liquid Extraction (LLE) | Plasma | Various Drugs | 16% | |
| Supported Liquid Extraction (SLE) | Plasma | Various Drugs | 26% | |
| On-line SPE | Serum | Hydroxy Fatty Acids | Not specified, but minimized | [9] |
Note: Matrix effect is often expressed as (1 - [Peak Area in Matrix / Peak Area in Solvent]) * 100%. A positive value indicates ion suppression, while a negative value indicates ion enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Plasma/Serum
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for matrices like plasma or serum.[7]
Materials:
-
Plasma or serum sample
-
Internal Standard (e.g., ¹³C-labeled this compound or a suitable analog like heptadecanoyl-CoA)
-
Protein Precipitation Solution: Acetonitrile with 1% formic acid, ice-cold
-
SPE Cartridges: A weak anion exchange or a polymeric reversed-phase sorbent is recommended.
-
SPE Conditioning Solution: Methanol
-
SPE Equilibration Solution: Water
-
Wash Solution 1: Water
-
Wash Solution 2: 50% Methanol in water
-
Elution Solution: 5% Ammonium hydroxide (B78521) in methanol
-
Reconstitution Solvent: 50% Methanol in water
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma/serum in a microcentrifuge tube, add the internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold protein precipitation solution. Vortex for 30 seconds.
-
Centrifugation: Incubate at -20°C for 20 minutes to facilitate protein precipitation. Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
SPE Column Preparation:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the supernatant from step 3 onto the conditioned and equilibrated SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of Wash Solution 1.
-
Wash the cartridge with 1 mL of Wash Solution 2.
-
-
Elution: Elute the this compound with 1 mL of Elution Solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Reconstitution Solvent.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Long-Chain Acyl-CoAs from Plasma/Serum
This is a general LLE protocol that can be adapted for the extraction of long-chain acyl-CoAs.[3]
Materials:
-
Plasma or serum sample
-
Internal Standard
-
Extraction Solvent: Methyl-tert-butyl ether (MTBE)
-
Aqueous Phase: Water
-
Reconstitution Solvent: 50% Methanol in water
Procedure:
-
Sample Preparation: To 100 µL of plasma/serum in a glass tube, add the internal standard.
-
Extraction:
-
Add 1 mL of MTBE and 250 µL of water.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at room temperature to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the upper organic layer (MTBE) containing the lipids and transfer it to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Reconstitution Solvent.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified diagram of the fatty acid beta-oxidation pathway.
Caption: Simplified diagram of the fatty acid synthesis pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Peak Shape for Long-Chain Acyl-CoAs
Welcome to the technical support center for the chromatographic analysis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, such as tailing or broadening, for my long-chain acyl-CoA analytes?
A1: Poor peak shape for long-chain acyl-CoAs is a common issue and can stem from several factors. The primary cause is often secondary interactions between the analytes and the stationary phase.[1][2] Specifically, the phosphate (B84403) groups of the CoA moiety can interact with active sites on the column, such as residual silanol (B1196071) groups on silica-based columns.[1][2] Other contributing factors include sample overloading, a mismatch between the injection solvent and the mobile phase, and degradation of the analytical column.[1][3][4]
Q2: How does the mobile phase pH affect the peak shape of long-chain acyl-CoAs?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of long-chain acyl-CoAs. Operating at a high pH (e.g., 10.5) with a buffer like ammonium (B1175870) hydroxide (B78521) can improve peak shape and resolution.[5] This is because at a higher pH, the residual silanol groups on the silica (B1680970) stationary phase are deprotonated, minimizing unwanted ionic interactions with the negatively charged phosphate groups of the acyl-CoAs. Conversely, at acidic pH, these interactions can be more pronounced, leading to peak tailing.[2]
Q3: What are ion-pairing agents and how can they improve my chromatography?
A3: Ion-pairing agents are additives to the mobile phase that contain both a hydrophobic and an ionic functional group.[6] For the analysis of anionic species like acyl-CoAs, cationic ion-pairing agents such as triethylamine (B128534) or tetrabutylammonium (B224687) salts are often used.[7] These agents can improve peak shape and retention by forming a neutral ion pair with the charged analyte, which then interacts more favorably with the reversed-phase stationary phase.[6] Volatile ion-pairing agents like trifluoroacetic acid (TFA) are also commonly used, especially in LC-MS applications.[7][8]
Q4: Can increasing the column temperature improve my results?
A4: Yes, elevating the column temperature can offer several benefits for the analysis of long-chain acyl-CoAs. Higher temperatures reduce the viscosity of the mobile phase, which can lead to lower backpressure and allow for faster flow rates, thus reducing run times.[9][10] Additionally, increased temperature can improve mass transfer and reduce secondary interactions, leading to sharper, more symmetrical peaks.[9]
Q5: My peak shape is good for short-chain acyl-CoAs, but poor for long-chain ones. What could be the cause?
A5: This is a common observation due to the differing polarities of short- and long-chain acyl-CoAs.[11] Long-chain acyl-CoAs are more hydrophobic and have a greater tendency for non-specific binding and secondary interactions, which can lead to broadened peaks.[11] Optimizing the organic solvent gradient is crucial. A shallow gradient may be necessary to effectively separate the various long-chain species. Additionally, ensuring sufficient organic solvent in the initial mobile phase conditions can help to mitigate peak broadening for these analytes.[11]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | Operate at a lower pH (around 2-3) to protonate silanol groups, or at a high pH (>7) to deprotonate them, thus reducing ionic interactions.[2][12] Using a modern, end-capped column with low silanol activity is also recommended.[1] |
| Mobile Phase pH Incorrect | For acidic compounds like acyl-CoAs, ensure the mobile phase pH is well below the pKa to maintain a single ionic form. Alternatively, high pH can be effective.[5] |
| Low Buffer Concentration | Increase the buffer concentration in your mobile phase (typically in the 10-50 mM range) to minimize variations in pH at the column surface.[13] |
| Use of Ion-Pairing Agents | Introduce a cationic ion-pairing agent like triethylamine or a volatile agent like trifluoroacetic acid to the mobile phase to mask the negative charge of the acyl-CoA.[6][7] |
| Column Overload | Reduce the sample concentration or the injection volume.[4][13] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[14] Using a guard column can help extend the life of your analytical column.[14] |
Issue 2: Peak Broadening
Peak broadening results in wider peaks with lower signal intensity.
| Potential Cause | Recommended Solution |
| Poor Mass Transfer | Increase the column temperature to decrease mobile phase viscosity and improve diffusion.[9][10] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[13] |
| Inappropriate Flow Rate | Optimize the flow rate. A flow rate that is too high can lead to peak broadening.[3] |
| Injection Solvent Mismatch | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, keep the injection volume as small as possible.[1][15] |
| Column Void | A void at the head of the column can cause peak broadening. This can sometimes be resolved by reversing and flushing the column, but often requires column replacement.[16] |
Issue 3: Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common for acyl-CoAs but can occur.
| Potential Cause | Recommended Solution |
| Sample Overload | This is a primary cause of fronting. Dilute your sample or reduce the injection volume.[17] |
| Sample Solvent Stronger than Mobile Phase | The sample solvent should ideally be the same as or weaker than the mobile phase.[15] |
| Column Packing Issues | The column may be poorly packed, leading to channeling. This typically requires replacing the column.[17] |
Experimental Protocols
Protocol 1: Sample Preparation for Long-Chain Acyl-CoA Analysis from Tissues
This protocol is adapted from methods designed to improve the recovery and stability of long-chain acyl-CoAs.[18][19]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM potassium phosphate (KH2PO4) buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.[18]
-
-
Extraction:
-
Add 2 mL of acetonitrile (B52724) (ACN) to the homogenate and vortex vigorously.[18]
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Use a weak anion exchange SPE column.
-
Condition the column with methanol (B129727) followed by the homogenization buffer.
-
Load the supernatant from the extraction step.
-
Wash the column with the homogenization buffer, followed by a methanol/water mixture.
-
Elute the acyl-CoAs with a suitable buffer, such as 2% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: HPLC Method for Separation of Long-Chain Acyl-CoAs
This is a general reversed-phase HPLC method that can be optimized for specific applications.
-
Column: C18 or C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm). A C8 column may provide better separation for very long-chain species.[11]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water (pH ~10.5).[5][20]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[5][20]
-
Flow Rate: 0.4 mL/min.[20]
-
Column Temperature: 40-50°C.[11]
-
Injection Volume: 5-10 µL.
-
Gradient:
-
Start at a relatively low percentage of Mobile Phase B (e.g., 20%).
-
Increase the percentage of Mobile Phase B over a suitable time to elute the long-chain acyl-CoAs (e.g., to 65% over 5 minutes).[20]
-
Include a column wash step with a high percentage of Mobile Phase B at the end of the gradient.
-
Re-equilibrate the column at the initial conditions before the next injection.
-
Visualizations
Caption: Troubleshooting decision tree for peak tailing issues.
Caption: Mechanism of ion-pairing chromatography for acyl-CoAs.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. welch-us.com [welch-us.com]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. silicycle.com [silicycle.com]
- 16. waters.com [waters.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
addressing ion suppression in ESI-MS of 12-hydroxyhexadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of 12-hydroxyhexadecanoyl-CoA.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
Question: I am not observing a signal, or the signal for my this compound standard/sample is very low. What are the possible causes and solutions?
Answer:
Low or no signal intensity for this compound is a common issue in ESI-MS, often stemming from ion suppression or suboptimal analytical conditions. Here is a step-by-step guide to troubleshoot this problem:
1. Assess Sample Preparation:
The most significant source of ion suppression is the presence of co-eluting matrix components from the biological sample.[1] Phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression.[2] Inadequate sample cleanup can lead to a drastic reduction in the analyte signal.
-
Recommended Action: Evaluate and optimize your sample preparation method. The choice of method can significantly impact the recovery of long-chain acyl-CoAs and the degree of ion suppression. A combination of solvent extraction and solid-phase extraction (SPE) is often effective.[3][4]
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing interfering phospholipids and may result in significant ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT in removing interfering lipids.
-
Solid-Phase Extraction (SPE): SPE, particularly using a weak anion exchange or reversed-phase C18 cartridge, is highly effective for purifying and concentrating long-chain acyl-CoAs, leading to reduced matrix effects.[3][5]
Quantitative Comparison of Extraction Methods for Long-Chain Acyl-CoAs:
-
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% | [6] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [4] |
| Acetonitrile/2-Propanol with SPE | Rat Liver | 93-104% (extraction), 83-90% (SPE) | [6] |
2. Optimize Chromatographic Separation:
Co-elution of this compound with matrix components is a primary cause of ion suppression.
-
Recommended Action: Adjust your liquid chromatography (LC) conditions to achieve better separation.
-
Gradient Elution: Employ a gradient elution with a suitable mobile phase to separate the analyte from interfering compounds. A common approach for long-chain acyl-CoAs is a binary gradient with an aqueous mobile phase (A) and an organic mobile phase (B, e.g., acetonitrile).[7][8]
-
Column Choice: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[5][8]
-
3. Evaluate Mobile Phase Composition:
The composition of the mobile phase, including additives, plays a crucial role in ionization efficiency.
-
Recommended Action: Optimize your mobile phase additives. For positive ion mode ESI, acidic modifiers are typically used, while for negative ion mode, basic modifiers are preferred.
-
Formic Acid: A common additive for positive ion mode, typically at a concentration of 0.1%.[5]
-
Ammonium (B1175870) Hydroxide: Can be used for positive ion mode analysis at high pH, which can improve the chromatography of long-chain acyl-CoAs.[7][8]
-
Ammonium Acetate (B1210297)/Formate: These volatile buffers are compatible with MS and can be used to control pH and improve ionization.[9] For lipid analysis in negative ESI mode, 10 mM ammonium acetate with 0.1% acetic acid can be a good compromise for signal intensity and stability.[9]
-
4. Check Mass Spectrometer Parameters:
Incorrect mass spectrometer settings can lead to poor signal.
-
Recommended Action: Ensure your MS parameters are optimized for this compound.
-
Ionization Mode: Both positive and negative ESI modes can be used for acyl-CoA analysis. Positive ion mode often provides good sensitivity.[7][8]
-
Source Parameters: Optimize the capillary voltage, cone voltage, source temperature, and gas flow rates to maximize the signal for your analyte.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, use MRM to enhance specificity and sensitivity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal intensity.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My results for this compound are not reproducible, and the quantification is inaccurate. How can I address this?
Answer:
Poor reproducibility and inaccurate quantification are often linked to uncorrected matrix effects and the inherent instability of acyl-CoA molecules.
1. Implement an Internal Standard:
The use of a suitable internal standard (IS) is crucial to compensate for sample loss during preparation and for variations in ionization efficiency (ion suppression/enhancement).
-
Recommended Action: Use a stable isotope-labeled (SIL) internal standard of this compound if available. SIL-IS is the gold standard as it co-elutes with the analyte and experiences the same matrix effects.[2] If a specific SIL-IS is not available, a structurally similar long-chain acyl-CoA (e.g., heptadecanoyl-CoA) can be used.
2. Quantify the Matrix Effect:
It is important to determine the extent of ion suppression in your assay.
-
Recommended Action: Perform a post-extraction spike experiment to quantify the matrix effect.[10]
-
Prepare a blank matrix extract (a sample processed without the analyte).
-
Spike a known amount of this compound into the blank matrix extract.
-
Prepare a neat solution of this compound at the same concentration in the mobile phase.
-
Compare the peak area of the analyte in the matrix extract to the peak area in the neat solution.
Matrix Effect (%) = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100
A high percentage indicates significant ion suppression.
-
3. Ensure Analyte Stability:
Acyl-CoAs are susceptible to degradation.
-
Recommended Action:
-
Keep samples on ice or at 4°C during preparation.
-
Store extracts at -80°C if not analyzed immediately.
-
Use glass vials for sample analysis to minimize signal loss.
-
Decision Tree for Improving Reproducibility:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
selecting an appropriate internal standard for 12-hydroxyhexadecanoyl-CoA quantification
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in accurately quantifying 12-hydroxyhexadecanoyl-CoA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting an internal standard (IS) for the quantification of this compound?
A1: The most critical factor is the structural and chemical similarity of the internal standard to the analyte, this compound. An ideal internal standard will co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. This ensures that any variations during sample preparation and analysis affect both the analyte and the IS to the same extent, leading to accurate and precise quantification.[1][2]
Q2: What is the ideal type of internal standard for quantifying this compound by LC-MS/MS?
A2: A stable isotope-labeled (SIL) version of this compound is the gold standard for internal standards.[3][4] A SIL-IS has nearly identical chemical and physical properties to the analyte, which accounts for variability in sample preparation, chromatographic retention, and mass spectrometric ionization.[1] When selecting a SIL-IS, it is preferable to use one with a mass shift of at least +4 or +5 Da to minimize isotopic crosstalk.[1] Furthermore, using isotopes like ¹³C or ¹⁵N is recommended over deuterium (B1214612) (²H) to avoid potential chromatographic shifts.[1]
Q3: What are suitable alternatives if a stable isotope-labeled version of this compound is not available?
A3: If a SIL-IS is not accessible, a structural analog can be a viable alternative. The best structural analogs will have similar functional groups, hydrophobicity, and ionization characteristics.[1] For long-chain acyl-CoAs like this compound, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be a suitable choice.[5] It is important to validate the chosen analog to ensure it behaves similarly to the analyte under the specific experimental conditions.
Q4: How can I obtain a stable isotope-labeled internal standard for this compound if it's not commercially available?
A4: One effective method is through biosynthesis using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[6][7][8][9] This involves culturing cells (e.g., mammalian or yeast) in a medium where a precursor to Coenzyme A, such as pantothenate, is replaced with its stable isotope-labeled form (e.g., [¹³C₃, ¹⁵N₁]-pantothenate).[10] The cells will incorporate the labeled precursor to produce a library of stable isotope-labeled acyl-CoAs, which can then be extracted and used as internal standards.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in IS Signal | Inconsistent addition of the internal standard. | Ensure the internal standard is added at a consistent concentration to all samples, standards, and quality controls at the earliest stage of sample preparation.[11] |
| Degradation of the acyl-CoA during sample processing. | Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or highly acidic pH.[12][13] Work quickly on ice, and use appropriate solvents and pH conditions to minimize degradation. Consider testing the stability of your acyl-CoAs in different solvents.[14] | |
| Poor Correlation Between Analyte and IS | The chosen internal standard is not a suitable structural analog. | The internal standard should have similar chemical and physical properties to the analyte.[2] If using a structural analog, ensure it has comparable extraction recovery and ionization efficiency. You may need to screen several potential internal standards. |
| Matrix effects are disproportionately affecting the analyte and IS. | Matrix effects can suppress or enhance the ionization of the analyte and internal standard differently. A stable isotope-labeled internal standard is the best way to compensate for this.[1] If using an analog, ensure it co-elutes as closely as possible with the analyte. | |
| IS Signal Overlapping with Analyte Signal | Insufficient mass difference between the SIL-IS and the analyte. | For SIL-IS, a mass difference of at least 4-5 Da is recommended to avoid mass spectrometric cross-talk.[1] |
| Co-elution of an isobaric interference. | Optimize the chromatographic separation to resolve the interference from the internal standard. |
Data Presentation: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages | Recommendation for this compound |
| Stable Isotope-Labeled (SIL) this compound | - Co-elutes with the analyte.[4]- Identical chemical and physical properties.[1]- Corrects for matrix effects, extraction loss, and instrument variability most accurately.[2] | - May not be commercially available.- Can be expensive to synthesize.[3] | Ideal Choice: Provides the highest accuracy and precision. Consider biosynthesis via SILEC if not commercially available.[6][7][8][9] |
| Structural Analog (e.g., Odd-Chain Acyl-CoA) | - More likely to be commercially available.- Less expensive than a custom SIL-IS. | - May not perfectly mimic the analyte's behavior during extraction and ionization.[2]- Chromatographic separation from the analyte is necessary. | Good Alternative: Use an odd-chain acyl-CoA of similar chain length, such as heptadecanoyl-CoA.[5] Thorough validation is required. |
| Non-related Compound | - Readily available and inexpensive. | - Does not effectively correct for variations in sample preparation or matrix effects specific to long-chain hydroxy acyl-CoAs. | Not Recommended: This approach is prone to significant inaccuracies in quantification. |
Experimental Protocols
Detailed Methodology for Acyl-CoA Extraction and Quantification by LC-MS/MS
This protocol is a general guideline. Optimization may be required for specific sample types and instrumentation.
-
Sample Preparation and Internal Standard Spiking:
-
Thaw frozen tissue or cell pellets on ice.
-
Homogenize the sample in a cold solvent, such as 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA).[15]
-
Immediately before homogenization, add a known amount of the selected internal standard (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA) to all samples, calibration standards, and quality controls. The concentration of the IS should be similar to the expected concentration of the analyte.[11]
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate thoroughly.
-
Centrifuge at a high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer.[14]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reversed-phase column (e.g., C18) for separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Optimize the gradient to achieve good separation of this compound from other isomers and matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Use a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Perform analysis in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[5]
-
Optimize the precursor-to-product ion transitions for both this compound and the internal standard. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[16]
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for selecting an appropriate internal standard.
Caption: Experimental workflow for acyl-CoA quantification.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing an Internal Standard [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Assays Involving 12-Hydroxyhexadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving 12-hydroxyhexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in enzymatic assays?
A1: A primary challenge is the inherent instability of long-chain acyl-CoA thioesters, including this compound, in aqueous solutions. They are prone to hydrolysis, especially in alkaline or strongly acidic conditions, which can lead to inaccurate and irreproducible results.[1] The stability of these molecules tends to decrease as the length of the fatty acid chain increases.[1]
Q2: How should I prepare and store my this compound substrate solution?
A2: Due to the instability of acyl-CoAs in aqueous solutions, it is recommended to reconstitute lyophilized this compound in a solution that minimizes hydrolysis.[1] Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1] For working solutions, a buffer at a slightly acidic to neutral pH (e.g., pH 6.5-7.5) is advisable. Prepare fresh solutions whenever possible and store them on ice for the duration of the experiment. For long-term storage, it is best to store the substrate in a lyophilized form or as a solution in an organic solvent like methanol at -80°C.
Q3: My enzyme shows low activity with this compound. What could be the reason?
A3: Low enzymatic activity can stem from several factors:
-
Enzyme Specificity: The enzyme you are using may have low specificity for this compound. Enzymes often exhibit a preference for substrates with specific chain lengths or modifications.[2] For instance, some L-3-hydroxyacyl-CoA dehydrogenases are most active with medium-chain substrates.
-
Substrate Quality: The this compound may have degraded due to improper storage or handling.
-
Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the enzyme's activity.
-
Product Inhibition: The accumulation of reaction products can inhibit enzyme activity.
Q4: What are the common methods for detecting the product of an enzymatic reaction with this compound?
A4: The detection method depends on the type of enzymatic reaction.
-
Dehydrogenase Assays: For dehydrogenases that use NAD+ or NADP+ as a cofactor, the reaction can be monitored by measuring the increase in absorbance of NADH or NADPH at 340 nm.
-
Coupled Spectrophotometric Assays: The product of the primary enzymatic reaction can be used as a substrate for a second enzyme that produces a readily detectable product. For example, the 3-ketoacyl-CoA formed by a dehydrogenase can be cleaved by a thiolase in a coupled reaction. This approach can also help overcome product inhibition.
-
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product, offering high specificity and accuracy.
-
Mass Spectrometry (MS): LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of acyl-CoAs.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or non-enzymatic reaction | 1. Spontaneous hydrolysis of this compound. 2. Contaminants in the substrate or enzyme preparation. 3. Instability of assay reagents (e.g., NADH). | 1. Run a "no-enzyme" control to quantify the rate of non-enzymatic substrate degradation. 2. Use freshly prepared substrate and buffer solutions. Ensure the purity of your substrate. 3. Prepare NADH/NADPH solutions fresh and keep them on ice. |
| Low or no enzyme activity | 1. Inactive enzyme. 2. Sub-optimal assay conditions (pH, temperature). 3. Incorrect substrate concentration. 4. Presence of inhibitors in the sample. | 1. Check the activity of your enzyme with a known, reliable substrate. 2. Optimize the pH and temperature of the assay for your specific enzyme. 3. Determine the Michaelis-Menten constant (Km) for your substrate to ensure you are using a suitable concentration. 4. Run a control with a purified system to check for inhibitory effects of your sample matrix. |
| Assay signal decreases over time | 1. Product inhibition. 2. Enzyme instability under assay conditions. 3. Substrate depletion. | 1. Consider using a coupled enzyme assay to remove the product as it is formed. 2. Perform a time-course experiment to check for enzyme stability. Add stabilizing agents like glycerol (B35011) or BSA if necessary. 3. Ensure the substrate concentration is not limiting, especially for initial rate measurements. |
| Poor reproducibility between experiments | 1. Inconsistent preparation of reagents. 2. Pipetting errors. 3. Fluctuation in temperature. 4. Degradation of stock solutions. | 1. Prepare reagents in larger batches to minimize variability. 2. Use calibrated pipettes and be consistent with your pipetting technique. 3. Ensure your spectrophotometer or plate reader has proper temperature control. 4. Aliquot and store stock solutions appropriately to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 12-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from a general method for assaying L-3-hydroxyacyl-CoA dehydrogenase and is suitable for monitoring the oxidation of this compound.
Principle:
The activity of 12-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
-
NAD+ Solution: 10 mM NAD+ in deionized water. Prepare fresh.
-
This compound Solution: Prepare a stock solution in methanol. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 10-100 µM.
-
Enzyme Solution: A purified or partially purified preparation of the dehydrogenase in a suitable buffer.
Procedure:
-
Set up a quartz cuvette or a UV-transparent microplate.
-
To a final volume of 1 mL, add the following in order:
-
880 µL of Assay Buffer
-
100 µL of NAD+ Solution (final concentration: 1 mM)
-
10 µL of Enzyme Solution (the amount should be optimized to give a linear rate)
-
-
Mix by gentle inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate.
-
Initiate the reaction by adding 10 µL of the this compound solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
Calculation of Enzyme Activity:
The activity of the enzyme in Units/mL can be calculated using the following formula:
Where:
-
ΔA340/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
The path length is typically 1 cm for a standard cuvette.
Visualizations
Caption: Workflow for a spectrophotometric dehydrogenase assay.
Caption: A logical approach to troubleshooting low enzyme activity.
References
Technical Support Center: Enhancing the Recovery of 12-Hydroxyhexadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 12-hydroxyhexadecanoyl-CoA from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from biological samples?
A1: The main challenges include the inherent instability of acyl-CoA molecules, their low abundance in tissues and cells, and the complexity of biological matrices.[1] Acyl-CoAs are susceptible to both enzymatic and chemical degradation, necessitating rapid quenching of metabolic activity and maintenance of low temperatures throughout the extraction process.[2]
Q2: Which extraction method is most effective for long-chain acyl-CoAs like this compound?
A2: A combination of solvent extraction followed by solid-phase extraction (SPE) is a robust approach. An improved method involves homogenization in a potassium phosphate (B84403) buffer, followed by extraction with acetonitrile (B52724) and 2-propanol.[3] This method has been shown to significantly increase recovery.[3] For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA) for retaining short-chain species, though for long-chain species, solvent precipitation is common.[2]
Q3: What type of solid-phase extraction (SPE) column is recommended for purifying this compound?
A3: For the purification of a broad range of acyl-CoAs, including long-chain species, 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns have demonstrated high recovery rates.[4][5] Another option that has been successfully used for long-chain acyl-CoAs is an oligonucleotide purification column.[3]
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: To minimize degradation, it is crucial to work quickly and keep samples on ice at all times.[2] Rapidly quench metabolic activity in tissues by freeze-clamping.[6] For cultured cells, wash with ice-cold phosphate-buffered saline (PBS) before immediate lysis with a cold extraction solvent.[1] Extracts should be stored as dry pellets at -80°C and reconstituted just before analysis.[2]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) are effective alternatives as they are not typically present in biological samples and behave similarly during extraction and analysis.[2][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation: Acyl-CoAs are unstable. | Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis in a non-aqueous solvent like methanol (B129727) or a buffered solution.[2][8] |
| Inefficient Extraction: The choice of extraction solvent is critical. | An 80% methanol solution has been shown to yield high MS intensities.[9] A mixture of acetonitrile and 2-propanol is also effective for tissue extraction.[3][4] Avoid strong acids in the primary extraction solvent as they can lead to poor recovery.[2] | |
| Poor Recovery from SPE: Loss of analyte during the solid-phase extraction step. | Ensure the SPE column is properly conditioned. Optimize the wash and elution steps. For long-chain acyl-CoAs, 2-(2-pyridyl)ethyl functionalized silica gel or oligonucleotide columns are recommended.[3][4][5] | |
| Poor Chromatographic Peak Shape | Analyte Interaction with LC System: The phosphate groups on acyl-CoAs can interact with metal surfaces in the LC system. | The inclusion of a 0.1% phosphoric acid wash step between injections can prevent poor chromatographic performance and signal losses in MS detection.[10][11] |
| Inappropriate Mobile Phase: Suboptimal pH or solvent composition. | For reversed-phase chromatography of long-chain acyl-CoAs, a gradient system with acetonitrile and an ammonium (B1175870) hydroxide (B78521) or potassium phosphate buffer can provide good separation.[3][12] | |
| Inaccurate or Imprecise Quantification | Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the analyte signal. | Construct calibration curves in a matrix that closely matches the study samples.[2] Utilize a reliable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA.[2] |
| Incomplete Elution from SPE Column: The elution solvent may not be strong enough to desorb the analyte completely. | Test different elution solvents. For 2-(2-pyridyl)ethyl columns, a mixture of methanol and ammonium formate (B1220265) has been shown to be effective.[5] For oligonucleotide columns, 2-propanol can be used for elution.[3] |
Quantitative Data Summary
The recovery of acyl-CoAs is highly dependent on the chosen extraction and purification protocol. Below is a summary of reported recovery rates from various methods.
| Acyl-CoA Species | Extraction/Purification Method | Matrix | Average Recovery (%) | Reference |
| Long-Chain Acyl-CoAs | Acetonitrile/2-Propanol Extraction & Oligonucleotide SPE | Rat Tissue | 70-80% | [3] |
| Acetyl-CoA (Short Chain) | Acetonitrile/2-Propanol Extraction & 2-(2-pyridyl)ethyl SPE | Rat Liver | 93-104% (extraction), 83-90% (SPE) | [4] |
| Octanoyl-CoA (Medium Chain) | Acetonitrile/2-Propanol Extraction & 2-(2-pyridyl)ethyl SPE | Rat Liver | 93-104% (extraction), 83-90% (SPE) | [4] |
| Oleoyl-CoA (Long Chain) | Acetonitrile/2-Propanol Extraction & 2-(2-pyridyl)ethyl SPE | Rat Liver | 93-104% (extraction), 83-90% (SPE) | [4] |
| Palmitoyl-CoA (Long Chain) | Acetonitrile/2-Propanol Extraction & 2-(2-pyridyl)ethyl SPE | Rat Liver | 93-104% (extraction), 83-90% (SPE) | [4] |
| Various (C2 to C20) | UHPLC-ESI-MS/MS with serial HILIC and RP chromatography | Mouse Liver, HepG2 cells, LHCNM2 cells | 90-111% | [10][11] |
Experimental Protocols
Protocol 1: Extraction and Purification of Long-Chain Acyl-CoAs from Tissue[3][5]
This protocol is an enhanced method for the extraction and solid-phase purification of long-chain acyl-CoAs from tissue samples.
Materials:
-
Tissue sample (fresh or frozen)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
SPE Column: 2-(2-pyridyl)ethyl functionalized silica gel or Oligonucleotide purification column
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution (for 2-(2-pyridyl)ethyl): Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Elution Solution (for oligonucleotide): 2-Propanol
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold Homogenization Buffer containing the internal standard. Add 1 mL of 2-Propanol and homogenize again.
-
Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.
-
Elution: Elute the acyl-CoAs with 1.5 mL of the appropriate Elution Solution.
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol).
Protocol 2: Extraction of Acyl-CoAs from Cultured Cells[1]
This protocol is designed for the extraction of acyl-CoAs from adherent or suspension mammalian cells.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 80% Methanol (pre-chilled to -80°C) containing an internal standard
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Adherent cells: Add the cold Extraction Solvent to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension cells: Resuspend the cell pellet in the cold Extraction Solvent.
-
-
Lysate Clarification: Vortex the cell lysate vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Sample Concentration and Reconstitution: Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.
Visualizations
Caption: Workflow for this compound recovery from tissue.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acyl-CoA Thioester Bond Instability
Welcome to the technical support center for handling acyl-CoA thioester bond instability. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on mitigating the challenges associated with the inherent instability of these critical metabolic intermediates.
I. Troubleshooting Guide
This section addresses common issues encountered during experiments involving acyl-CoAs.
Issue 1: Low or No Detectable Acyl-CoA Signal in LC-MS/MS Analysis
Q: I am performing LC-MS/MS analysis to quantify endogenous acyl-CoAs from cell lysates, but I'm observing very low or no signal for my analytes of interest. What could be the cause?
A: This is a frequent challenge, often stemming from the degradation of the thioester bond during sample preparation and analysis. Several factors could be contributing to this issue. Let's troubleshoot step-by-step.
Possible Causes and Solutions:
-
pH-induced Hydrolysis: The thioester bond is highly susceptible to hydrolysis, especially at alkaline pH.[1][2][3]
-
Solution: Maintain a slightly acidic to neutral pH (pH 6.0-7.5) throughout your extraction and sample preparation process.[4] Use buffers within this pH range and immediately acidify your sample post-extraction if necessary.
-
-
Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) are enzymes that hydrolyze acyl-CoAs to free fatty acids and Coenzyme A.[5] These can be active in your cell lysates.
-
Solution: Immediately quench enzymatic activity upon cell lysis. This can be achieved by adding a pre-cooled extraction solution (e.g., acetonitrile/methanol (B129727)/water) to the cell pellet.[6] Alternatively, rapid homogenization in perchloric acid can be used to precipitate proteins and quench enzymatic reactions.[6]
-
-
Improper Sample Storage: Acyl-CoAs are unstable in aqueous solutions and can degrade even when frozen if not stored correctly.[7]
-
Solution: For short-term storage, keep samples on ice. For long-term storage, flash-freeze your extracts in liquid nitrogen and store them at -80°C.[6][8] Whenever possible, analyze samples on the same day they are prepared.[8] Reconstituting dried extracts in methanol has been shown to provide better stability for some acyl-CoAs.[7]
-
-
Suboptimal Extraction Protocol: Inefficient extraction will naturally lead to low analyte concentrations.
Issue 2: High Variability Between Replicate Injections in HPLC Analysis
Q: I'm observing significant variability in peak areas for my acyl-CoA standards and samples between replicate HPLC injections. What could be causing this inconsistency?
A: High variability often points to ongoing degradation of the acyl-CoAs in the autosampler or instability in the mobile phase.
Possible Causes and Solutions:
-
Autosampler Temperature: Higher temperatures in the autosampler can accelerate the hydrolysis of the thioester bond.
-
Solution: Set your autosampler temperature to 4°C to minimize degradation while samples are waiting for injection.[6]
-
-
Mobile Phase pH and Composition: The stability of acyl-CoAs can be influenced by the mobile phase.
-
Solution: Ensure your mobile phase is buffered to a slightly acidic pH. The use of ammonium (B1175870) acetate (B1210297) in the mobile phase can also improve stability.[7]
-
-
Presence of Interfering Substances: Certain reagents can interfere with the stability and detection of acyl-CoAs.
-
Solution: Avoid using SH-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in your sample preparation, as they can interfere with assays.[8]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low acyl-CoA signal.
II. Frequently Asked Questions (FAQs)
Q1: What makes the thioester bond in acyl-CoAs so unstable?
A1: The thioester bond is considered a "high-energy" bond.[9] This is due to the larger size of the sulfur atom compared to an oxygen atom, which leads to less resonance stability than in an oxygen ester.[9] This makes the carbonyl carbon of the thioester more electrophilic and susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to its instability.[10]
Q2: What is the optimal pH range for working with acyl-CoAs?
A2: To minimize hydrolysis, it is crucial to work within a slightly acidic to neutral pH range, typically between 6.0 and 7.5.[4] Thioesters are generally stable at neutral pH but become increasingly susceptible to hydrolysis in alkaline conditions.[11]
Q3: Are there any chemical stabilizers I can add to my samples?
A3: While not a common practice for routine analysis due to potential interference, for certain applications, the addition of antioxidants may be considered to prevent oxidative damage, although the primary concern is hydrolytic stability. The most effective stabilization strategy is to control the temperature and pH of your samples and use appropriate quenching and extraction methods.
Q4: How does the fatty acid chain length affect the stability of the thioester bond?
A4: Longer-chain acyl-CoAs can exhibit increased instability in aqueous solutions.[7] This may be due to the increased hydrophobicity of the longer acyl chain, which can influence its interaction with the aqueous environment and potentially expose the thioester bond to hydrolysis.[12]
Q5: Can I repeatedly freeze-thaw my acyl-CoA samples?
A5: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and potentially compromise the integrity of the thioester bond. Aliquot your samples into single-use volumes before freezing to maintain their stability.
III. Data Presentation
Table 1: pH-Dependent Stability of Acyl-CoAs
| pH | Relative Stability | Primary Degradation Pathway |
| < 6.0 | High | Minimal Hydrolysis |
| 7.0 | Moderate | Slow Hydrolysis |
| > 8.0 | Low | Rapid Alkaline Hydrolysis |
This table provides a qualitative summary of the general trend of acyl-CoA stability as a function of pH.
Table 2: Comparison of Quenching Methods for Acyl-CoA Analysis
| Quenching Method | Principle | Advantages | Disadvantages |
| Pre-cooled (-20°C) Organic Solvent [6] | Rapid denaturation of proteins and quenching of enzymatic activity. | Simple, effective for a broad range of acyl-CoAs. | May not be as efficient for dense tissues. |
| Perchloric Acid (PCA) Precipitation [6] | Immediate quenching and precipitation of proteins. | Very rapid and effective. | Requires a neutralization step which can introduce salts into the sample. |
| Flash-Freezing in Liquid Nitrogen | Halts all enzymatic and chemical reactions through ultra-low temperatures. | The most rapid and complete method of stopping metabolic activity. | Requires subsequent extraction steps while the sample remains frozen. |
IV. Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoA species.[6]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solution: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-cooled to -20°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and 14,000 x g
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
After the final wash, add 1 mL of the pre-cooled (-20°C) extraction solution directly to the plate.
-
Immediately scrape the cells and transfer the cell lysate/extraction solution mixture to a microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube for immediate analysis or storage at -80°C.
Acyl-CoA Extraction Workflow
References
- 1. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 2. Reactive Acyl-CoA Species (RACS) modify proteins and induce carbon stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 10. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 11. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for 12-Hydroxyhexadecanoyl-CoA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 12-hydroxyhexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most prevalent and robust method for the quantification of long-chain acyl-CoAs, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex biological matrix.[4][5][6]
Q2: Why is the quantification of long-chain acyl-CoAs like this compound challenging?
A2: The quantification of long-chain acyl-CoAs presents several challenges. These molecules are often present at low endogenous concentrations, can be unstable in aqueous solutions, and are prone to hydrolysis.[1][7] Their amphiphilic nature can also lead to poor chromatographic peak shapes and ion suppression in the mass spectrometer.[8]
Q3: What are the critical parameters for bioanalytical method validation according to regulatory agencies like the FDA?
A3: Key validation parameters include selectivity, specificity, accuracy, precision, calibration curve and range, carryover, dilution integrity, and stability.[9][10][11] For endogenous analytes, it is also important to carefully consider the matrix effect and recovery.[10]
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: To minimize degradation, it is crucial to work quickly and at low temperatures. Use of acidic conditions and immediate protein precipitation upon sample collection can help to inhibit enzymatic activity that may degrade the analyte.[1] Samples should be stored at -80°C for long-term stability.
Q5: What type of internal standard is recommended for the quantification of this compound?
A5: A stable isotope-labeled internal standard of this compound would be ideal. However, if this is not commercially available, a structurally similar odd-chain or long-chain acyl-CoA, such as C15:0-CoA or C17:0-CoA, can be used as a surrogate.[2][8]
Troubleshooting Guides
This section provides solutions to common issues that may arise during the quantification of this compound using LC-MS/MS.
Issue 1: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Interactions | Some peaks may tail due to interactions with the column stationary phase. Consider adjusting the mobile phase pH or using a different column chemistry. |
| Column Contamination | Contamination at the column inlet can cause peak distortion. Flush the column or, if necessary, replace it. |
| High Injection Volume or Concentration | High sample loads can lead to broad or tailing peaks. Reduce the injection volume or dilute the sample. |
| Extra-Column Effects | Excessive tubing length or poor connections can contribute to peak broadening. Minimize tubing length and ensure all fittings are secure. |
Issue 2: Low Signal Intensity or Sensitivity
| Potential Cause | Recommended Solution |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the analyte. Optimize the chromatographic separation to better resolve the analyte from interfering substances. A thorough sample clean-up, such as solid-phase extraction (SPE), can also mitigate this issue.[8] |
| Analyte Degradation | This compound may have degraded during sample preparation or storage. Ensure samples are processed quickly on ice and stored at appropriate temperatures. |
| Suboptimal MS Parameters | The mass spectrometer settings may not be optimized for the analyte. Perform a tuning and optimization of the precursor and product ions for this compound. |
| Inefficient Extraction | The extraction procedure may not be efficient in recovering the analyte from the matrix. Experiment with different extraction solvents or techniques. |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual sample preparation can introduce variability. Ensure consistent and precise pipetting and timing for each step of the extraction process. |
| Autosampler Issues | Inconsistent injection volumes can lead to poor precision. Check the autosampler for proper function and maintenance. |
| Fluctuations in LC System Pressure | Pressure fluctuations can affect retention times and peak areas. Check for leaks in the LC system and ensure the mobile phase is properly degassed. |
| Unstable MS Response | The mass spectrometer response may be fluctuating. Allow the instrument to stabilize sufficiently before starting the analysis and monitor the internal standard response. |
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method for this compound quantification, based on FDA guidelines.[9][10][11]
| Validation Parameter | Acceptance Criteria | Typical QC Levels |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. | - |
| Calibration Curve (r²) | ≥ 0.99 | LLOQ, Low, Mid, High, ULOQ |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | LLOQ, Low, Mid, High |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). | LLOQ, Low, Mid, High |
| Recovery | Consistent, precise, and reproducible. | Low, Mid, High |
| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%. | Low and High |
| Dilution Integrity | Accuracy and precision within ±15%. | Above ULOQ |
| Stability (Short-term, Long-term, Freeze-thaw) | Analyte concentration within ±15% of the baseline value. | Low and High |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., cell pellets, tissue homogenates) and immediately place them on dry ice to quench metabolic activity.
-
Protein Precipitation: To a 1.5 mL microcentrifuge tube containing the sample, add 500 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid) containing the internal standard.
-
Homogenization: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 10 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 3-minute hold at 95% B and a 2-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized by direct infusion of the analytical standards.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of this compound.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Human Metabolome Database: Showing metabocard for 3-Oxohexadecanoyl-CoA (HMDB0006402) [hmdb.ca]
- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 8. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Fragmentation of Hydroxy Fatty Acyl-CoAs in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the poor fragmentation of hydroxy fatty acyl-CoAs during mass spectrometry (MS/MS) analysis.
Troubleshooting Guides
This section offers step-by-step guidance to address common issues encountered during the MS/MS analysis of hydroxy fatty acyl-CoAs.
Question: I am observing a weak or no signal for my hydroxy fatty acyl-CoA of interest. What are the initial troubleshooting steps?
Answer:
A weak or absent signal for your target analyte can be frustrating. A systematic approach to troubleshooting is crucial. Start by verifying the overall health of your LC-MS system before focusing on analyte-specific issues.
Initial System Health Check:
-
Mass Spectrometer Performance: Infuse a known, stable compound to confirm that the mass spectrometer is functioning correctly and that you observe a stable electrospray.
-
Fresh Reagents: Prepare fresh standards and mobile phases to rule out degradation or contamination as the cause of the low signal.
-
Instrument Parameters: Double-check all instrument settings, including voltages, gas flows, and temperatures, to ensure they are appropriate for your analysis.
If the system appears to be functioning correctly, the issue likely lies with the analyte itself or the specific methodology. The following logical workflow can help you pinpoint the problem.
Question: My hydroxy fatty acyl-CoA precursor ion is stable, but I'm seeing very few or no fragment ions in my MS/MS spectrum. How can I improve fragmentation?
Answer:
Poor fragmentation of hydroxy fatty acyl-CoAs is a common challenge. Several strategies can be employed to enhance fragmentation and obtain more structural information.
-
Optimize Collision Energy: The applied collision energy is a critical parameter. Perform a collision energy ramping experiment to determine the optimal setting for your specific analyte and instrument.
-
Consider Alternative Fragmentation Techniques: While Collision-Induced Dissociation (CID) is widely used, it may not provide sufficient energy or the right type of activation for robust fragmentation of these molecules.[1][2] Higher-Energy Collisional Dissociation (HCD) and Ultraviolet Photodissociation (UVPD) are excellent alternatives that often yield more informative fragment ions.[1][3][4]
| Fragmentation Technique | Principle | Advantages for Hydroxy Fatty Acyl-CoAs | Disadvantages |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas. | Widely available on most mass spectrometers. | May not provide enough energy for extensive fragmentation of stable precursors. |
| Higher-Energy Collisional Dissociation (HCD) | Collisions at higher energies in a dedicated cell. | Produces a richer fragmentation spectrum with more low-mass ions compared to CID.[2] | Can lead to excessive fragmentation if not optimized. |
| Ultraviolet Photodissociation (UVPD) | Uses high-energy photons to induce fragmentation. | Generates unique and complementary fragments to CID/HCD, often cleaving different bonds and providing more detailed structural information.[3][4] | Requires specialized instrumentation. |
-
Chemical Derivatization: Modifying the hydroxy fatty acyl-CoA molecule through derivatization can significantly alter its fragmentation behavior, leading to more informative spectra. This is discussed in more detail in the FAQs below.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Gangliosides and Glycolipids via Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
strategies to prevent non-enzymatic hydrolysis of 12-hydroxyhexadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-enzymatic hydrolysis of 12-hydroxyhexadecanoyl-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-enzymatic hydrolysis?
This compound is a long-chain fatty acyl-coenzyme A (CoA) thioester. The thioester bond, which links the 12-hydroxyhexadecanoic acid to Coenzyme A, is a high-energy bond that is susceptible to nucleophilic attack by water, leading to non-enzymatic hydrolysis.[1][2][3] This inherent reactivity makes it a crucial molecule in various metabolic pathways but also presents challenges for its handling and storage in aqueous experimental settings.
Q2: What are the primary factors that accelerate the non-enzymatic hydrolysis of this compound?
The primary factors that accelerate the non-enzymatic hydrolysis of this compound are:
-
pH: Both alkaline and strongly acidic conditions significantly increase the rate of hydrolysis. The thioester bond is most stable at a slightly acidic to neutral pH.
-
Temperature: Higher temperatures increase the kinetic energy of water molecules, leading to a faster rate of hydrolysis.[4]
-
Aqueous Environment: The presence of water is a prerequisite for hydrolysis. The concentration of water and the composition of the aqueous buffer can influence the rate of degradation.
-
Presence of Certain Additives: Some reagents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can accelerate thioester hydrolysis.
Q3: How can I minimize the non-enzymatic hydrolysis of this compound in my experiments?
To minimize hydrolysis, it is crucial to control the experimental conditions. Key strategies include:
-
Maintaining a slightly acidic pH (around 6.0-7.0) for your buffers.
-
Working at low temperatures (on ice or at 4°C) whenever possible.
-
Minimizing the time the compound spends in aqueous solutions.
-
Using appropriate storage conditions, such as freezing in aliquots.
-
Carefully selecting buffer components and avoiding reagents known to promote hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent experimental results | Degradation of this compound due to hydrolysis. | Verify the integrity of your stock solution. Prepare fresh working solutions and minimize the time they are kept at room temperature. Optimize buffer pH and work at lower temperatures. |
| Precipitation of the compound in aqueous buffer | Long-chain acyl-CoAs have limited solubility in purely aqueous solutions. | Prepare stock solutions in an organic solvent like a mixture of water and dimethyl sulfoxide (B87167) (DMSO) and then dilute into the aqueous buffer immediately before use.[5] The use of a buffer containing 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been shown to improve stability and solubility. |
| Loss of activity over a short period in solution | Rapid hydrolysis at suboptimal pH or temperature. | Re-evaluate your buffer system. Ensure the pH is in the optimal range (6.0-7.0). Perform all manipulations on ice. |
Quantitative Data on Stability
While specific data for this compound is limited, the following table provides an estimated stability profile for long-chain acyl-CoAs based on available literature for similar molecules like palmitoyl-CoA. These values should be used as a guideline for experimental design.
| Parameter | Condition | Estimated Stability (Remaining Compound after 24h) |
| pH | pH 4.0 | >90% |
| pH 7.0 | ~80-90% | |
| pH 8.5 | <50% | |
| Temperature | 4°C | >95% (at optimal pH) |
| 25°C | ~70-80% (at optimal pH) | |
| 37°C | <60% (at optimal pH) | |
| Buffer Composition | Aqueous Buffer (pH 7.0) | ~80% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7.0) | >95% |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
This protocol describes the preparation of a stock solution to minimize initial degradation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Argon or nitrogen gas
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.
-
Overlay the aliquot with argon or nitrogen gas to displace oxygen.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions and Minimizing Hydrolysis During Experiments
This protocol outlines the steps to prepare and use this compound in an experiment while minimizing hydrolysis.
Materials:
-
Frozen aliquot of this compound stock solution (from Protocol 1)
-
Ice-cold experimental buffer (pH 6.0-7.0)
-
Pre-chilled pipette tips and tubes
Procedure:
-
Thaw the required aliquot of the stock solution on ice.
-
Immediately before use, dilute the stock solution to the final working concentration in the ice-cold experimental buffer.
-
Perform all subsequent experimental steps on ice or at 4°C.
-
Use the prepared working solution as quickly as possible to minimize the time it remains in the aqueous environment.
-
For time-course experiments, prepare fresh dilutions of this compound at each time point if feasible.
Visualizations
References
Validation & Comparative
A Functional Comparison of 12-hydroxyhexadecanoyl-CoA and Palmitoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between structurally similar lipid molecules is paramount for targeted therapeutic design. This guide provides a detailed functional comparison of 12-hydroxyhexadecanoyl-CoA and the well-characterized palmitoyl-CoA, offering insights into their distinct metabolic fates and signaling roles.
While both are 16-carbon fatty acyl-CoA derivatives, the presence of a hydroxyl group on the 12th carbon of this compound introduces significant functional divergences from its non-hydroxylated counterpart, palmitoyl-CoA. This comparison synthesizes available experimental data and established metabolic principles to illuminate these differences.
Core Functional Distinctions
Palmitoyl-CoA is a central hub in cellular metabolism, primarily serving as a substrate for energy production through beta-oxidation and as a building block for complex lipids like sphingolipids.[1][2] It also plays a crucial role in post-translational modification of proteins through palmitoylation.[3] In contrast, the functions of this compound are less well-defined, but the presence of the hydroxyl group suggests distinct metabolic processing and signaling properties. Hydroxylated fatty acids are known to be incorporated into specific sphingolipids and can influence membrane biophysical properties.[4]
Comparative Data Summary
The following table summarizes the key functional and metabolic differences between this compound and palmitoyl-CoA, based on established biochemical pathways.
| Feature | This compound | Palmitoyl-CoA | Supporting Evidence/Inference |
| Primary Metabolic Fate | Likely substrate for specialized metabolic pathways, including incorporation into specific sphingolipids and potential for ω-oxidation. | Primarily undergoes β-oxidation for ATP production in the mitochondria.[1] | General principles of hydroxylated fatty acid metabolism suggest alternative pathways to standard β-oxidation.[4] |
| Substrate for Beta-Oxidation | Unlikely to be a direct substrate for conventional mitochondrial β-oxidation due to the hydroxyl group. | A primary substrate for mitochondrial β-oxidation.[1] | The hydroxyl group would likely impede the activity of acyl-CoA dehydrogenases. |
| Role in Sphingolipid Synthesis | Potentially incorporated into specific classes of hydroxylated sphingolipids. | A key precursor for the synthesis of ceramides (B1148491) and other sphingolipids.[5] | 2-hydroxy fatty acids are known to be incorporated into sphingolipids.[4] |
| Protein Acylation | Unlikely to be a major substrate for protein S-palmitoylation. | The primary acyl donor for S-palmitoylation, a reversible post-translational modification.[3] | The specificity of palmitoyltransferases for non-hydroxylated acyl chains is well-established.[3] |
| Signaling Roles | Potential role in modulating membrane properties and interacting with specific receptors. | Acts as an allosteric regulator of enzymes like acetyl-CoA carboxylase and influences ion channel function.[2] | Hydroxylated fatty acids can alter membrane fluidity and protein interactions.[4] |
Signaling Pathways and Metabolic Fates
The distinct structures of this compound and palmitoyl-CoA dictate their entry into different metabolic and signaling cascades.
Palmitoyl-CoA Metabolic and Signaling Pathways
Palmitoyl-CoA is a key node in cellular lipid metabolism. It is synthesized from palmitic acid and CoA and can then be either transported into the mitochondria for energy production via beta-oxidation or utilized in the endoplasmic reticulum for the synthesis of various complex lipids. It also acts as a signaling molecule, allosterically regulating metabolic enzymes.
Caption: Metabolic and signaling pathways of Palmitoyl-CoA.
Postulated Metabolic and Signaling Pathways of this compound
The metabolism of this compound is not as well-documented. However, based on the known metabolism of other hydroxylated fatty acids, it is likely to be a substrate for a different set of enzymes, potentially leading to the synthesis of specialized hydroxylated lipids or undergoing degradation through pathways like ω-oxidation followed by β-oxidation from both ends.
Caption: Postulated metabolic and signaling pathways of this compound.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments to characterize and compare the functions of this compound and palmitoyl-CoA.
In Vitro Acyl-CoA Synthetase Activity Assay
This protocol is designed to determine if 12-hydroxyhexadecanoic acid can be activated to its CoA derivative by acyl-CoA synthetases.
Objective: To measure the kinetics of this compound synthesis.
Principle: The activity of acyl-CoA synthetase is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
Materials:
-
Purified acyl-CoA synthetase
-
12-hydroxyhexadecanoic acid and palmitic acid
-
Coenzyme A (CoA)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, CoA, ATP, PEP, NADH, PK, and LDH.
-
Add a fixed amount of purified acyl-CoA synthetase to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding varying concentrations of either 12-hydroxyhexadecanoic acid or palmitic acid.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Caption: Experimental workflow for the in vitro Acyl-CoA synthetase activity assay.
Analysis of Cellular Acyl-CoA Profiles by LC-MS/MS
This protocol outlines a method for the quantitative comparison of this compound and palmitoyl-CoA levels in cultured cells.
Objective: To quantify the intracellular concentrations of this compound and palmitoyl-CoA.
Principle: Cellular lipids are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of acyl-CoAs.
Materials:
-
Cultured cells
-
Internal standards (e.g., ¹³C-labeled palmitoyl-CoA)
-
Extraction solvent (e.g., isopropanol/acetonitrile/water)
-
LC-MS/MS system with a C18 column
Procedure:
-
Culture cells under desired experimental conditions.
-
Quench metabolism rapidly (e.g., with cold methanol).
-
Lyse cells and extract lipids using the extraction solvent containing internal standards.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate acyl-CoAs using a C18 column with a gradient of mobile phases.
-
Detect and quantify this compound and palmitoyl-CoA using multiple reaction monitoring (MRM) based on their specific precursor and product ion masses.
-
Calculate the concentration of each analyte relative to the internal standard.
Caption: Workflow for the analysis of cellular Acyl-CoA profiles by LC-MS/MS.
Conclusion
The hydroxylation of palmitoyl-CoA to form this compound represents a critical metabolic branch point, likely diverting this lipid from canonical energy production pathways towards specialized functions in lipid signaling and membrane biology. While direct experimental evidence for the specific roles of this compound is still emerging, the comparative framework presented here provides a robust foundation for future investigations. The provided experimental protocols offer a starting point for researchers to quantitatively assess the metabolism and function of this and other modified fatty acyl-CoAs, ultimately paving the way for the development of novel therapeutics targeting specific lipid metabolic pathways.
References
A Comparative Analysis of the Biological Activities of 12-Hydroxyhexadecanoyl-CoA and 12-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 12-hydroxyhexadecanoyl-CoA and its corresponding free fatty acid, 12-hydroxystearic acid (12-HSA). While extensive research has elucidated specific signaling roles for 12-HSA, information on the distinct biological activities of this compound, beyond its function as a metabolic intermediate, is limited. This comparison, therefore, highlights the well-documented activities of 12-HSA and contrasts them with the established metabolic functions of long-chain hydroxyacyl-CoAs.
Overview of Biological Roles
12-Hydroxystearic Acid (12-HSA) is a hydroxylated saturated fatty acid that has demonstrated a range of biological effects, particularly in the skin. It functions as a signaling molecule, influencing cellular processes such as inflammation, immune response, and extracellular matrix production.
This compound is the activated form of 12-hydroxystearic acid, a necessary step for its entry into metabolic pathways. Its primary role is as an intermediate in fatty acid metabolism, specifically in beta-oxidation (catabolism) and fatty acid elongation (anabolism). Specific signaling activities independent of its metabolic function are not well-documented in current literature.
Comparative Data on Biological Activities
The following table summarizes the known biological activities and provides quantitative data where available.
| Biological Activity | This compound | 12-Hydroxystearic Acid (12-HSA) |
| Primary Function | Metabolic Intermediate | Signaling Molecule |
| PPARα Agonism | No direct evidence of signaling activity. | Acts as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, with a 4.9-fold induction in activity observed in a luciferase reporter gene assay.[1] |
| Antimicrobial Peptide (AMP) Induction | No direct evidence of signaling activity. | Potent stimulator of AMP secretion from primary epidermal keratinocytes.[2][3] Induces the expression of multiple AMP genes, including S100A7, RNase7, LL-37, and HBD-3.[4] |
| Collagen Synthesis | No direct evidence of signaling activity. | Has been shown to increase collagen synthesis in human dermal fibroblasts. However, one study indicated no statistically significant effect on collagen type I levels, while another regioisomer, 10-HSA, showed a significant increase.[1] Other studies suggest a positive impact on collagen production. |
| Metabolic Pathways | Intermediate in fatty acid β-oxidation and elongation. | Substrate for activation to this compound to enter metabolic pathways. |
Signaling Pathways and Metabolic Fate
12-Hydroxystearic Acid Signaling
12-HSA has been shown to influence at least two distinct signaling pathways in skin cells:
-
PPARα Activation: As a PPARα agonist, 12-HSA can modulate the expression of genes involved in lipid metabolism and inflammation.[1]
-
Antimicrobial Peptide Induction: 12-HSA stimulates keratinocytes to secrete AMPs through a signaling cascade that involves the downregulation of caspase-8, leading to inflammasome activation.[2]
Metabolic Fate of this compound
This compound, as a fatty acyl-CoA, is channeled into major metabolic pathways within the mitochondria and peroxisomes.
References
- 1. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of Hydroxy Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of different hydroxy fatty acyl-CoAs, crucial intermediates in fatty acid metabolism. Understanding their distinct roles is vital for research into metabolic diseases and the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways to facilitate a comprehensive understanding.
Introduction to Hydroxy Fatty Acyl-CoAs
Hydroxy fatty acyl-CoAs are a class of molecules that play pivotal roles in both the breakdown (catabolism) and synthesis (anabolism) of fatty acids. The position of the hydroxyl group on the acyl chain, as well as the chain length itself, dictates their metabolic fate and physiological effects. The two primary classes discussed in this guide are 2-hydroxyacyl-CoAs and 3-hydroxyacyl-CoAs.
-
2-Hydroxyacyl-CoAs: These are key intermediates in the alpha-oxidation pathway, a process essential for the metabolism of branched-chain fatty acids and 2-hydroxy long-chain fatty acids.[1][2][3] This pathway is particularly important for the degradation of phytanic acid, a branched-chain fatty acid that, if accumulated, can lead to neurological damage.[2][3]
-
3-Hydroxyacyl-CoAs: These are central intermediates in the beta-oxidation spiral, the primary pathway for fatty acid degradation to produce acetyl-CoA for energy generation.[4][5] Enzymes acting on 3-hydroxyacyl-CoAs exhibit specificity for the chain length of the fatty acyl group, leading to the classification of short-chain, medium-chain, and long-chain 3-hydroxyacyl-CoA dehydrogenases.
Quantitative Comparison of Enzyme Kinetics
The metabolic flux through pathways involving hydroxy fatty acyl-CoAs is largely determined by the kinetic properties of the enzymes that process them. The following table summarizes the kinetic parameters (Km and Vmax) of L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate (3-Hydroxyacyl-CoA) | Chain Length | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 3-Hydroxybutyryl-CoA | C4 | Pig heart | 25 | 13.8 | [5] |
| 3-Hydroxyoctanoyl-CoA | C8 | Pig heart | 4.5 | 29.5 | [5] |
| 3-Hydroxydodecanoyl-CoA | C12 | Pig heart | 3.8 | 21.2 | [5] |
| 3-Hydroxypalmitoyl-CoA | C16 | Pig heart | 4.2 | 11.5 | [5] |
Note: The data indicates that L-3-hydroxyacyl-CoA dehydrogenase has the highest affinity (lowest Km) for medium to long-chain substrates, while its maximal velocity (Vmax) is highest for medium-chain substrates.[5]
Metabolic Pathways and Signaling
The metabolic pathways of 2-hydroxyacyl-CoAs and 3-hydroxyacyl-CoAs are distinct, leading to different physiological outcomes.
Alpha-Oxidation of 2-Hydroxyacyl-CoAs
2-Hydroxyacyl-CoAs are primarily metabolized through the alpha-oxidation pathway, which occurs in peroxisomes.[1][2] This pathway involves the cleavage of the 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde with one less carbon atom.[2][6]
Beta-Oxidation of 3-Hydroxyacyl-CoAs
3-Hydroxyacyl-CoAs are intermediates in the mitochondrial beta-oxidation pathway. The chain length of the acyl-CoA determines which dehydrogenase enzyme is primarily responsible for its oxidation.
Signaling Roles of Short-Chain Fatty Acids
While longer-chain hydroxy fatty acids primarily serve as metabolic intermediates, the end products of their metabolism, particularly short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, can act as signaling molecules.[7][8][9][10] These SCFAs can activate G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3 and inhibit histone deacetylases (HDACs), thereby influencing gene expression and cellular processes like inflammation and metabolism.[7][8][9] A key downstream target of SCFA signaling is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][10]
Experimental Protocols
Accurate and reproducible experimental methods are crucial for studying the metabolic effects of hydroxy fatty acyl-CoAs. Below are summaries of key protocols.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+. The rate of NADH formation is directly proportional to the enzyme activity.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NAD+ solution
-
3-Hydroxyacyl-CoA substrate of desired chain length
-
Enzyme preparation (e.g., purified enzyme, cell lysate)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and NAD+ in a cuvette.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Quantification of Hydroxy Fatty Acyl-CoAs by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of various acyl-CoA species, including hydroxy fatty acyl-CoAs.
Principle: Acyl-CoAs are separated by liquid chromatography and then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and its characteristic fragment ions allows for precise identification and quantification.
General Workflow:
-
Sample Preparation: Extract acyl-CoAs from cells or tissues using a suitable solvent system (e.g., methanol/water/chloroform).
-
Chromatographic Separation: Separate the different acyl-CoA species using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometric Detection: Introduce the separated analytes into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode for detection.
-
Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor and product ion transitions for each hydroxy fatty acyl-CoA of interest. Quantify the analytes by comparing their peak areas to those of known standards.
Cell-Based Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid oxidation in cultured cells by monitoring the production of a metabolic byproduct, such as radiolabeled CO2 or water, from a radiolabeled fatty acid substrate.
Principle: Cells are incubated with a radiolabeled hydroxy fatty acid. The rate of its oxidation is determined by measuring the amount of radiolabeled product released by the cells.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
Radiolabeled hydroxy fatty acid (e.g., [1-14C]-3-hydroxyoctanoic acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow.
-
Incubation with Substrate: Replace the culture medium with a medium containing the radiolabeled hydroxy fatty acid.
-
Trapping of Product: Incubate the cells for a defined period. If using a 14C-labeled substrate, trap the produced 14CO2 using a suitable trapping agent (e.g., a filter paper soaked in NaOH) placed in the well.
-
Measurement: After incubation, measure the radioactivity of the trapped product using a scintillation counter.
-
Normalization: Normalize the results to the amount of protein or number of cells per well to determine the rate of fatty acid oxidation.
Conclusion
The metabolic effects of hydroxy fatty acyl-CoAs are diverse and dependent on their specific chemical structure. While 3-hydroxyacyl-CoAs are key players in the ubiquitous energy-generating pathway of beta-oxidation, 2-hydroxyacyl-CoAs are processed through the more specialized alpha-oxidation pathway. The chain length of these molecules significantly influences their interaction with metabolic enzymes. Furthermore, the downstream products of their metabolism, particularly short-chain fatty acids, can act as important signaling molecules, impacting cellular function beyond simple energy metabolism. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of these fascinating molecules in health and disease.
References
- 1. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. physoc.org [physoc.org]
- 4. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Case for 12-Hydroxyhexadecanoyl-CoA: A Potential Biomarker in Fatty Acid Oxidation Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The identification of sensitive and specific biomarkers is paramount for the early diagnosis, monitoring, and therapeutic development for inborn errors of metabolism. While acylcarnitines and very-long-chain fatty acids have been the cornerstone for diagnosing fatty acid oxidation (FAO) and peroxisomal disorders, the exploration of novel biomarkers is crucial for enhancing diagnostic accuracy and understanding disease pathophysiology. This guide presents a comparative analysis of 12-hydroxyhexadecanoyl-CoA as a potential biomarker for disorders characterized by impaired fatty acid β-oxidation, comparing it with established markers for conditions such as Zellweger spectrum disorders and dicarboxylic aciduria.
Unveiling the Metabolic Significance of this compound
This compound is an intermediate metabolite in the ω-oxidation pathway of palmitic acid (hexadecanoic acid). While β-oxidation is the primary route for fatty acid degradation, ω-oxidation serves as an alternative pathway that becomes more prominent when β-oxidation is defective. This process is initiated by cytochrome P450 enzymes, which hydroxylate the terminal methyl group (ω-carbon) of the fatty acid.[1][2][3] The resulting ω-hydroxy fatty acid is then further oxidized to a dicarboxylic acid.[3][4] An accumulation of intermediates from this pathway could therefore signify a bottleneck in the primary β-oxidation pathway.
dot
Caption: Metabolic pathway showing the ω-oxidation of palmitic acid.
Comparative Analysis: this compound vs. Established Biomarkers
The validation of a new biomarker requires a thorough comparison with existing diagnostic methods. Here, we compare the potential of this compound with established biomarkers for fatty acid oxidation disorders and peroxisomal biogenesis disorders.
| Biomarker Class | Specific Examples | Associated Disorders | Advantages | Limitations |
| Acylcarnitines | C8, C10, C14:1, C16 | MCAD, VLCAD, LCHAD deficiencies | Well-established, used in newborn screening, reflect mitochondrial β-oxidation defects.[5] | Can be influenced by diet and carnitine supplementation; may not be elevated in all affected individuals. |
| Very-Long-Chain Fatty Acids (VLCFAs) | C26:0, C24:0/C22:0 ratio | Zellweger spectrum disorders, X-linked adrenoleukodystrophy | High sensitivity and specificity for peroxisomal disorders.[6] | Primarily indicative of peroxisomal dysfunction, not mitochondrial FAO defects. |
| Dicarboxylic Acids | Adipic, suberic, sebacic acids | MCAD deficiency, glutaric aciduria type II, Zellweger syndrome | Indicate increased ω-oxidation flux due to impaired β-oxidation.[7][8][9] | Lack specificity as they are elevated in various conditions, including ketosis. |
| Phytanic and Pristanic Acids | Phytanic acid, Pristanic acid | Refsum disease, Zellweger spectrum disorders | Specific for defects in α- and β-oxidation of branched-chain fatty acids.[6] | Not relevant for disorders solely affecting straight-chain fatty acid oxidation. |
| Pipecolic Acid | L-pipecolic acid | Zellweger spectrum disorders | Marker of peroxisomal amino acid metabolism defects.[6] | Not directly related to fatty acid metabolism. |
| Potential: this compound | This compound | Hypothesized: Disorders with impaired long-chain fatty acid β-oxidation. | Potentially more specific to the initial steps of ω-oxidation of palmitic acid than downstream dicarboxylic acids. | Not yet validated, analytical methods not standardized for clinical use, clinical relevance and concentration ranges are unknown. |
Proposed Experimental Validation Workflow
The validation of this compound as a biomarker requires a systematic approach, from analytical method development to clinical cohort studies.
dot
Caption: Proposed workflow for the validation of this compound.
Experimental Protocols
1. Quantification of this compound by LC-MS/MS
This protocol is a proposed method based on established procedures for other acyl-CoAs.
-
Sample Preparation (from plasma or tissue):
-
Homogenize tissue samples in a cold buffer containing antioxidants.
-
Precipitate proteins using a suitable agent (e.g., acetonitrile (B52724) or perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
The supernatant containing the acyl-CoAs is then subjected to solid-phase extraction (SPE) for purification and concentration.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient of two solvents is used, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the acyl-CoAs based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
-
2. Comparison with Established Biomarkers in a Patient Cohort
-
Study Population: Recruit patients with confirmed fatty acid oxidation disorders (e.g., VLCAD deficiency) or peroxisomal disorders (e.g., Zellweger spectrum disorder) and a cohort of healthy, age-matched controls.
-
Sample Collection: Collect plasma and/or urine samples from all participants.
-
Biomarker Analysis:
-
Analyze this compound levels using the developed LC-MS/MS method.
-
Concurrently, measure established biomarkers in the same samples:
-
Acylcarnitine profiles by LC-MS/MS.
-
VLCFAs by GC-MS.
-
Urinary organic acids (including dicarboxylic acids) by GC-MS.
-
-
-
Statistical Analysis:
-
Compare the levels of this compound between the patient and control groups.
-
Perform receiver operating characteristic (ROC) curve analysis to determine the sensitivity and specificity of this compound as a diagnostic marker.
-
Correlate the levels of this compound with the levels of established biomarkers to understand its metabolic context.
-
Logical Relationship for Biomarker Potential
References
- 1. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dicarboxylic acids as markers of fatty acid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Long-Chain Hydroxy Fatty Acids and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct structural analogs of 12-hydroxyhexadecanoyl-CoA are not extensively documented in publicly available research, this guide provides a comparative analysis of structurally related long-chain hydroxy fatty acids and their derivatives. These compounds share key structural features, such as a hydroxylated long-chain acyl backbone, and exhibit a range of biological activities. This guide focuses on their interactions with key enzymatic and receptor targets, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The data presented herein is intended to serve as a valuable resource for researchers in the fields of lipid biology, pharmacology, and drug discovery, facilitating the exploration of this class of molecules for therapeutic applications.
Quantitative Comparison of Bioactivity
The following tables summarize the in vitro potency of various long-chain fatty acids and their analogs on several key protein targets involved in metabolic and inflammatory signaling. These targets include G-protein coupled receptors (GPCRs) such as GPR40 and GPR120, and enzymes of the endocannabinoid system, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
Table 1: Agonist Activity of Long-Chain Fatty Acids on GPCRs
| Compound/Analog | Target | Assay Type | EC50 (µM) | Cell Line | Reference |
| Palmitic Acid | GPR40 | Calcium Mobilization | 1-2 | Not Specified | [1] |
| Oleic Acid | GPR120 | Calcium Mobilization | 9093 | Not Specified | [2] |
| Linoleic Acid | GPR120 | Calcium Mobilization | 3780 | Not Specified | [2] |
| α-Linolenic Acid | GPR120 | Calcium Mobilization | ~10 | HEK293 | [3] |
| Docosahexaenoic Acid (DHA) | GPR120 | β-arrestin recruitment | ~10 | Not Specified | [3] |
| AM-5262 | GPR40 | Not Specified | 0.026 | Not Specified | [4] |
| AMG 837 | GPR40 | Not Specified | 0.055 | Not Specified | [5] |
| GW9508 | GPR120 | Calcium Mobilization | 3.47 | HEK293 | [6] |
| TUG-891 | GPR120 | Calcium Mobilization | ~0.03 | Not Specified | [7] |
Table 2: Inhibitory Activity of Fatty Acid Analogs on FAAH and MAGL
| Compound/Analog | Target | IC50 (nM) | Assay Type | Reference |
| URB597 | FAAH | 4.6 | Not Specified | [8] |
| OL-135 | FAAH | ~10 | Not Specified | [9] |
| JZL-195 | FAAH | 12 | Activity-Based Protein Profiling | [10] |
| JZL-195 | MAGL | 19 | Activity-Based Protein Profiling | [10] |
| Compound 19 (Benzoxazole derivative) | MAGL | 8.4 | Not Specified | [11] |
| Compound 20 (Benzoxazole derivative) | MAGL | 7.6 | Not Specified | [11] |
| VS1 (Virtual screen hit) | MAGL | 34,700 | Not Specified | [12] |
| VS2 (Virtual screen hit) | MAGL | 48,900 | Not Specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the bioactivity of long-chain hydroxy fatty acid analogs.
Gq-Coupled GPCR Activation: Calcium Mobilization Assay
This protocol is adapted for measuring the activation of Gq-coupled receptors, such as GPR40 and GPR120, which signal through an increase in intracellular calcium.[13][14][15]
Materials:
-
HEK293 cells stably expressing the GPCR of interest (e.g., GPR120).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (long-chain hydroxy fatty acid analogs).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Plating: Seed the stable HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer at 2x the final desired concentration.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Automatically inject 100 µL of the 2x compound solution into each well.
-
Continue to record the fluorescence for at least 120 seconds.
-
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is proportional to the intracellular calcium concentration. Plot the fluorescence change against the compound concentration to generate a dose-response curve and calculate the EC50 value.
GPCR-Mediated ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event common to many GPCRs, including GPR120.[16][17][18]
Materials:
-
Cells expressing the GPCR of interest.
-
Serum-free cell culture medium.
-
Test compounds and a known agonist.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE equipment and Western blotting apparatus.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Starvation: Plate cells and allow them to reach ~80% confluency. Before the experiment, serum-starve the cells for 4-16 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of the test compounds for a predetermined time (e.g., 5-15 minutes) at 37°C. Include a positive control (known agonist) and a vehicle control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and collect the lysates. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each treatment.
-
Plot the normalized data against compound concentration to determine the EC50.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using the DOT language.
Figure 1: GPR120 Signaling Pathways.[7][19][20][21]
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by LY2881835 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
Confirming the Enzymatic Product of a Novel Hydroxylase as 12-Hydroxyhexadecanoyl-CoA: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the definitive identification and quantification of 12-hydroxyhexadecanoyl-CoA, the putative product of a novel hydroxylase. We present a detailed evaluation of the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS/MS) approach alongside alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC). This objective comparison, supported by experimental data and detailed protocols, will aid researchers in selecting the most suitable method for their specific analytical needs.
Executive Summary
The robust confirmation of an enzymatic product is a cornerstone of biochemical research and drug development. For novel hydroxylases, precise characterization of the product's chemical structure and its quantitative measurement are paramount. This guide focuses on this compound and compares the principal analytical techniques used for its analysis.
| Feature | LC-MS/MS | GC-MS | TLC |
| Specificity | Very High | High | Low to Moderate |
| Sensitivity | Very High (fmol-pmol) | High (pmol) | Low (nmol-µmol) |
| Quantitative Accuracy | Excellent | Good | Semi-Quantitative |
| Throughput | High | Medium | High |
| Sample Preparation | Moderate | Extensive (derivatization required) | Simple |
| Structural Information | High (fragmentation pattern) | High (fragmentation pattern) | Limited (Rf value) |
Comparison of Analytical Methods
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier method for the analysis of acyl-CoAs, offering unparalleled sensitivity and specificity.[1][2][3][4][5] It allows for the direct analysis of the intact molecule, providing both molecular weight and structural information through fragmentation analysis.
Advantages:
-
High Specificity: The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) allows for the highly selective detection of the target analyte even in complex biological matrices.[2][4]
-
High Sensitivity: Limits of detection (LOD) are typically in the femtomole to low picomole range.[3][4]
-
Direct Analysis: Does not require derivatization, which simplifies sample preparation and reduces the risk of analyte degradation.
Disadvantages:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, potentially leading to ion suppression or enhancement.
-
Cost: The initial investment and maintenance costs for LC-MS/MS instrumentation are high.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like hydroxy fatty acids, a chemical derivatization step is necessary to increase their volatility.[6][7][8][9]
Advantages:
-
High Resolution: GC offers excellent chromatographic separation of isomers.
-
Robust and Reliable: It is a well-established technique with extensive libraries of mass spectra for compound identification.
Disadvantages:
-
Indirect Analysis: Requires hydrolysis of the CoA ester and derivatization of the resulting hydroxy fatty acid, which adds complexity and potential for sample loss.
-
Thermal Degradation: The high temperatures used in the GC inlet and column can lead to the degradation of sensitive analytes.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive method for the separation of compounds based on their polarity.[10][11][12][13][14] It is primarily used for qualitative analysis and for monitoring the progress of reactions.
Advantages:
-
Simplicity and Low Cost: Requires minimal equipment and inexpensive consumables.
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate.
Disadvantages:
-
Low Specificity and Sensitivity: It is difficult to resolve structurally similar compounds, and the detection limits are significantly higher than for MS-based methods.
-
Limited Quantitative Capability: While densitometry can be used for quantification, it is generally less accurate and precise than LC-MS/MS or GC-MS.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the analysis of long-chain hydroxy fatty acids using the compared methods.
| Parameter | LC-MS/MS | GC-MS | TLC |
| Limit of Detection (LOD) | 1 - 100 fmol[3][4] | 0.1 - 10 pmol | 1 - 10 nmol |
| Limit of Quantitation (LOQ) | 5 - 500 fmol[4] | 0.5 - 50 pmol | 5 - 50 nmol |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude | 1 - 2 orders of magnitude |
| Precision (%RSD) | < 15% | < 20% | 20 - 30% |
| Recovery | 80 - 110%[1] | 70 - 90% | Variable |
Comparison with Other Alternatives: Potential Enzymatic Products
A novel hydroxylase may exhibit promiscuous activity, leading to the formation of alternative products. Understanding these potential side-products is crucial for a comprehensive characterization of the enzyme. Fatty acid hydroxylases can produce a variety of positional isomers, with the hydroxyl group introduced at different carbons along the fatty acyl chain.[6][7][15][16][17]
Potential Alternative Products:
-
Positional Isomers: Besides the 12-hydroxy product, the novel hydroxylase could potentially produce other isomers such as 2-hydroxy, 3-hydroxy, or ω-hydroxy hexadecanoyl-CoA.
-
Products of Desaturation: The enzyme might possess desaturase activity, leading to the formation of unsaturated hydroxy-hexadecanoyl-CoA species.
-
Shorter or Longer Chain Products: If the enzyme has activity towards other fatty acyl-CoA substrates, a range of hydroxylated products with different chain lengths could be generated.
The analytical methods described in this guide, particularly LC-MS/MS and GC-MS, are well-suited for the separation and identification of these potential alternative products, allowing for a detailed profiling of the enzyme's product specificity.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol describes the direct analysis of this compound from an in vitro enzymatic reaction.
1. Sample Preparation: a. Quench the enzymatic reaction by adding two volumes of ice-cold acetonitrile. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. c. Transfer the supernatant to a new microfuge tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the sample in 100 µL of 50% methanol (B129727) in water.
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.[3]
- Mobile Phase B: Acetonitrile.
- Gradient: Start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to 20% B for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): m/z corresponding to [M+H]+ of this compound.
- Product Ion (Q3): Characteristic fragment ion (e.g., loss of the phosphopantetheine moiety).
- Collision Energy: Optimize for the specific precursor-product ion transition.
Protocol 2: GC-MS Analysis of 12-Hydroxyhexadecanoic Acid
This protocol involves the hydrolysis of the CoA ester followed by derivatization of the resulting hydroxy fatty acid.
1. Sample Preparation: a. To the enzymatic reaction, add 1 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the CoA ester. b. Acidify the reaction with 1 M HCl. c. Extract the 12-hydroxyhexadecanoic acid with two volumes of hexane (B92381). d. Evaporate the hexane layer to dryness under nitrogen.
2. Derivatization (Silylation): a. To the dried sample, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[18] b. Incubate at 60°C for 30 minutes.[18] c. Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.
3. Gas Chromatography:
- Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injector Temperature: 250°C.
4. Mass Spectrometry:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (m/z 50-650) for identification or Selected Ion Monitoring (SIM) for quantification.
Protocol 3: TLC Analysis of 12-Hydroxyhexadecanoic Acid
This protocol is suitable for rapid, qualitative assessment.
1. Sample Preparation: a. Hydrolyze the this compound as described in the GC-MS protocol (Step 1). b. Extract the hydroxy fatty acid with a suitable organic solvent (e.g., ethyl acetate). c. Concentrate the extract to a small volume.
2. Thin-Layer Chromatography:
- Stationary Phase: Silica gel 60 TLC plate.
- Mobile Phase: A mixture of hexane, diethyl ether, and acetic acid (e.g., 70:30:1, v/v/v).[13]
- Application: Spot the concentrated extract and a standard of 12-hydroxyhexadecanoic acid onto the TLC plate.
- Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent to ascend.
- Visualization: After development, dry the plate and visualize the spots using iodine vapor or by charring with a sulfuric acid solution.[13][14]
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS analysis of 12-hydroxyhexadecanoic acid.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 7. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. marinelipids.ca [marinelipids.ca]
12-hydroxyhexadecanoyl-CoA's role in comparison to other lipid signaling molecules
While the direct signaling functions of 12-hydroxyhexadecanoyl-CoA remain an area of emerging research, a comprehensive comparison with established lipid signaling molecules—Sphingosine-1-Phosphate (S1P), Lysophosphatidic Acid (LPA), Prostaglandin (B15479496) E2 (PGE2), and Resolvin E1 (RvE1)—highlights the diverse and critical roles lipids play in cellular communication. This guide provides a detailed analysis of their signaling pathways, physiological roles, and the experimental methodologies used to elucidate their functions, offering a valuable resource for researchers, scientists, and drug development professionals.
Long-chain acyl-CoAs, such as this compound, are primarily recognized for their crucial roles in fatty acid metabolism and as precursors for the synthesis of complex lipids. While they can act as regulatory molecules by modulating enzyme activity and gene expression, a specific, receptor-mediated signaling pathway analogous to well-defined lipid signaling molecules has yet to be fully characterized.[1][2] In contrast, S1P, LPA, PGE2, and RvE1 have been extensively studied as potent signaling molecules with dedicated receptors and well-delineated downstream pathways that govern a wide array of physiological and pathological processes.
Comparative Overview of Key Lipid Signaling Molecules
The following sections detail the signaling mechanisms and functions of S1P, LPA, PGE2, and RvE1, providing a framework for understanding the diverse world of lipid-mediated signaling.
Sphingosine-1-Phosphate (S1P)
S1P is a bioactive sphingolipid metabolite that plays a pivotal role in regulating numerous cellular processes, including cell proliferation, survival, migration, and differentiation.[3][4] It is formed from the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphKs).[4][5] S1P can act both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[3][5][6] This dual functionality contributes to its diverse physiological effects. The differential coupling of S1P receptors to various G proteins initiates distinct downstream signaling cascades.[3][7]
A key function of S1P signaling is the regulation of immune cell trafficking.[4][5] A concentration gradient of S1P between lymphoid tissues and the blood is essential for the egress of lymphocytes from lymphoid organs.[4][5] S1P also plays significant roles in vascular development, angiogenesis, and vascular stability.[3][5]
Lysophosphatidic Acid (LPA)
LPA is a class of simple phospholipids (B1166683) that acts as a potent signaling molecule through at least six cognate GPCRs, known as LPA1-6.[1][8][9] Similar to S1P receptors, LPA receptors couple to various G proteins, including Gi/o, Gq, G12/13, and Gs, leading to a multitude of cellular responses.[1][8] LPA is produced through multiple enzymatic pathways, with a major route involving the action of the enzyme autotaxin on lysophosphatidylcholine.[8]
LPA signaling is involved in a wide range of biological processes, including cell proliferation, survival, migration, and differentiation.[10] It plays crucial roles in nervous system development, wound healing, and cancer progression.[8][10] The diverse effects of LPA are underscored by the widespread expression of its receptors and its presence in various biological fluids.
Prostaglandin E2 (PGE2)
PGE2 is a principal member of the prostaglandin family, derived from the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes.[11][12] It exerts its effects by binding to four distinct GPCR subtypes: EP1, EP2, EP3, and EP4.[12][13] Each EP receptor subtype is coupled to different G proteins and activates distinct intracellular signaling pathways, leading to a wide array of and sometimes opposing physiological responses.[12][13] For instance, EP2 and EP4 receptors typically couple to Gs to increase intracellular cAMP levels, while EP1 couples to Gq to increase intracellular calcium, and EP3 can couple to Gi to decrease cAMP.[12][13][14]
PGE2 is a key mediator of inflammation, pain, and fever.[11] It also plays complex roles in immune regulation, modulating the function of various immune cells.[11][14] Beyond its role in inflammation, PGE2 is involved in gastric acid secretion, uterine contractions, and the regulation of blood pressure.[12][13]
Resolvin E1 (RvE1)
RvE1 is a member of the resolvin family of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[15][16] Unlike pro-inflammatory lipids, resolvins are actively involved in the resolution of inflammation, a process critical for restoring tissue homeostasis.[16] RvE1 exerts its effects by binding to two receptors: ChemR23 (also known as CMKLR1) and the leukotriene B4 receptor 1 (BLT1), acting as an antagonist at the latter.[15][17]
The primary role of RvE1 is to actively resolve inflammation.[16] It inhibits the infiltration of neutrophils to sites of inflammation, enhances the clearance of apoptotic cells by macrophages (a process known as efferocytosis), and counter-regulates the production of pro-inflammatory cytokines.[2][15] These actions make RvE1 a key player in the body's natural mechanisms for shutting down inflammatory responses and promoting tissue repair.
Quantitative Data Comparison
| Feature | Sphingosine-1-Phosphate (S1P) | Lysophosphatidic Acid (LPA) | Prostaglandin E2 (PGE2) | Resolvin E1 (RvE1) |
| Receptors | 5 GPCRs (S1P1-5)[3][5][6] | At least 6 GPCRs (LPA1-6)[1][8][9] | 4 GPCRs (EP1-4)[12][13] | 2 GPCRs (ChemR23, BLT1)[15][17] |
| Primary G Protein Coupling | Gi/o, Gq, G12/13[3][7] | Gi/o, Gq, G12/13, Gs[1][8] | Gq (EP1), Gs (EP2, EP4), Gi (EP3)[12][13][14] | Gi/o (ChemR23)[15] |
| Key Biosynthetic Enzymes | Sphingosine kinases (SphK1/2)[4][5] | Autotaxin, Phospholipases[8] | Cyclooxygenases (COX-1/2)[12] | 12/15-Lipoxygenase, 5-Lipoxygenase[16] |
| Primary Physiological Role | Immune cell trafficking, vascular development[3][4][5] | Cell proliferation, nervous system development, wound healing[8][10] | Inflammation, pain, fever, immune modulation[11][13] | Resolution of inflammation[2][16] |
Signaling Pathway Diagrams
Caption: S1P Signaling Pathway.
Caption: LPA Signaling Pathway.
Caption: PGE2 Signaling Pathway.
Caption: Resolvin E1 Signaling Pathway.
Experimental Protocols
Elucidating the signaling pathways of these lipid molecules involves a variety of experimental techniques. Below are outlines of common methodologies.
Receptor Binding Assays
-
Objective: To determine the binding affinity of a lipid ligand to its receptor.
-
Methodology:
-
Prepare cell membranes or purified receptors expressing the receptor of interest.
-
Incubate the membranes/receptors with a radiolabeled version of the lipid ligand (e.g., [3H]S1P) at various concentrations.
-
To determine non-specific binding, a parallel incubation is performed in the presence of a high concentration of unlabeled ligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Analyze the data using saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
G Protein Activation Assays
-
Objective: To measure the activation of G proteins upon receptor stimulation by a lipid ligand.
-
Methodology (GTPγS Binding Assay):
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with the lipid ligand and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
In the presence of GDP, receptor activation catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
An increase in [35S]GTPγS binding indicates G protein activation.
-
Second Messenger Assays
-
Objective: To quantify the production of intracellular second messengers (e.g., cAMP, Ca2+) following receptor activation.
-
Methodology (cAMP Assay):
-
Culture cells expressing the receptor of interest.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with the lipid ligand for a defined period.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as an ELISA-based kit.
-
-
Methodology (Calcium Imaging):
-
Load cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with the lipid ligand.
-
Monitor changes in intracellular calcium concentration by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Cell Migration Assays
-
Objective: To assess the effect of a lipid signaling molecule on cell migration.
-
Methodology (Boyden Chamber Assay):
-
Use a two-chamber system separated by a microporous membrane.
-
Place a solution containing the lipid chemoattractant in the lower chamber.
-
Seed the cells of interest in the upper chamber.
-
Incubate for a period to allow cells to migrate through the membrane towards the chemoattractant.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Conclusion
While the role of this compound as a specific signaling molecule is still under investigation, the well-characterized pathways of S1P, LPA, PGE2, and RvE1 provide a robust framework for understanding the principles of lipid-mediated cellular communication. These molecules, through their interaction with specific receptors and the activation of diverse downstream pathways, regulate a vast array of physiological processes, from immune responses and inflammation to development and tissue repair. The continued exploration of novel lipid mediators and their signaling mechanisms promises to uncover new therapeutic targets for a wide range of diseases.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 5. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Induction of peroxisomal enzymes and palmitoyl-CoA hydrolase in rats treated with cholestyramine and nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Essential Role of the N-Terminal Region of ACSL1 in Linking Free Fatty Acids to Mitochondrial β-Oxidation in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of hydroxy fatty acid and triacylglycerol metabolism-related genes in lesquerella through seed transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 15. Palmitate induces COX-2 expression via the sphingolipid pathway-mediated activation of NF-κB, p38, and ERK in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to 12-Hydroxyhexadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential mechanisms of differential gene expression in response to 12-hydroxyhexadecanoyl-CoA (12-HHA-CoA). Due to the limited direct research on 12-HHA-CoA, this document extrapolates information from studies on structurally similar molecules, particularly other 12-hydroxy fatty acids like 12-hydroxyeicosatetraenoic acid (12-HETE), and the general principles of gene regulation by long-chain fatty acyl-CoAs. The information presented herein should be considered a hypothetical framework to guide future research.
Introduction to this compound and its Potential Role in Gene Regulation
This compound is a hydroxylated long-chain fatty acyl-CoA. While its specific biological functions are not well-documented, other hydroxy fatty acids are known to act as signaling molecules involved in a variety of cellular processes, including inflammation, cell proliferation, and angiogenesis. It is plausible that 12-HHA-CoA may also modulate gene expression by interacting with specific cellular receptors and transcription factors.
Long-chain fatty acyl-CoAs are essential intermediates in lipid metabolism and have been shown to directly and indirectly influence gene transcription. They can act as ligands for nuclear receptors or modulate the activity of transcription factors, thereby altering the expression of genes involved in various metabolic and signaling pathways.
Inferred Signaling Pathways and Mechanisms of Action
Based on the known signaling pathways of the related 12-hydroxy fatty acid, 12-HETE, and the general mechanisms of long-chain fatty acyl-CoAs, several potential pathways for 12-HHA-CoA can be postulated.
G-Protein Coupled Receptor (GPCR) Signaling
The effects of 12-HETE are, in part, mediated by the G-protein coupled receptor GPR31.[1][2][3] It is conceivable that 12-HHA-CoA could also interact with GPCRs, potentially GPR31 or a yet-to-be-identified receptor, to initiate intracellular signaling cascades. Activation of GPR31 by 12-HETE has been shown to stimulate several downstream pathways, including the MAPK/ERK, PI3K/Akt, and PKC pathways.[4][5]
Caption: Inferred GPR31-mediated signaling pathway for 12-HHA-CoA.
Regulation of Transcription Factors by Long-Chain Acyl-CoAs
Long-chain fatty acyl-CoAs can directly bind to and modulate the activity of nuclear transcription factors.[6][7] This provides a more direct route to influencing gene expression. Key transcription factors that could potentially be regulated by 12-HHA-CoA include:
-
Hepatocyte Nuclear Factor 4-alpha (HNF-4α): Long-chain fatty acyl-CoAs have been shown to bind directly to HNF-4α, affecting its transcriptional activity.[6]
-
Peroxisome Proliferator-Activated Receptors (PPARs): While the direct binding of fatty acyl-CoAs to PPARs is debated, they are known to be activated by fatty acids and their derivatives, playing a crucial role in lipid metabolism and inflammation.
Caption: Direct regulation of transcription factors by 12-HHA-CoA.
Comparative Data on Gene Expression (Hypothetical)
As no direct experimental data for 12-HHA-CoA is available, the following table is a hypothetical representation of potential gene targets based on the known effects of 12-HETE and general fatty acid signaling. This table is for illustrative purposes and requires experimental validation.
| Gene Target Category | Potential Gene Targets | Predicted Response to 12-HHA-CoA | Rationale / Comparison to Alternatives |
| Inflammation | IL-6, TNF-α, MCP-1 | Upregulation | 12-HETE is known to be pro-inflammatory. In contrast, some omega-3 fatty acid derivatives have anti-inflammatory effects. |
| Cell Proliferation | c-Myc, Cyclin D1 | Upregulation | 12-HETE can promote cell proliferation in some cancer cell lines. This is in contrast to some saturated fatty acids that can induce apoptosis. |
| Angiogenesis | VEGF, FGF2 | Upregulation | The 12-LOX/12-HETE pathway is implicated in hypoxic angiogenesis.[4] |
| Extracellular Matrix | Fibronectin, Collagen | Upregulation | 12-HETE has been shown to induce fibronectin transcription in vascular smooth muscle cells.[8] |
| Lipid Metabolism | FASN, SCD1 | Downregulation | Long-chain fatty acyl-CoAs can provide feedback inhibition on lipogenic gene expression, for example, through SREBP-1c. |
Experimental Protocols
The following is a generalized protocol for investigating the effects of this compound on gene expression in a cell culture model. This protocol should be optimized for the specific cell line and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a relevant cancer cell line) in appropriate growth medium and culture until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-12 hours prior to treatment, if compatible with cell viability.
-
Preparation of 12-HHA-CoA Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). The final solvent concentration in the cell culture medium should be non-toxic (typically <0.1%).
-
Treatment: Treat the cells with varying concentrations of 12-HHA-CoA (e.g., 0.1, 1, 10 µM) or a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours). Include other fatty acids (e.g., palmitoyl-CoA as a saturated control, or 12-HETE as a positive control for certain pathways) for comparative analysis.
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis buffer). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of specific target genes using qRT-PCR with gene-specific primers. Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
RNA Sequencing (RNA-Seq): For a global analysis of differential gene expression, prepare RNA-Seq libraries from the isolated RNA and perform high-throughput sequencing. Analyze the sequencing data using appropriate bioinformatics pipelines to identify differentially expressed genes and enriched pathways.
Caption: General experimental workflow for gene expression analysis.
Conclusion
While direct evidence for the effects of this compound on differential gene expression is currently lacking, the known mechanisms of similar molecules provide a strong rationale for further investigation. The proposed signaling pathways and experimental protocols in this guide offer a foundational framework for researchers to explore the biological roles of this and other hydroxy fatty acids. Future studies employing transcriptomic and metabolomic approaches are necessary to elucidate the specific gene regulatory networks modulated by 12-HHA-CoA and its potential as a therapeutic target.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR31 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. The oxidized lipid and lipoxygenase product 12(S)-hydroxyeicosatetraenoic acid induces hypertrophy and fibronectin transcription in vascular smooth muscle cells via p38 MAPK and cAMP response element-binding protein activation. Mediation of angiotensin II effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Acyl-CoA Dehydrogenases for Hydroxy Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of various acyl-CoA dehydrogenases (ACADs) with a focus on their activity towards hydroxy acyl-CoA substrates. The information presented herein is supported by experimental data to aid in research and development endeavors related to fatty acid metabolism and associated disorders.
Introduction to Acyl-CoA Dehydrogenases
Acyl-CoA dehydrogenases are a class of enzymes crucial for fatty acid metabolism, primarily catalyzing the initial step in each cycle of mitochondrial fatty acid β-oxidation.[1] Their primary function involves the introduction of a double bond between the α and β carbons of a fatty acyl-CoA molecule. These enzymes are broadly categorized based on their specificity for the chain length of their acyl-CoA substrates: Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).
Distinct from these are the 3-hydroxyacyl-CoA dehydrogenases (HADs), which catalyze the third step of β-oxidation, specifically the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This guide will compare the substrate specificity of both classes of enzymes for hydroxy acyl-CoA substrates.
Quantitative Comparison of Substrate Specificity
The following table summarizes the kinetic parameters (Km and Vmax) of L-3-hydroxyacyl-CoA dehydrogenase for hydroxyacyl-CoA substrates of varying chain lengths. At present, there is limited quantitative data available in the literature detailing the kinetic parameters of SCAD, MCAD, LCAD, and VLCAD with hydroxyacyl-CoA substrates, as their primary substrates are non-hydroxylated acyl-CoAs. Their activity on hydroxylated substrates is generally considered to be insignificant.
| Enzyme | Substrate (Hydroxy Acyl-CoA) | Km (µM) | Vmax (µmol/min/mg) | Optimal Chain Length |
| L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) | 3-Hydroxybutyryl-CoA (C4) | 25 | 13.8 | Medium-chain |
| 3-Hydroxyhexanoyl-CoA (C6) | 10 | 20.5 | ||
| 3-Hydroxyoctanoyl-CoA (C8) | 5 | 27.0 | ||
| 3-Hydroxydecanoyl-CoA (C10) | 3 | 30.1 | ||
| 3-Hydroxydodecanoyl-CoA (C12) | 3 | 28.5 | ||
| 3-Hydroxytetradecanoyl-CoA (C14) | 3 | 25.4 | ||
| 3-Hydroxyhexadecanoyl-CoA (C16) | 3 | 22.1 |
Data for L-3-Hydroxyacyl-CoA Dehydrogenase adapted from He et al., 1989.
Note: The primary acyl-CoA dehydrogenases (SCAD, MCAD, LCAD, VLCAD) are highly specific for their respective non-hydroxylated acyl-CoA substrates. While some level of substrate promiscuity can occur, significant catalytic activity on hydroxyacyl-CoA substrates by these enzymes is not well-documented.
Experimental Protocols
Accurate determination of enzyme kinetics is fundamental to understanding substrate specificity. Below are detailed methodologies for key experimental assays.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This continuous spectrophotometric rate determination assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Principle:
3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3
-
Substrate Solution: 1 mM solution of the desired 3-hydroxyacyl-CoA substrate in the assay buffer.
-
Cofactor Solution: 10 mM NAD+ in the assay buffer.
-
Enzyme Solution: Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase diluted in assay buffer to a suitable concentration.
Procedure:
-
In a quartz cuvette, combine 850 µL of assay buffer, 50 µL of the 3-hydroxyacyl-CoA substrate solution, and 50 µL of the NAD+ solution.
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 50 µL of the enzyme solution and mix immediately by inversion.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a thermostatted cuvette holder.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Ferricenium-Based Assay for Acyl-CoA Dehydrogenase Activity
This assay is suitable for the primary acyl-CoA dehydrogenases and uses ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor.
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.6
-
Substrate Solution: 1 mM solution of the desired acyl-CoA substrate in the assay buffer.
-
Electron Acceptor: 2 mM Ferricenium hexafluorophosphate in the assay buffer.
-
Enzyme Solution: Purified or partially purified acyl-CoA dehydrogenase diluted in assay buffer.
Procedure:
-
In a cuvette, mix the assay buffer, substrate solution, and enzyme solution.
-
Initiate the reaction by adding the ferricenium hexafluorophosphate solution.
-
The reduction of the ferricenium ion is monitored spectrophotometrically at 300 nm.
-
The enzyme activity is calculated based on the change in absorbance over time.
Tandem Mass Spectrometry (LC-MS/MS) Assay for Acyl-CoA Dehydrogenase Activity
This highly sensitive and specific method is particularly useful for measuring enzyme activity in complex biological samples like cell lysates.[2][3][4][5]
Principle:
The assay quantifies the enzymatic product (enoyl-CoA) from the substrate (acyl-CoA).
Sample Preparation and Reaction:
-
Prepare cell or tissue homogenates in an appropriate buffer.
-
The reaction mixture typically contains the cell lysate, a suitable buffer (e.g., ammonium (B1175870) acetate), and an artificial electron acceptor like ferrocenium (B1229745) hexafluorophosphate.[2]
-
The reaction is initiated by the addition of the specific acyl-CoA substrate.[2]
-
The reaction is incubated at 37°C for a defined period and then stopped by adding a quenching solution, such as ice-cold acetonitrile.[2][3][4]
LC-MS/MS Analysis:
-
The quenched reaction mixture is analyzed by a liquid chromatography system coupled to a tandem mass spectrometer.[2][3][4]
-
The substrate and product are separated by reverse-phase chromatography.[3][4]
-
The mass spectrometer is set up to detect and quantify the specific mass-to-charge ratios of the substrate and product molecules.[3][4]
-
Enzyme activity is determined by measuring the amount of product formed over time.[5]
Visualizing Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the fatty acid β-oxidation pathway and the role of acyl-CoAs in cellular signaling.
Caption: The mitochondrial fatty acid β-oxidation spiral.
Caption: The role of Acyl-CoAs as signaling molecules.
Conclusion
The substrate specificity of acyl-CoA dehydrogenases is primarily dictated by the chain length of the fatty acyl-CoA. While the primary ACADs (SCAD, MCAD, LCAD, VLCAD) are highly specific for non-hydroxylated substrates, the 3-hydroxyacyl-CoA dehydrogenases exhibit clear preferences for medium-chain length 3-hydroxyacyl-CoAs. The experimental protocols provided herein offer robust methods for further investigation into the kinetics and specificity of these important enzymes. A deeper understanding of these specificities is vital for the development of therapeutic strategies for metabolic disorders.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Lipid-Based Plant Stress Responses: The Structural Role of 12-Hydroxyhexadecanoyl-CoA versus Key Signaling Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the role of 12-hydroxyhexadecanoyl-CoA in the context of plant stress responses, juxtaposed with well-established lipid-based signaling molecules. While direct evidence for a signaling role for this compound is limited, its significance as a key monomer of the protective biopolymers, cutin and suberin, positions it as a central figure in the plant's structural defense against environmental stressors. This guide will explore its function within these barriers and compare this strategy to the dynamic signaling roles of jasmonic acid and phosphatidic acid.
This compound: A Building Block for a Fortified Barrier
This compound is a crucial intermediate in the biosynthesis of C16 ω-hydroxy fatty acids, which are major components of cutin, the protective layer on the epidermis of aerial plant organs, and suberin, a similar barrier in roots and other tissues. These polymers act as physical barriers against both abiotic stresses, such as drought and salt, and biotic threats like pathogen invasion.
The response of these barriers to stress often involves a reinforcement of their structure through increased deposition or altered composition of their monomeric units.
Quantitative Changes in Cutin and Suberin Monomers Under Stress
The following table summarizes experimental data on the changes in cutin and suberin monomer composition in Arabidopsis thaliana under abiotic stress conditions.
| Stress Condition | Plant Tissue | Monomer Class | Change in Abundance | Reference |
| Water Deficit | Leaf | Total Cutin Monomers | 65% increase | [1] |
| C16:0 dioic acid | 57% increase | [1] | ||
| C18:2 dioic acid | 67% increase | [1] | ||
| C16:0 (9)10,16-dihydroxy acid | 104% increase | [1] | ||
| 100 mM NaCl | Root | Total Suberin | 22% increase | [2][3] |
| Dicarboxylic fatty acids | Significant increase | [2][3] | ||
| C18:0 ferulate | Modest increase | [2][3] | ||
| C20:0 and C22:0 coumarates | Modest increase | [2][3] |
Alternative Lipid-Based Stress Responses: Dynamic Signaling
In contrast to the structural role of this compound-derived monomers, other lipids function as potent signaling molecules, rapidly accumulating upon stress perception and initiating downstream defense responses.
-
Jasmonic Acid (JA): A key phytohormone involved in responses to necrotrophic pathogens and wounding. Its signaling pathway is extensively studied and involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors that regulate defense gene expression.
-
Phosphatidic Acid (PA): A lipid second messenger rapidly produced in response to a wide range of biotic and abiotic stresses.[3] PA can directly bind to and regulate the activity of various proteins, including kinases and phosphatases, to modulate stress responses.[4]
Comparison of Stress Response Mechanisms
| Feature | This compound (in Cutin/Suberin) | Jasmonic Acid (JA) | Phosphatidic Acid (PA) |
| Primary Role | Structural component of protective barriers | Signaling molecule (phytohormone) | Signaling molecule (second messenger) |
| Mode of Action | Forms a physical barrier to reduce water loss and pathogen entry | Binds to a receptor to initiate a signaling cascade leading to transcriptional changes | Directly interacts with and modulates the activity of target proteins |
| Response Time | Long-term (hours to days) reinforcement of barriers | Rapid (minutes to hours) induction of defense gene expression | Very rapid (seconds to minutes) production and protein recruitment |
| Key Mediators | Polymerizing enzymes (e.g., GPATs, CYP450s) | COI1 receptor, JAZ repressors, MYC transcription factors | Phospholipase D (PLD), Phospholipase C (PLC), Diacylglycerol Kinase (DGK) |
Experimental Protocols
Analysis of Cutin and Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the key steps for the analysis of cutin and suberin monomers from plant tissues.
1. Delipidation:
- Grind plant tissue to a fine powder.
- Perform exhaustive solvent extraction (e.g., with chloroform:methanol (B129727) mixtures) to remove soluble lipids like waxes and membrane lipids.
2. Depolymerization:
- Treat the delipidated tissue with a depolymerizing agent, such as sodium methoxide (B1231860) in methanol (transesterification) or BF3-methanol, to break the ester bonds of the cutin or suberin polymer and release the constituent monomers as methyl esters.[5]
3. Derivatization:
- Evaporate the solvent and derivatize the hydroxyl and carboxyl groups of the monomers to make them volatile for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
4. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- Separate the monomers on a suitable capillary column (e.g., HP-5).
- Identify the monomers based on their mass spectra and retention times by comparison to authentic standards and mass spectral libraries.
- Quantify the monomers by integrating the peak areas and normalizing to an internal standard (e.g., a fatty acid of a chain length not present in the sample).
Quantification of Jasmonic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of JA.
1. Extraction:
- Homogenize fresh or frozen plant tissue in a cold extraction solvent, typically methanol or an acetone/water mixture, often containing an antioxidant like butylated hydroxytoluene (BHT).
- Include a deuterated internal standard (e.g., d5-JA) for accurate quantification.[6]
2. Solid-Phase Extraction (SPE) Purification:
- Pass the crude extract through a C18 SPE cartridge to remove interfering compounds.[7]
- Elute the jasmonates with a suitable solvent like methanol or acetonitrile.
3. LC-MS/MS Analysis:
- Inject the purified sample into a UPLC or HPLC system coupled to a tandem mass spectrometer.[8]
- Separate JA from other compounds on a reverse-phase column (e.g., C18).
- Quantify JA using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both endogenous JA and the deuterated internal standard.
Quantification of Phosphatidic Acid by Enzymatic Assay
This protocol describes a fluorometric enzymatic assay for PA quantification.
1. Lipid Extraction:
- Extract total lipids from plant tissue using a modified Bligh and Dyer method (chloroform:methanol:water).
2. Enzymatic Reaction:
- The assay is typically performed in a 96-well plate format.[9]
- Lipase is added to the lipid extract to hydrolyze PA to glycerol-3-phosphate (G3P).[10]
- Glycerol-3-phosphate oxidase then oxidizes G3P, producing hydrogen peroxide.[10]
- In the presence of horseradish peroxidase, the hydrogen peroxide reacts with a fluorometric probe (e.g., Amplex Red) to produce a fluorescent product.[11]
3. Quantification:
- Measure the fluorescence using a microplate reader.
- Determine the PA concentration by comparing the fluorescence of the sample to a standard curve generated with known concentrations of PA.
Visualizing the Pathways and Workflows
Cutin and Suberin Biosynthesis and Barrier Formation
Caption: Biosynthesis of cutin and suberin polymers from fatty acid precursors.
Experimental Workflow for Cutin/Suberin Monomer Analysis
Caption: General workflow for the analysis of cutin and suberin monomers.
Jasmonic Acid Signaling Pathway
Caption: Core components of the jasmonic acid signaling pathway.
Phosphatidic Acid Signaling Pathway
Caption: Generation and action of the second messenger phosphatidic acid.
Conclusion
The role of this compound in plant stress response is primarily structural, serving as a key precursor for the formation of the protective barriers cutin and suberin. This contrasts with the dynamic and rapid signaling roles of lipids like jasmonic acid and phosphatidic acid. While the reinforcement of physical barriers is a crucial long-term defense strategy, the signaling lipids allow for rapid cellular reprogramming to mount an immediate defense. Understanding both these structural and signaling lipid-based mechanisms is vital for a comprehensive view of plant stress resilience and for developing strategies to enhance crop protection.
References
- 1. The Impact of Water Deficiency on Leaf Cuticle Lipids of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance [frontiersin.org]
- 4. Phosphatidic acid signaling in modulating plant reproduction and architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. foodsci.rutgers.edu [foodsci.rutgers.edu]
- 11. Enzymatic measurement of phosphatidic acid in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Omega- and Mid-Chain Hydroxy Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of omega- (ω-) and mid-chain hydroxy fatty acyl-CoAs, focusing on their distinct metabolic origins, functional roles, and the analytical methodologies used for their study. We present quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding of these important metabolic intermediates.
Introduction
Hydroxy fatty acyl-CoAs are critical molecules in lipid metabolism, arising from different oxidative pathways and serving distinct physiological functions. Misregulation of their formation or degradation is implicated in a variety of metabolic diseases. This guide focuses on two key classes:
-
Omega-hydroxy (ω-hydroxy) fatty acyl-CoAs: These are products of the ω-oxidation pathway, where hydroxylation occurs at the terminal methyl (ω) carbon of a fatty acid. This pathway serves as an alternative to β-oxidation and also generates potent signaling molecules.
-
Mid-chain hydroxy fatty acyl-CoAs: For the purpose of this guide, we will focus on the most common mid-chain hydroxy intermediates, the 3-hydroxyacyl-CoAs , which are transient molecules formed during each cycle of the β-oxidation pathway.
Understanding the functional distinctions between these two types of hydroxy fatty acyl-CoAs is crucial for researchers investigating fatty acid metabolism, metabolic disorders, and for professionals in drug development targeting these pathways.
Core Functional and Metabolic Differences
Omega- and mid-chain (3-) hydroxy fatty acyl-CoAs differ fundamentally in their point of origin, their primary metabolic role, and their ultimate fate. ω-hydroxy fatty acids can enter signaling cascades or be further oxidized to dicarboxylic acids, while 3-hydroxyacyl-CoAs are strictly metabolic intermediates on the path to complete fatty acid breakdown for energy.
| Feature | Omega- (ω-) Hydroxy Fatty Acyl-CoAs | Mid-Chain (3-) Hydroxy Fatty Acyl-CoAs |
| Metabolic Pathway | Omega (ω)-Oxidation | Beta (β)-Oxidation |
| Cellular Location | Smooth Endoplasmic Reticulum | Mitochondria (primarily), Peroxisomes |
| Primary Function | Alternative fatty acid metabolism, Generation of signaling molecules (e.g., 20-HETE), Formation of dicarboxylic acids for excretion or further oxidation. | Transient intermediate in the catabolism of fatty acids for energy production (ATP synthesis). |
| Key Generating Enzymes | Cytochrome P450 monooxygenases (CYP4A and CYP4F families) | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase |
| Key Consuming Enzymes | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 3-Hydroxyacyl-CoA Dehydrogenase |
| Typical Substrates | Medium- to very-long-chain fatty acids, prostaglandins, leukotrienes. | Short- to very-long-chain fatty acyl-CoAs. |
| Physiological Significance | Regulation of vascular tone, inflammation, ion transport. Becomes more significant when β-oxidation is impaired. | Central to energy homeostasis, particularly during fasting or exercise. |
| Associated Pathologies | Hypertension, kidney disease, inflammation, and certain cancers (related to 20-HETE signaling). Defects can lead to dicarboxylic aciduria. | Fatty Acid Oxidation Disorders (e.g., MCADD, LCHADD), which can lead to hypoglycemia, cardiomyopathy, and sudden death. |
Comparative Enzyme Kinetics
The enzymes responsible for the formation and processing of ω- and 3-hydroxy fatty acyl-CoAs exhibit different substrate specificities and kinetic properties. The following table provides a comparison of representative enzymes from each pathway.
| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (min⁻¹μM⁻¹) |
| Human CYP4A11 (ω-Oxidation) | Lauric Acid (C12:0) | 48.9[1] | 45.7[1] | 0.93 |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase (β-Oxidation) | 3-Hydroxydodecanoyl-CoA (C12-OH) | ~5 | Not explicitly stated, but enzyme shows high activity. | Not available |
Note: Direct comparison of kinetic parameters can be challenging due to variations in experimental conditions. The data presented are from different studies and should be interpreted with caution.
Signaling Pathways and Metabolic Fates
The distinct origins of ω- and 3-hydroxy fatty acyl-CoAs lead to vastly different downstream effects. ω-hydroxylation of arachidonic acid by CYP4A enzymes produces 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling lipid. In contrast, 3-hydroxyacyl-CoAs are rapidly processed in the β-oxidation spiral.
Omega-Oxidation Pathway and Signaling
Caption: The omega-oxidation pathway leading to ω-hydroxy fatty acids and dicarboxylic acids.
Beta-Oxidation Pathway
Caption: The β-oxidation spiral showing 3-hydroxyacyl-CoA as a transient intermediate.
Experimental Protocols
Accurate analysis of ω- and mid-chain hydroxy fatty acyl-CoAs requires specific and sensitive methodologies. Below are outlines of key experimental protocols.
Measurement of CYP4A-Mediated ω-Hydroxylase Activity
This protocol describes a fluorometric assay to measure the activity of CYP4A enzymes, such as CYP4A11, in liver microsomes or recombinant systems.
Principle: A non-fluorescent substrate is hydroxylated by the CYP4A enzyme to produce a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.
Materials:
-
Liver microsomes or recombinant CYP4A11 and NADPH-cytochrome P450 reductase.
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Fluorogenic substrate (e.g., 3-[6-methoxynaphthalen-2-yl]acrylic acid (MONACRA)).
-
Stop solution (e.g., acetonitrile).
-
96-well microplate (black, clear bottom).
-
Fluorescence microplate reader.
Procedure:
-
Prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.
-
Add the microsomal protein or recombinant enzymes to the wells of the microplate.
-
Add the fluorogenic substrate to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding NADP+ to start the NADPH regeneration.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for the product of MONACRA, Ex/Em can be optimized) over time.
-
Alternatively, for an endpoint assay, stop the reaction after a defined time with a stop solution and then measure the fluorescence.
-
Calculate the rate of product formation using a standard curve generated with the fluorescent product.
GC-MS Analysis of 3-Hydroxy Fatty Acids from Plasma
This protocol outlines the steps for the quantitative analysis of 3-hydroxy fatty acids in plasma samples using gas chromatography-mass spectrometry (GC-MS).[2]
Principle: Fatty acids in the plasma are extracted, derivatized to make them volatile, and then separated and quantified by GC-MS. Stable isotope-labeled internal standards are used for accurate quantification.
Materials:
-
Plasma sample.
-
Stable isotope-labeled internal standards for 3-hydroxy fatty acids.
-
Ethyl acetate.
-
6 M HCl.
-
Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Sample Preparation: To 500 µL of plasma, add the internal standard mix.
-
Hydrolysis (for total 3-hydroxy fatty acids): For a parallel sample, add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze esterified fatty acids. Then neutralize with HCl.
-
Acidification and Extraction: Acidify the sample with 6 M HCl. Extract the fatty acids twice with 3 mL of ethyl acetate.
-
Drying: Evaporate the combined organic layers to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of the BSTFA/TMCS reagent and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[2]
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Use a temperature program to separate the different 3-hydroxy fatty acid derivatives.
-
Quantification: Monitor for characteristic ions of the native and isotope-labeled 3-hydroxy fatty acids. Calculate the concentration based on the ratio of the peak areas of the native compound to its corresponding internal standard.
LC-MS/MS Analysis of Acyl-CoAs from Tissues
This protocol provides a method for the extraction and analysis of a broad range of acyl-CoA species, including hydroxyacyl-CoAs, from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]
Principle: Acyl-CoAs are extracted from tissue homogenates, purified using solid-phase extraction (SPE), and then separated and quantified by LC-MS/MS using multiple reaction monitoring (MRM).
Materials:
-
Frozen tissue sample (~50-100 mg).
-
Homogenization buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Extraction solvents: Acetonitrile, 2-Propanol.
-
SPE columns (e.g., 2-(2-pyridyl)ethyl functionalized silica).[4]
-
Wash and Elution solutions for SPE.
-
LC-MS/MS system with a C18 reversed-phase column.
Procedure:
-
Homogenization: Homogenize the frozen tissue on ice in homogenization buffer containing internal standards. Add 2-propanol and homogenize again.
-
Extraction: Add acetonitrile, vortex, and centrifuge to precipitate proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column.
-
Load the supernatant onto the column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with an appropriate elution buffer (e.g., methanol/ammonium formate).[4]
-
-
Sample Concentration: Evaporate the eluate to dryness and reconstitute in a solvent suitable for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC system. Use a gradient elution to separate the different acyl-CoA species.
-
Detection and Quantification: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Set up MRM transitions for each target acyl-CoA and internal standard for specific and sensitive quantification.
Experimental Workflow Diagram
Caption: A general experimental workflow for the analysis of hydroxy fatty acyl-CoAs.
Conclusion
Omega- and mid-chain (3-) hydroxy fatty acyl-CoAs are distinct classes of molecules with fundamentally different roles in cellular metabolism and signaling. While 3-hydroxyacyl-CoAs are ephemeral intermediates in the core energy-producing pathway of β-oxidation, ω-hydroxy fatty acyl-CoAs are products of a separate pathway that can lead to the generation of potent signaling molecules or facilitate the elimination of fatty acids. The differential regulation, subcellular localization, and enzymatic machinery of their respective pathways underscore their unique contributions to cellular physiology and pathophysiology. A thorough understanding of these differences, supported by robust analytical methods, is essential for advancing research in metabolic diseases and developing targeted therapeutic strategies.
References
- 1. Identification of CYP4A11 as the major lauric acid omega-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acyl-CoA Pools Across Diverse Cell Types: A Resource for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. Acyl-Coenzyme A (acyl-CoA) molecules, central intermediates in numerous metabolic pathways, are increasingly recognized as critical regulators of cellular function and fate. This guide provides a comparative analysis of acyl-CoA pools in different cell types, supported by quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways.
Long-chain fatty acyl-CoAs are not just metabolic intermediates but also crucial regulatory molecules.[1][2] They are synthesized from fatty acids by a family of 13 long-chain acyl-CoA synthetase isoforms, each with distinct tissue expression patterns and subcellular locations.[1][2] These acyl-CoAs can be oxidized for energy, incorporated into complex lipids like triglycerides and phospholipids, or used for protein acylation.[1][2] The partitioning of acyl-CoAs into these different metabolic fates is a tightly regulated process, and its dysregulation is implicated in diseases such as metabolic syndrome and cancer.[1][2]
Quantitative Analysis of Acyl-CoA Pools
The precise quantification of acyl-CoA species is crucial for understanding their metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[3][4][5] The tables below summarize representative quantitative data of various acyl-CoA species across different cell types, extracted from recent literature. It is important to note that absolute concentrations can vary depending on the specific cell line, culture conditions, and analytical methods used.
Table 1: Acyl-CoA Concentrations in Human Hepatic Cells
| Acyl-CoA Species | HepG2 (Hepatocellular Carcinoma) (pmol/10⁶ cells) | Reference |
| Lactoyl-CoA | 0.011 | [6] |
| Crotonyl-CoA | 0.033 | [6] |
| Acetyl-CoA | ~2.5 - 3.5 | [6] |
| Propionyl-CoA | ~0.3 - 0.5 | [6] |
| Succinyl-CoA | ~2.5 - 3.0 | [6] |
Table 2: Comparative Acyl-CoA Levels in Prostate Cells
| Acyl-CoA Species | PNT2 (Normal Prostate) (Relative Abundance) | DU145 (Prostate Cancer) (Relative Abundance) | Reference |
| C16:0-CoA | Lower | Higher | [4] |
| C18:0-CoA | Lower | Higher | [4] |
| C18:1-CoA | Lower | Higher | [4] |
| C18:2-CoA | Lower | Higher | [4] |
| C20:4-CoA | Lower | Higher | [4] |
Table 3: Subcellular Acyl-CoA Distribution in K562 Cells (Human Myelogenous Leukemia)
| Acyl-CoA Species | Whole Cell | Mitochondrial Fraction | Reference |
| Acetyl-CoA | Most abundant cellular CoA ester | De-enriched | [7] |
| Free CoASH | Second most abundant | Most abundant mitochondrial CoA species | [7][8] |
| Propionyl-CoA (C3:0) | Detected | Highly enriched | [8] |
| Succinyl-CoA (C4:0-DC) | Detected | Highly enriched | [8] |
| Palmitoyl-CoA (C16:0) | Detected | Highly enriched | [8] |
| Oleoyl-CoA (C18:1) | Detected | Highly enriched | [8] |
| Malonyl-CoA (C3:0-DC) | Detected | De-enriched | [8] |
| 3-HMG-CoA (C6:0-OH-DC) | Detected | De-enriched | [8] |
Key Experimental Protocols
Accurate and reproducible measurement of acyl-CoA pools is essential. The following sections detail the key steps in the experimental workflow, from extraction to analysis.
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is a generalized procedure based on methods described in the literature.[6][8]
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water
-
Ice-cold 80:20 Methanol (B129727):Water
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 17,000 x g at 4°C
-
Sonicator
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)
Procedure:
-
Aspirate the culture medium from adherent cells.
-
Immediately add 1 mL of ice-cold 10% TCA to the plate.
-
Scrape the cells and transfer the suspension to a 1.5 mL microcentrifuge tube.
-
Alternative for suspension cells: Pellet cells by centrifugation and resuspend in ice-cold 80:20 methanol:water.[8]
-
-
(Optional but recommended) Spike the sample with an internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Sonicate the sample (e.g., 12 pulses of 0.5 seconds).
-
Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.
-
Carefully transfer the cleared supernatant to a new tube.
-
Purify the acyl-CoAs from the supernatant using an SPE column according to the manufacturer's instructions.
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate).[4]
Protocol 2: LC-MS/MS for Acyl-CoA Quantification
This protocol outlines a general approach for the analysis of a broad range of acyl-CoA species.[3][4][9]
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with an additive such as 10 mM ammonium acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to elute acyl-CoAs of increasing chain length and hydrophobicity.
-
Injection Volume: Typically 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is often preferred for short-chain acyl-CoAs.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for each acyl-CoA species are monitored.
-
Optimization: Infusion of individual acyl-CoA standards is necessary to optimize MS parameters such as cone voltage and collision energy for each analyte.
Signaling and Metabolic Pathways
Acyl-CoAs are integral to a complex network of metabolic and signaling pathways. The diagrams below, generated using Graphviz, illustrate some of these key relationships.
Caption: Metabolic fates of fatty acyl-CoAs.
Caption: Experimental workflow for acyl-CoA analysis.
Comparative Insights and Future Directions
The data presented highlight significant differences in acyl-CoA pools between normal and cancerous cells, as well as distinct subcellular compartmentalization. For instance, many cancer cell types exhibit elevated levels of long-chain acyl-CoAs, which may fuel their rapid proliferation and membrane synthesis.[4][11] In contrast, immune cells demonstrate metabolic flexibility, utilizing different pathways to maintain their acetyl-CoA reserves, which are crucial for their activation and function.[12][13]
The distinct acyl-CoA profiles in different cell types and subcellular locations underscore the importance of compartmentalized metabolism.[7] For example, mitochondria harbor a significant portion of the cell's acyl-CoA pool to support energy production through beta-oxidation and the TCA cycle, while cytosolic pools are directed towards anabolic processes like fatty acid synthesis.[7][8]
Future research will likely focus on developing more sophisticated analytical techniques to probe acyl-CoA metabolism with greater spatial and temporal resolution. Understanding the intricate regulation of acyl-CoA partitioning and its impact on signaling pathways will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases. The methodologies and comparative data provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Immune Cells' Dual Pathways to Produce Acetyl-CoA Could Boost Immunotherapy | Technology Networks [technologynetworks.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 12-Hydroxyhexadecanoyl-CoA
Hazard and Exposure Data Summary
The following table summarizes key safety information for 12-hydroxystearic acid (12-HSA), which should be considered as indicative for 12-hydroxyhexadecanoyl-CoA in the absence of specific data.
| Hazard Information | Personal Protective Equipment (PPE) | Accidental Release Measures | Disposal Considerations |
| May cause skin and serious eye irritation. May cause respiratory irritation. Combustible solid that may burn but does not ignite readily.[1] Hazardous to the aquatic environment.[2] | Eye/Face Protection: Wear protective glasses or safety goggles.[1][3] | Stop leak if it is safe to do so.[1] Prevent entry into waterways, drains, or confined areas.[1][2] | Dispose of waste material in accordance with all local, regional, national, and international regulations.[2][4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] |
| Hand Protection: Handle with protective gloves.[1][4] | For spills, sweep up and shovel into suitable containers for disposal.[3] If the material is melted, allow it to solidify before cleaning up.[1] | Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[4] | |
| Skin/Body Protection: Wear appropriate personal protective clothing to avoid skin contact.[1][4] | Decontamination: Flush the area with water.[1] | Discharge into the environment must be avoided.[4] | |
| Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[3] |
Experimental Protocols: Disposal Procedure
The following step-by-step protocol is a general guideline for the disposal of this compound based on best practices for similar chemical compounds.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above, including safety glasses, gloves, and a lab coat.
2. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, tubes), solutions, and unused neat compound, must be segregated from general laboratory waste.
-
Label a dedicated, leak-proof, and sealable waste container clearly as "Hazardous Chemical Waste: this compound".
3. Waste Collection:
-
Solid Waste: Carefully place all contaminated solid materials into the designated hazardous waste container. Avoid generating dust.[1]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from heat and sources of ignition.[2][3]
-
Ensure the storage area is inaccessible to unauthorized personnel.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
Provide the waste disposal company with all available safety information.
-
It is recommended that the final disposal method be incineration by a licensed facility to ensure the complete destruction of the compound.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
